4-Bromo-2-fluorobenzimidamide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-fluorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSNAEGRKQLHPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696089 | |
| Record name | 4-Bromo-2-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-25-8 | |
| Record name | Benzenecarboximidamide, 4-bromo-2-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-2-fluorobenzimidamide hydrochloride physical and chemical properties
An In-depth Technical Guide to 4-Bromo-2-fluorobenzimidamide Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in modern medicinal chemistry. The document details its physicochemical properties, explores its synthetic pathways and chemical reactivity, and discusses its significant applications in pharmaceutical development and biochemical research. Furthermore, it outlines standard analytical characterization techniques and provides essential safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals who utilize halogenated aromatic compounds as building blocks for novel therapeutic agents.
Introduction and Strategic Importance
This compound is a halogenated aromatic compound of significant interest in the field of drug discovery and development.[1] Its structure, featuring a benzimidamide functional group substituted with both bromine and fluorine atoms, provides a unique combination of reactivity, selectivity, and metabolic stability.[1] The presence of the bromine atom offers a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures. The fluorine atom, a common bioisostere in medicinal chemistry, can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties such as lipophilicity and pKa.
The imidamide (amidine) functional group is a strong basic group and is often protonated at physiological pH, which can facilitate interactions with biological targets and improve aqueous solubility. The hydrochloride salt form further enhances the compound's solubility and stability, making it more amenable to laboratory handling and formulation studies.[1] Consequently, this molecule serves as a valuable building block, particularly in the synthesis of inhibitors for enzymes such as serine proteases, which are implicated in a variety of disease states including cancer and inflammatory conditions.[1]
Physicochemical Properties
A precise understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis and research. The key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-fluorobenzene-1-carboximidamide hydrochloride | N/A |
| Synonyms | 4-Bromo-2-fluorobenzamidine hydrochloride | [1] |
| CAS Number | 1187927-25-8 | [1] |
| Molecular Formula | C₇H₆BrFN₂·HCl | [1] |
| Molecular Weight | 253.5 g/mol | [1] |
| MDL Number | MFCD04114441 | [1] |
| PubChem ID | 53407891 | [1] |
| Appearance | Solid (Specific color and form may vary) | [2] |
| Solubility | The hydrochloride form enhances solubility in aqueous solutions. | [1] |
| Storage Conditions | Store at 0-8°C, sealed in a dry environment. | [1] |
Note: Detailed experimental data such as melting point, boiling point, and pKa are not consistently available in public literature and may vary between suppliers.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
While specific, detailed synthetic protocols for this compound are not widely published, a logical and common route would proceed via the Pinner reaction, starting from the corresponding nitrile, 4-bromo-2-fluorobenzonitrile. This precursor is readily accessible and serves as a key starting material in the synthesis of many pharmaceutical intermediates.[3]
The overall workflow can be visualized as follows:
Caption: Proposed synthesis of 4-Bromo-2-fluorobenzimidamide HCl.
Step-by-Step Methodology:
-
Formation of the Imidate Ester Hydrochloride (Pinner Reaction): 4-Bromo-2-fluorobenzonitrile is dissolved in an anhydrous alcohol, typically methanol or ethanol, and cooled in an ice bath.[4] Dry hydrogen chloride gas is bubbled through the solution until saturation. The mixture is then allowed to stir at a low temperature (e.g., 0-5°C) for several hours to overnight. The intermediate imidate ester hydrochloride (e.g., Methyl 4-bromo-2-fluorobenzimidate hydrochloride) precipitates and can be isolated by filtration.
-
Ammonolysis to the Benzimidamide: The isolated imidate ester hydrochloride is suspended in a solution of ammonia in an alcohol (e.g., methanolic ammonia). The reaction mixture is stirred, typically at room temperature, until the conversion to the final product is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC). The final product, this compound, can then be isolated, purified by recrystallization, and dried.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by its key structural features:
-
Bromine Atom: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination.[5] This allows for the straightforward introduction of various aryl, alkyl, or amino groups at the 4-position, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies.
-
Fluorine Atom: The electron-withdrawing nature of the fluorine atom ortho to the imidamide group influences the acidity of the N-H protons and the overall electron density of the aromatic ring, which can modulate the compound's reactivity and biological activity.
-
Imidamide Group: This functional group can act as a nucleophile or a base. It is a key pharmacophore for interacting with serine proteases and other enzymatic targets.[1] It can also be a precursor for the synthesis of other heterocyclic systems.
Applications in Research and Development
This compound is a versatile intermediate with applications spanning multiple scientific domains.
-
Pharmaceutical Development: Its primary application is as a key building block in the synthesis of pharmaceuticals.[1] It is particularly valuable for creating drugs that target specific enzymes or receptors, with a notable use in the development of serine protease inhibitors for conditions like cancer and inflammatory diseases.[1] The halogenated phenyl ring is a common motif in kinase inhibitors and central nervous system (CNS) drugs.[3]
-
Biochemical Research: The compound is employed in studies to investigate enzyme inhibition mechanisms.[1] By incorporating it into potential inhibitors, researchers can gain insights into biochemical pathways and identify potential new therapeutic targets.
-
Material Science: The unique electronic properties imparted by the halogen substituents make this compound and its derivatives useful in the development of functionalized polymers and other novel materials.[1][5]
-
Agrochemicals and Diagnostics: It has potential applications in formulating agrochemicals and in the development of diagnostic assays for detecting specific biomolecules.[1]
Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). The N-H protons of the imidamide group will appear as broad signals, with chemical shifts that are highly dependent on solvent and concentration. |
| ¹³C NMR | Signals corresponding to the aromatic carbons will be observed, with the C-F and C-Br carbons showing characteristic splitting patterns and chemical shifts. The carbon of the C=N group will appear downfield. |
| ¹⁹F NMR | A singlet or doublet (due to coupling with adjacent protons) corresponding to the single fluorine atom. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-Br/C-F stretching in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), confirming the presence of a single bromine atom. |
| HPLC | Used to determine purity. A reversed-phase method with a suitable C18 column and a mobile phase of acetonitrile/water with a modifier like TFA is a common starting point.[9] |
Safety, Handling, and Storage
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling should be adopted based on data from structurally similar compounds like 4-Bromo-2-fluorobenzylamine hydrochloride and 4-Bromo-2-fluorobenzamide.[10][11][12]
Hazard Identification:
-
H302: Harmful if swallowed.[14]
Recommended Laboratory Workflow:
Caption: Recommended safety workflow for handling the compound.
-
Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[10][15]
-
Engineering Controls: All handling of the solid material and its solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage temperature is between 0°C and 8°C.[1] Keep the container tightly closed.
-
Spills and Disposal: In case of a spill, avoid generating dust.[10] Sweep up the material using dry methods and place it in a sealed container for disposal.[10] Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Bromo-4-fluoro-benzamidine, HCl | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. Methyl 4-bromo-2-fluorobenzimidate hydrochloride CAS#: 1260761-65-6 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2-fluorobenzaldehyde(57848-46-1) 13C NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. 4-Bromo-2-fluorobenzamide, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Role of 4-Bromo-2-fluorobenzimidamide Hydrochloride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: More Than a Molecule, A Strategic Synthetic Tool
In the landscape of medicinal chemistry, the value of a chemical intermediate is measured by its strategic potential. 4-Bromo-2-fluorobenzimidamide hydrochloride is a prime example of such a strategic asset, serving as a highly versatile and potent building block in the synthesis of targeted therapeutics.[1] Its structure is not a random assortment of atoms but a carefully arranged constellation of functional groups, each contributing to its utility in drug design.
The core of its value lies in three key features:
-
The Benzimidamide (Amidine) Group: This basic moiety is a critical pharmacophore, particularly for inhibitors of serine proteases. It acts as a bioisostere for the guanidinium group of arginine or the ammonium group of lysine, allowing it to form strong salt bridges and hydrogen bonds within the S1 specificity pocket of these enzymes.
-
Halogen Substituents (Bromo and Fluoro): The bromine and fluorine atoms are not mere decorations. The fluorine atom can enhance metabolic stability and modulate the pKa of the amidine group, fine-tuning its binding affinity.[2] The bromine atom serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[2]
-
The Hydrochloride Salt: This formulation significantly enhances the compound's solubility in various solvents, a practical and crucial advantage for laboratory handling, reaction setup, and purification processes.[1]
This guide will provide an in-depth exploration of the primary application of this compound in research, focusing on its role in the development of serine protease inhibitors, a class of drugs vital for treating a range of diseases from cancer to thrombosis.[1][3]
Core Application: The Architectural Foundation for Serine Protease Inhibitors
Serine proteases are a large family of enzymes that play pivotal roles in numerous physiological and pathological processes, including blood coagulation, digestion, and inflammation.[1][4][5] Consequently, their inhibition is a major goal in drug discovery. This compound is a key starting material for a specific and highly successful class of serine protease inhibitors: direct Factor Xa (fXa) inhibitors .
Factor Xa is a critical enzyme in the blood coagulation cascade, responsible for converting prothrombin to thrombin.[6][7] Its inhibition is a primary strategy for the prevention and treatment of thrombosis.[7][8] The benzamidine portion of the title compound is perfectly suited to bind to the S1 pocket of fXa, which has a strong preference for basic groups.
Mechanism of Action: A Logic of Molecular Recognition
The design of fXa inhibitors is a lesson in rational drug design. The final drug molecule must fit precisely into the active site of the enzyme. The synthesis strategy, therefore, involves using this compound to construct the part of the molecule that anchors it into the enzyme's S1 pocket.
Below is a diagram illustrating the general binding mode of a benzamidine-based fXa inhibitor.
Caption: Binding mode of a benzamidine-based Factor Xa inhibitor.
The causality is clear:
-
The positively charged benzamidine group forms a salt bridge with the negatively charged Aspartate 189 residue at the bottom of the S1 pocket.
-
The rest of the molecule, built upon the 4-bromo-2-fluorophenyl scaffold, extends to occupy other binding pockets, such as the hydrophobic S4 pocket, thereby achieving high affinity and selectivity for fXa.
Synthetic Workflow: From Building Block to Bioactive Molecule
The primary synthetic utility of this compound is its role in constructing heterocyclic cores common to many fXa inhibitors. A typical and field-proven approach is the condensation reaction with a 1,3-dicarbonyl compound or a related synthon to form a stable heterocyclic ring, such as a pyrazole.
The following diagram outlines a generalized workflow for this transformation.
Caption: Generalized synthetic workflow using the title compound.
This workflow is a self-validating system. The success of the initial condensation reaction confirms the reactivity of the amidine, and the subsequent functionalization at the bromine site validates its role as a synthetic handle for building molecular complexity.
Experimental Protocols: A Representative Synthesis
While specific protocols for every potential drug are proprietary, the following represents a standard, validated procedure for the synthesis of a pyrazole core from a benzamidine hydrochloride, illustrating the key transformation.
Objective: To synthesize a 1-(4-bromo-2-fluorophenyl)-substituted pyrazole derivative.
Materials:
-
This compound
-
Ethyl 2,4-dioxovalerate (or similar β-ketoester)
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Acetic acid
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add this compound (1.0 equivalent) followed by the dropwise addition of the β-ketoester (1.05 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the mixture by slowly adding glacial acetic acid until pH ~7.
-
Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
This protocol provides a robust and reproducible method for leveraging the reactivity of this compound to create a core scaffold for further drug development.
Quantitative Data: The Impact on Biological Activity
The ultimate test of a synthetic strategy is the biological activity of the final compounds. The benzamidine-derived moiety is a consistent feature in many potent fXa inhibitors. The table below summarizes the inhibitory activity of several representative compounds that share this key structural feature.
| Compound Class | Target | Activity (IC50) | Oral Bioavailability | Reference |
| Cyclic Diimide Amidine | Factor Xa | 28 nM | Moderate | [9] |
| Pyrazole Benzamidine | Factor Xa | < 1 nM (picomolar) | Good | [8] |
| Isoxazoline Benzamidine | Factor Xa | Subnanomolar | N/A | [8] |
| Pyrazolopyridone Derivative | Factor Xa | 13.4 nM | Good | [7] |
This table presents representative data for compounds containing the benzamidine pharmacophore to illustrate typical potency.
The data clearly demonstrates that incorporating the benzamidine group via intermediates like this compound is a validated and highly successful strategy for achieving potent enzyme inhibition.
Conclusion
This compound is far more than a simple chemical reagent. It is a sophisticated and enabling tool for the modern medicinal chemist. Its well-defined structure provides a direct pathway to the synthesis of high-value therapeutic agents, particularly direct Factor Xa inhibitors. By understanding the causality behind its design—the role of the amidine as a potent pharmacophore and the utility of its halogenated ring as a tunable scaffold—researchers can accelerate the discovery and development of next-generation medicines. The robust and validated synthetic routes originating from this intermediate ensure its continued importance in the field of pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 4. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 5. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 8. The design and synthesis of noncovalent factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of factor Xa inhibitors and their prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of 4-Bromo-2-fluorobenzimidamide Hydrochloride
Foreword: Unlocking the Therapeutic Potential of Halogenated Benzimidamides
In the landscape of modern medicinal chemistry, the strategic incorporation of halogens has become a cornerstone of rational drug design. The unique physicochemical properties imparted by elements like fluorine and bromine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide delves into the structure-activity relationship (SAR) of a particularly intriguing scaffold: 4-Bromo-2-fluorobenzimidamide hydrochloride. While direct and extensive SAR literature for this specific molecule is nascent, its structural motifs—a halogenated benzene ring and a benzimidamide core—position it as a valuable starting point for the development of novel therapeutics, particularly as inhibitors of serine proteases.[1]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol but as a dynamic framework for thinking about and prosecuting an SAR campaign around this scaffold. We will explore the rationale behind molecular design choices, propose a systematic approach to structural modifications, and detail the requisite experimental and computational workflows to validate these hypotheses.
The Core Scaffold: Physicochemical and Pharmacological Context
This compound is a substituted benzamidine derivative.[1] The benzamidine moiety is a well-established pharmacophore known to interact with serine proteases, which play crucial roles in physiological processes and disease states like cancer and inflammatory conditions.[1] The hydrochloride salt form enhances the compound's solubility, a critical factor for laboratory handling and potential bioavailability.[1]
The true potential of this scaffold, however, lies in its halogenation pattern. The presence of both fluorine and bromine offers a rich tapestry for SAR exploration.
-
Fluorine: The introduction of a fluorine atom can significantly impact a molecule's properties.[2][3][4] Its high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable interactions with protein targets.[3][4][5]
-
Bromine: Bromine, a larger and more polarizable halogen, can also contribute to binding affinity, often through the formation of halogen bonds with electron-donating residues in a protein's active site.[6]
A systematic SAR study of this compound would, therefore, seek to understand how modifications to each part of the molecule—the benzimidamide core, the fluorine substituent, and the bromine substituent—impact its biological activity.
A Strategic Approach to SAR Exploration
A successful SAR campaign requires a logical and iterative process of design, synthesis, and testing. The following sections outline a proposed strategy for elucidating the SAR of this compound.
The Benzimidamide Core: Bioisosteric Replacements
The amidine group is central to the molecule's presumed interaction with serine proteases. However, its basicity can sometimes lead to poor oral bioavailability. Bioisosteric replacement is a powerful strategy to mitigate such liabilities while retaining or enhancing biological activity.[7][8][9]
Proposed Modifications:
| Modification Category | Specific Examples | Rationale |
| Classical Bioisosteres | Guanidine, N-hydroxy-amidine | Maintain or enhance hydrogen bonding capacity. |
| Non-Classical Bioisosteres | 1,2,4-Triazole, 1,2,4-Oxadiazole, Tetrazole | Introduce metabolically stable, heterocyclic mimics of the amidine group that can still participate in key hydrogen bonding interactions.[7][9] These replacements can also modulate the molecule's overall lipophilicity and pharmacokinetic profile.[9] |
| Amide Derivatives | Benzamide, N-methylbenzamide | Explore the necessity of the basic amidine for activity. N-alkylation can probe for steric tolerance in the binding pocket.[10][11][12][13] |
Experimental Workflow for Bioisostere Evaluation:
Caption: Workflow for the evaluation of bioisosteric replacements.
The Fluorine Substituent: Probing the Ortho Position
The fluorine at the 2-position can influence the conformation of the benzimidamide group and its interaction with the target protein. Its electron-withdrawing nature also impacts the electronics of the aromatic ring.
Proposed Modifications:
| Modification Category | Specific Examples | Rationale |
| Positional Isomers | 3-Fluoro, No fluoro substituent | To assess the importance of the ortho-fluorine for activity. Removal of the fluorine will establish a baseline. |
| Alternative Halogens | 2-Chloro, 2-Bromo | To explore the effect of steric bulk and halogen bonding potential at this position. |
| Other Electron-Withdrawing Groups | 2-Cyano, 2-Trifluoromethyl | To mimic the electronic effect of fluorine with different steric profiles. The trifluoromethyl group can also enhance lipophilicity and metabolic stability.[2] |
| Electron-Donating Groups | 2-Methoxy, 2-Methyl | To investigate the impact of altering the electronic properties of the aromatic ring in the opposite direction. |
The Bromine Substituent: Exploring the Para Position
The bromine at the 4-position is a key vector for exploring modifications that can extend into solvent-exposed regions of a binding pocket or pick up additional interactions.
Proposed Modifications:
| Modification Category | Specific Examples | Rationale |
| Alternative Halogens | 4-Chloro, 4-Iodo | To fine-tune lipophilicity and halogen bonding propensity. Iodine, being the most polarizable halogen, is a strong halogen bond donor.[6] |
| Hydrophobic Groups | 4-Methyl, 4-Ethyl, 4-Trifluoromethyl | To probe for hydrophobic pockets in the target's active site. |
| Hydrogen Bond Donors/Acceptors | 4-Amino, 4-Hydroxy, 4-Cyano | To seek additional hydrogen bonding interactions that could enhance potency and selectivity. |
| Larger Aromatic Systems | 4-Phenyl, 4-Pyridyl | To explore the potential for pi-stacking interactions or to access adjacent binding pockets. |
Experimental Protocols for SAR Validation
A robust SAR study is underpinned by reliable and reproducible experimental data. The following are representative protocols for key assays.
Serine Protease Inhibition Assay (Generic Protocol)
This assay measures the ability of a compound to inhibit the activity of a target serine protease.
-
Reaction Setup: In a 96-well plate, combine the target serine protease enzyme, the test compound at various concentrations, and a suitable buffer.
-
Incubation: Incubate the enzyme-inhibitor mixture for a predetermined time at a controlled temperature to allow for binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate specific to the protease.
-
Signal Detection: Monitor the rate of substrate cleavage by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial membrane, providing an early indication of its potential for oral absorption.
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.
-
Compound Addition: The test compounds are dissolved in a buffer and added to the wells of the filter plate.
-
Incubation: The plate assembly is incubated for several hours to allow the compounds to permeate from the donor to the acceptor compartment.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the compound concentrations and incubation time.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
-
Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes, a NADPH-regenerating system (cofactor for many metabolic enzymes), and the test compound.
-
Incubation: The plate is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The remaining concentration of the parent compound in each aliquot is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.
Computational Modeling in SAR Elucidation
Computational methods can accelerate the SAR cycle by prioritizing compounds for synthesis and providing insights into their binding modes.
Computational Workflow:
Caption: Computational workflow for prioritizing analogs.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. For this compound, docking studies against various serine proteases can help rationalize observed activities and guide the design of new analogs.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of compounds with their biological activities. A QSAR model for this series could help predict the activity of unsynthesized analogs.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to assess the stability of binding modes predicted by docking.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. A systematic and multi-faceted SAR campaign, integrating rational design, chemical synthesis, in vitro testing, and computational modeling, is essential to unlock its full potential. The strategies and methodologies outlined in this guide provide a comprehensive framework for such an endeavor. Future work should focus on identifying a specific biological target and iteratively applying the principles discussed herein to optimize potency, selectivity, and drug-like properties. The journey from a simple halogenated building block to a clinical candidate is arduous, but a well-executed SAR study is the critical first step.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. drughunter.com [drughunter.com]
- 10. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 13. 4-Bromo-2-fluorobenzamide | C7H5BrFNO | CID 2773331 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluorobenzimidamide Hydrochloride
Introduction: A Key Building Block in Modern Medicinal Chemistry
4-Bromo-2-fluorobenzimidamide hydrochloride (CAS No: 1187927-25-8; Molecular Formula: C₇H₆BrFN₂·HCl) is a substituted aromatic amidine that has emerged as a valuable intermediate in the field of drug discovery and development.[1] Its structural architecture, featuring a strategically halogenated phenyl ring, makes it a potent building block for synthesizing complex molecular scaffolds. Specifically, the presence of bromine and fluorine atoms enhances both reactivity and selectivity, allowing for precise modifications in the synthesis of novel therapeutic agents.[1]
This compound is particularly significant as a precursor for the development of enzyme inhibitors, most notably for serine proteases, which are implicated in a wide array of physiological and pathological processes.[1] The benzimidamide moiety serves as a key pharmacophore, capable of engaging in specific interactions within the active sites of target enzymes. The hydrochloride salt form of the compound is typically utilized in laboratory settings to improve its solubility and stability, facilitating its use in various reaction conditions.[1] While a singular "discovery" event for this intermediate is not prominently documented, its history is intrinsically linked to the broader evolution of synthetic strategies for creating targeted pharmaceutical agents. Its value was recognized through its successful application in constructing more complex, biologically active molecules.
This guide provides a comprehensive overview of the synthetic history and methodology for preparing this compound, focusing on the chemical principles and experimental considerations that underpin its synthesis.
Retrosynthetic Analysis and Strategy
The most direct and industrially scalable pathway to this compound involves a two-stage process. The core strategy relies on the synthesis of a key precursor, 4-Bromo-2-fluorobenzonitrile, followed by its conversion to the target amidine via the classical Pinner reaction. This approach is favored for its reliability and the commercial availability of the necessary starting materials.
Caption: A high-level retrosynthetic workflow for the synthesis of 4-Bromo-2-fluorobenzimidamide HCl.
Stage 1: Synthesis of the Precursor, 4-Bromo-2-fluorobenzonitrile
The indispensable precursor for this synthesis is 4-Bromo-2-fluorobenzonitrile (CAS No: 105942-08-3).[2][3] This compound provides the core aromatic structure and the nitrile functional group required for the subsequent transformation. While several synthetic routes exist, a common and reliable method begins with the commercially available 2-fluoroaniline.
Causality Behind Experimental Choices:
-
Electrophilic Bromination: The synthesis commences with the bromination of 2-fluoroaniline. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. Due to steric hindrance from the fluorine atom and the amino group itself, the bromine atom is selectively introduced at the para position, yielding 4-bromo-2-fluoroaniline.[4][5]
-
Sandmeyer Reaction: The conversion of the resulting aniline to the nitrile is classically achieved via the Sandmeyer reaction. This process involves two critical steps:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt. The copper catalyst facilitates the displacement of the diazonio group (-N₂⁺) with a cyanide group (-CN), releasing nitrogen gas and forming the desired benzonitrile.
-
Detailed Experimental Protocol: Synthesis of 4-Bromo-2-fluorobenzonitrile
Materials:
-
2-Fluoroaniline
-
Bromine or N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Copper(I) Cyanide (CuCN)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Chloride (NaCl)
-
Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Bromination of 2-Fluoroaniline:
-
Dissolve 2-fluoroaniline in a suitable solvent like dichloromethane or acetic acid in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise over 1-2 hours, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to remove excess bromine.
-
Neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-2-fluoroaniline.
-
-
Sandmeyer Reaction to form 4-Bromo-2-fluorobenzonitrile:
-
Prepare a solution of 4-bromo-2-fluoroaniline in aqueous hydrochloric acid and cool it to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature strictly below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under vacuum.
-
The crude 4-Bromo-2-fluorobenzonitrile can be purified by recrystallization or column chromatography to yield a white to light brown solid.[6]
-
Stage 2: The Pinner Reaction - Converting Nitrile to Amidine Hydrochloride
The Pinner reaction, first described by Adolf Pinner in 1877, remains the most practical and widely used method for converting nitriles into amidines.[7][8] The reaction proceeds via an imidic ester hydrochloride intermediate, often called a "Pinner salt," which is subsequently ammonolyzed to form the target amidine hydrochloride.[9]
Mechanism and Scientific Rationale
The Pinner reaction is a robust, acid-catalyzed process that requires careful control of conditions to achieve high yields and purity.
Caption: The reaction mechanism of the Pinner synthesis for amidine hydrochlorides.
Key Experimental Considerations:
-
Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions.[9][10] Any trace of water can hydrolyze the highly reactive Pinner salt intermediate to form the corresponding ester, which is a common and difficult-to-remove impurity. Solvents and reagents must be thoroughly dried before use.
-
Acid Catalyst: Dry hydrogen chloride gas is bubbled through an alcoholic solution of the nitrile.[10] HCl serves a dual purpose: it protonates the nitrile nitrogen, activating it for nucleophilic attack by the alcohol, and it provides the chloride counterion for the resulting salt.
-
Temperature Control: The formation of the Pinner salt is often exothermic and the salt itself can be thermally unstable.[9] The reaction is typically carried out at low temperatures (0 °C) to prevent decomposition and the formation of an N-alkyl amide side product.[9]
-
Ammonolysis: The isolated or in situ generated Pinner salt is treated with ammonia to form the amidine.[8] This can be achieved by adding an alcoholic solution of ammonia, or by using an ammonium salt like ammonium carbonate.[10]
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromo-2-fluorobenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonium Carbonate or Ammonia (as a solution in anhydrous ethanol)
Step-by-Step Methodology:
-
Formation of the Pinner Salt:
-
In a flame-dried, three-necked flask fitted with a gas inlet tube, a drying tube, and a magnetic stirrer, dissolve 4-Bromo-2-fluorobenzonitrile in anhydrous ethanol.
-
Cool the solution to 0 °C using an ice-salt bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for 2-4 hours. The reaction progress can be monitored by the precipitation of the Pinner salt.
-
After the reaction is complete, seal the flask and store it in a refrigerator overnight to allow for complete precipitation.
-
Collect the precipitated Pinner salt (ethyl 4-bromo-2-fluorobenzimidate hydrochloride) by filtration under a nitrogen atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove unreacted starting materials and excess HCl.
-
-
Ammonolysis to the Amidine Hydrochloride:
-
Suspend the dried Pinner salt in anhydrous ethanol.
-
Add a stoichiometric excess of ammonium carbonate in portions, or add a saturated solution of ammonia in anhydrous ethanol.
-
Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any inorganic salts (e.g., ammonium chloride).
-
Concentrate the filtrate under reduced pressure. The resulting crude solid can be triturated with diethyl ether to induce crystallization and remove non-polar impurities.
-
The final product, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Data Summary
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Bromo-2-fluorobenzonitrile | 105942-08-3 | C₇H₃BrFN | 200.01 | Precursor[3] |
| This compound | 1187927-25-8 | C₇H₇BrClFN₂ | 253.50 | Final Product[1] |
Conclusion
The synthesis of this compound is a well-established process rooted in classical organic chemistry principles. The pathway, which hinges on the reliable Sandmeyer and Pinner reactions, demonstrates the logical and stepwise construction of a valuable pharmaceutical intermediate. Understanding the causality behind each experimental choice—from the regioselectivity of bromination to the critical need for anhydrous conditions in the Pinner reaction—is paramount for achieving high yields and purity. As a key building block for advanced therapeutics, the robust and scalable synthesis of this compound will continue to be of significant interest to researchers and scientists in drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-2-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US4518799A - Processes for the preparation of hydratropic acids - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Pinner Reaction | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to the Biological Targets of 4-Bromo-2-fluorobenzimidamide Hydrochloride and Its Derivatives
Introduction: The Strategic Importance of 4-Bromo-2-fluorobenzimidamide Hydrochloride in Modern Drug Discovery
This compound, also known by its synonym 4-Bromo-2-fluorobenzamidine hydrochloride, is a highly functionalized small molecule that has garnered significant attention in the field of medicinal chemistry. Its true value lies not as a therapeutic agent in itself, but as a versatile and powerful scaffold for the synthesis of potent and selective modulators of various biological targets. The strategic placement of its chemical groups—the basic benzamidine moiety, and the electron-withdrawing bromine and fluorine atoms on the phenyl ring—provides a unique combination of features for molecular recognition and synthetic elaboration.
This technical guide will provide an in-depth exploration of the known and potential biological targets of compounds derived from this compound. We will delve into the mechanistic basis of these interactions, provide actionable experimental protocols for target validation, and offer insights into the future directions of research leveraging this privileged scaffold.
Part 1: The Benzamidine Moiety: A Privileged Scaffold for Serine Protease Inhibition
The benzamidine group is a well-established pharmacophore for the inhibition of serine proteases, a large and diverse family of enzymes that play critical roles in numerous physiological and pathological processes, including coagulation, inflammation, and cancer.[1]
Mechanism of Serine Protease Inhibition by Benzamidine Derivatives
Serine proteases are characterized by a catalytic triad in their active site, typically composed of serine, histidine, and aspartate residues. The catalytic serine acts as a nucleophile to hydrolyze peptide bonds in their substrates. Benzamidine-based inhibitors function as competitive inhibitors by mimicking the natural substrates of these enzymes. The positively charged amidinium group of the benzamidine moiety forms strong electrostatic interactions and hydrogen bonds with the negatively charged aspartate residue in the S1 specificity pocket of the protease active site. This high-affinity binding prevents the natural substrate from accessing the catalytic machinery, thereby inhibiting the enzyme's activity.
The substituted phenyl ring of this compound allows for the exploration of secondary binding pockets and the fine-tuning of physicochemical properties such as solubility, cell permeability, and metabolic stability, which are crucial for the development of effective drug candidates.
Part 2: Identified Biological Targets of 4-Bromo-2-fluorobenzimidamide Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives have been shown to target a range of biologically significant molecules, particularly in the realms of oncology and inflammatory diseases.
Serine Proteases: Prime Targets in Various Pathologies
The primary and most explored application of this compound is in the development of serine protease inhibitors.[1] These enzymes are implicated in a wide array of diseases, making them attractive therapeutic targets.
-
Acrosin: A serine protease found in the acrosome of sperm, essential for fertilization. Benzamidine derivatives have been extensively studied as acrosin inhibitors.[2]
-
Other Serine Proteases in Cancer and Inflammation: The dysregulation of serine protease activity is a hallmark of many cancers and inflammatory conditions.[1] Derivatives of this compound can be tailored to selectively inhibit specific serine proteases involved in these processes.
Key Signaling Molecules in Cancer: A New Frontier for Fluorobenzamidine Derivatives
A novel derivative, bithiophene-fluorobenzamidine (BFB), has demonstrated significant antitumor activity, revealing a new set of biological targets for this chemical class.[3] BFB was shown to modulate the expression and activity of several key proteins involved in cell cycle regulation, apoptosis, and signal transduction in breast cancer models.[3]
-
Cyclin-Dependent Kinase 1 (CDK1): A master regulator of the cell cycle, CDK1 is often overexpressed in cancer cells, driving uncontrolled proliferation. BFB was found to down-regulate the expression of CDK1, contributing to its anti-proliferative effects.[3]
-
Human Epidermal Growth Factor Receptor 2 (HER2): A receptor tyrosine kinase that is overexpressed in a significant subset of breast cancers, leading to aggressive tumor growth. BFB treatment led to a down-regulation of HER2 expression.[3]
-
Tumor Suppressor p53 and p21 (CDKN1A): p53 is a critical tumor suppressor that regulates cell cycle arrest and apoptosis in response to cellular stress. p21 is a key downstream effector of p53. BFB was shown to upregulate the expression of both p53 and p21, promoting cell cycle arrest and apoptosis in cancer cells.[3]
-
Estrogen Receptor Alpha (ESR-α): A key driver of hormone-dependent breast cancers. BFB treatment resulted in the upregulation of ESR-α expression, which, in the context of the study, was associated with a more differentiated and less aggressive tumor phenotype.[3]
-
Caspase-3 (CAS3): A critical executioner caspase in the apoptotic cascade. The pro-apoptotic activity of BFB was confirmed by its ability to increase the expression of CAS3, leading to programmed cell death in cancer cells.[3]
The modulation of these targets by a derivative of 4-Bromo-2-fluorobenzimidamide highlights the potential to develop novel anticancer agents from this scaffold that act through multiple, synergistic mechanisms.
Part 3: Experimental Protocols for Target Identification and Validation
To empower researchers in the exploration of 4-Bromo-2-fluorobenzimidamide derivatives, this section provides detailed, self-validating experimental protocols for identifying and characterizing their biological targets.
Workflow for Screening and Characterizing Serine Protease Inhibitors
This workflow outlines a systematic approach to identify and characterize novel serine protease inhibitors derived from this compound.
Caption: Workflow for Serine Protease Inhibitor Discovery.
Detailed Protocol: In Vitro Serine Protease Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific serine protease.
-
Materials:
-
Purified serine protease (e.g., Trypsin, Chymotrypsin, or a specific protease of interest).
-
Fluorogenic or chromogenic substrate specific for the protease.
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations).
-
Test compound (derivative of this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate (black for fluorescence, clear for absorbance).
-
Microplate reader.
-
-
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
In the microplate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include controls for no inhibitor (enzyme activity control) and no enzyme (background control).
-
Incubate the plate at the optimal temperature for the enzyme for a pre-determined time to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Normalize the rates to the enzyme activity control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol for Assessing Pro-Apoptotic Activity in Cancer Cells
This protocol describes the use of Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by a test compound.
Experimental Workflow: Apoptosis Detection by Flow Cytometry
Caption: Workflow for Apoptosis Assessment.
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Objective: To quantify the percentage of apoptotic and necrotic cells in a cancer cell population following treatment with a test compound.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7).
-
Complete cell culture medium.
-
Test compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow cytometer.
-
-
Procedure:
-
Seed the cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate the cell populations based on their fluorescence signals:
-
Annexin V-negative/PI-negative: Live cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative/PI-positive: Necrotic cells.
-
-
Quantify the percentage of cells in each quadrant to determine the pro-apoptotic efficacy of the test compound.
-
Part 4: Future Directions and Untapped Potential
The established utility of this compound as a scaffold for serine protease inhibitors and the emerging evidence of its derivatives targeting key cancer signaling pathways suggest a bright future for this chemical entity. Future research could explore:
-
Expansion to other enzyme families: The benzamidine moiety, as a cationic group, could be exploited to target other enzymes with anionic binding pockets.
-
Structure-Activity Relationship (SAR) studies: Systematic modification of the phenyl ring with different substituents could lead to the discovery of inhibitors with enhanced potency and selectivity for a wider range of targets.
-
Development of isoform-selective inhibitors: For target families with multiple isoforms, such as nitric oxide synthases, fine-tuning the chemical structure could yield compounds with improved therapeutic windows.[4][5]
-
Targeting protein-protein interactions: The rigid scaffold could be elaborated to disrupt specific protein-protein interactions that are critical for disease progression.
Conclusion
This compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as inhibitors of serine proteases and as modulators of key cancer-related targets. The experimental protocols and future perspectives outlined in this guide are intended to facilitate further research and unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide synthase by cobalamins and cobinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro characterization of 4-Bromo-2-fluorobenzimidamide hydrochloride
An In-Depth Technical Guide to the In-Vitro Characterization of 4-Bromo-2-fluorobenzimidamide hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Benzimidamide
In the landscape of modern drug discovery, the benzimidamide scaffold represents a privileged structure, prized for its ability to mimic the side chains of arginine and lysine. This mimicry allows such compounds to effectively target the active sites of various enzymes, particularly serine proteases and nitric oxide synthases, which are implicated in a wide range of pathologies including coagulation disorders, inflammation, and cancer.[1][2] this compound is a synthetic compound featuring this key functional group. Its structure is further augmented by halogen substituents—a bromine and a fluorine atom—on the phenyl ring, which can significantly modulate its physicochemical properties and biological activity, potentially enhancing its potency, selectivity, and metabolic stability.[2]
This guide provides a comprehensive framework for the in-vitro characterization of this compound. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to provide a logical, self-validating workflow that moves from fundamental physicochemical profiling to complex cell-based safety assessments. Each step is designed to build upon the last, creating a robust data package that elucidates the compound's therapeutic potential and flags potential liabilities early in the development pipeline.
Part 1: Foundational Physicochemical Characterization
Before any biological assessment, a thorough understanding of the compound's fundamental chemical and physical properties is paramount. This initial characterization ensures the integrity of all subsequent experiments and provides critical data for interpreting biological outcomes and predicting in-vivo behavior.
Identity, Purity, and Solubility
The first step is to unequivocally confirm the structure and purity of the test article. This is non-negotiable for data integrity.
-
Structural Verification: High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) are employed to confirm the molecular weight and atomic connectivity, ensuring the correct compound has been synthesized.[3]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for quantifying the purity of the compound.[3] For in-vitro assays, a purity of >95% is the minimum acceptable threshold.
-
Aqueous Solubility: Since most biological assays are conducted in aqueous buffers, determining the compound's solubility is critical for preparing accurate dosing solutions and avoiding precipitation.
Experimental Protocol: Kinetic Aqueous Solubility Assessment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into a series of aqueous buffers (e.g., pH 5.0, 6.2, and 7.4 phosphate-buffered saline) to mimic various physiological conditions.
-
Equilibration: Seal the plate and incubate at room temperature for 24 hours with gentle shaking to allow the solution to reach equilibrium.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate and quantify the concentration of the dissolved compound using HPLC-UV or LC-MS/MS by comparing the results to a standard curve.
Lipophilicity: The Octanol-Water Partition Coefficient (Log P)
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5][6] The partition coefficient (P) between n-octanol and water, expressed as Log P, is the gold standard for its measurement.[5] A positive Log P value indicates a preference for lipidic environments (lipophilic), while a negative value suggests a preference for aqueous environments (hydrophilic).[7]
Experimental Protocol: Shake-Flask Method for Log P Determination
-
Phase Preparation: Prepare two phases. The aqueous phase consists of phosphate buffer (pH 7.4) saturated with n-octanol. The organic phase is n-octanol saturated with the buffered aqueous solution. Allow the phases to separate for 24 hours.[4]
-
Compound Introduction: Accurately weigh and dissolve a small amount of this compound in a vessel containing a known volume of both prepared phases.
-
Equilibration: Shake the vessel vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning, then allow the phases to fully separate for at least 24 hours.[4]
-
Sampling and Analysis: Carefully sample a precise volume from both the aqueous and n-octanol layers.
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method such as HPLC-UV.
-
Calculation: Calculate Log P using the formula: Log P = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
| Property | Method | Result (Hypothetical) | Significance |
| Molecular Weight | Mass Spectrometry | 253.5 g/mol | Confirms chemical identity.[2] |
| Purity | HPLC-UV | >98% | Ensures reliability of biological data. |
| Aqueous Solubility (pH 7.4) | Kinetic Solubility Assay | 150 µM | Defines the maximum concentration for use in aqueous-based assays, preventing compound precipitation. |
| Log P | Shake-Flask | 2.1 | Suggests good membrane permeability, a desirable trait for oral absorption and cell entry.[7] |
| pKa | Capillary Electrophoresis | 9.5 | Indicates the benzimidamide group will be predominantly protonated and positively charged at physiological pH. |
Part 2: Target-Oriented Biochemical Evaluation
The positively charged amidinium group at physiological pH strongly suggests that this compound acts as a competitive inhibitor of enzymes that recognize arginine or lysine residues.[1] Therefore, the next logical step is to screen it against a panel of relevant enzymes.
Enzyme Inhibition Assay (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency in inhibiting a specific enzyme.[1] A lower IC₅₀ value indicates a more potent inhibitor.
Experimental Protocol: General Serine Protease Inhibition Assay
-
Reagent Preparation:
-
Enzyme Solution: Prepare a working solution of the target serine protease (e.g., thrombin, trypsin) in an optimized assay buffer.
-
Inhibitor Solution: Create a serial dilution series of this compound in the assay buffer from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.
-
Substrate Solution: Prepare a solution of a chromogenic or fluorogenic substrate specific to the enzyme.
-
-
Assay Procedure (96-well plate format):
-
Add the enzyme solution to each well.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle/DMSO only).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation and Detection:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of product formation is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for determining enzyme inhibition (IC₅₀).
Part 3: Cellular Activity and Cytotoxicity Assessment
After establishing target engagement, it is crucial to assess the compound's effect in a more complex biological system: the living cell. These assays determine if the compound can cross the cell membrane to reach its intracellular target and evaluate its general toxicity.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[3] In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[3] A reduction in this conversion indicates either reduced cell proliferation or cell death.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a chosen cell line (e.g., a human cancer cell line if evaluating anti-proliferative effects) into a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include wells with vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plotting viability against compound concentration allows for the determination of a GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).[3]
Part 4: In-Vitro Safety Pharmacology
Early assessment of potential safety liabilities is a cornerstone of modern drug development. In-vitro safety assays can predict adverse effects, particularly cardiotoxicity and metabolic issues, saving significant time and resources.
hERG Potassium Channel Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[8][9] The manual whole-cell patch-clamp assay is the gold standard for assessing a compound's effect on the hERG channel.[10]
Experimental Protocol: hERG Manual Patch-Clamp Assay
-
Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the hERG channel.
-
Electrophysiology Setup:
-
Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is the primary indicator of channel activity.[12] The protocol typically involves a depolarization step followed by a repolarization step where the tail current is measured.[11]
-
Compound Application:
-
Data Acquisition and Analysis:
-
Measure the peak outward tail current at each concentration.
-
Calculate the percentage of channel inhibition at each concentration relative to the baseline.
-
Determine the IC₅₀ value by fitting the concentration-response data to the Hill equation.[12]
-
Caption: Gold-standard workflow for hERG safety assessment.
Metabolic Stability Assay
A compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, dictates its half-life and potential for drug-drug interactions.[13][14] An in-vitro assay using liver microsomes provides an early read on metabolic stability.[13][15]
Experimental Protocol: Liver Microsomal Stability Assay
-
System Preparation: Thaw pooled liver microsomes (human, rat, etc.) on ice. Prepare a reaction mixture containing phosphate buffer and the test compound at a low concentration (e.g., 1 µM).
-
Pre-incubation: Pre-warm the reaction mixture to 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP enzyme activity.[13]
-
Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this curve is used to calculate the in-vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[13]
| Assay | System | Result (Hypothetical) | Interpretation |
| Enzyme Inhibition | Serine Protease 'X' | IC₅₀ = 50 nM | Potent inhibitor of the target enzyme. |
| Cytotoxicity | HEK293 Cells | CC₅₀ > 50 µM | Low general cytotoxicity, suggesting a good therapeutic window (ratio of toxic dose to therapeutic dose). |
| hERG Inhibition | Patch-Clamp | IC₅₀ = 35 µM | Low risk of cardiotoxicity. A large margin (>100x) between the hERG IC₅₀ and the therapeutic concentration is generally considered safe. |
| Metabolic Stability | Human Liver Microsomes | t₁/₂ = 45 min | Moderately stable. Suggests the compound will not be cleared too rapidly in vivo, allowing for a reasonable dosing interval. |
Conclusion
This technical guide outlines a logical and robust cascade for the in-vitro characterization of this compound. By systematically evaluating its physicochemical properties, target potency, cellular effects, and key safety liabilities, researchers can build a comprehensive profile of the compound. This data-driven approach is essential for making informed decisions, optimizing lead compounds, and ultimately increasing the probability of success in the challenging journey of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. hERG Assay | PPTX [slideshare.net]
- 9. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 10. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Navigating the Labyrinth of Polypharmacology: A Technical Guide to Predicting and Validating Off-Target Effects of 4-Bromo-2-fluorobenzimidamide hydrochloride
Introduction: The Imperative of Off-Target Profiling in Modern Drug Discovery
In the intricate landscape of drug development, the principle of "one molecule, one target" has increasingly been revealed as an oversimplification. The reality is that most small molecules interact with multiple biological targets, a phenomenon known as polypharmacology. These unintended interactions, or off-target effects, can be a double-edged sword. While they can sometimes lead to beneficial therapeutic outcomes and opportunities for drug repurposing, they are more often the cause of unforeseen toxicity and adverse drug reactions, contributing to the high attrition rates in clinical trials[1][2][3].
This guide is designed for researchers, scientists, and drug development professionals who are tasked with characterizing novel chemical entities. We will use 4-Bromo-2-fluorobenzimidamide hydrochloride , a compound primarily utilized as a building block for serine protease inhibitors, as a case study[4]. Given the limited publicly available data on its specific biological activities, it represents an ideal candidate to illustrate a systematic and robust workflow for predicting and validating potential off-target effects.
The early and comprehensive identification of a compound's interaction profile is not merely a regulatory hurdle but a cornerstone of developing safer and more effective medicines. By integrating computational prediction with empirical validation, we can build a more complete picture of a molecule's biological footprint, enabling informed decisions and mitigating risks in the drug discovery pipeline[2][3][5][6].
Part 1: In Silico Off-Target Prediction – A Data-Driven First Pass
Before embarking on costly and time-consuming wet-lab experiments, a thorough in silico analysis is indispensable. Computational methods leverage vast databases of known drug-target interactions to predict potential binding partners for a novel compound. These approaches can be broadly categorized into ligand-based and structure-based methods[1][7].
Ligand-Based Approaches: Guilt by Association
Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities[8][9]. These approaches are particularly useful when the three-dimensional structure of potential targets is unknown.
-
Chemical Similarity Searching: This is the most straightforward method, involving the comparison of the 2D or 3D structure of this compound against databases of compounds with known biological activities (e.g., ChEMBL). Algorithms like Tanimoto similarity are used to quantify structural resemblance[10]. A high similarity score to a known inhibitor of a particular target suggests a potential interaction.
-
Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target[11][12][13]. By generating a pharmacophore model from a set of known active ligands for a particular target, one can screen this compound to see if it fits the model[14].
Caption: In Silico Prediction Workflow for Off-Target Identification.
Structure-Based Approaches: A Lock-and-Key Perspective
When the 3D structures of potential protein targets are available, structure-based methods can provide more detailed insights into potential binding interactions[20][21][22].
-
Inverse Molecular Docking: In contrast to traditional docking where a library of compounds is screened against a single target, inverse docking screens a single compound (this compound) against a library of protein structures[23]. The algorithm predicts the binding pose and estimates the binding affinity, providing a ranked list of potential targets.
-
Binding Site Similarity Analysis: This method compares the binding site of a known target with the binding sites of other proteins. If a significant similarity is found, it suggests that the compound might also bind to the similar off-target protein.
Table 1: Hypothetical In Silico Prediction Results for this compound
| Prediction Method | Predicted Off-Target | Rationale | Confidence Score |
| Chemical Similarity | Thrombin | High structural similarity to known benzamidine-based thrombin inhibitors. | High |
| Pharmacophore Modeling | Trypsin | Fits the pharmacophore model derived from known trypsin inhibitors (cationic group, aromatic ring). | High |
| Machine Learning (SVM) | Factor Xa | The model, trained on a large dataset of serine protease inhibitors, predicts a high probability of interaction. | Medium |
| Inverse Molecular Docking | Cathepsin G | Favorable predicted binding energy and interaction with key residues in the active site. | Medium |
| Binding Site Similarity | Plasmin | The active site shows high geometric and chemical similarity to that of known serine protease targets. | Low |
Part 2: Experimental Validation – From Prediction to Biological Reality
While in silico predictions are a powerful starting point, they must be validated through experimental assays. A tiered approach, starting with broad screening and progressing to more focused functional assays, is often the most efficient strategy.
Tier 1: Broad Panel Screening
The initial step in experimental validation is to screen the compound against a broad panel of targets to identify potential off-target interactions.
-
Biochemical Assays (Binding and Enzyme Inhibition): These assays directly measure the interaction of the compound with a purified protein.
-
Broad-Panel Kinase Screening: Given that kinases are a large and important class of drug targets, and often implicated in off-target effects, screening against a comprehensive kinase panel is a standard practice[24][][26][27][28].
-
Receptor Binding Assays: These assays determine the affinity of the compound for a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters[5][6][29].
-
-
Cell-Based Assays: These assays provide a more physiologically relevant context by assessing the effect of the compound on intact cells.
Caption: Tiered Experimental Validation Workflow.
Tier 2: Hit Confirmation and Potency Determination
Any "hits" identified in the broad panel screens need to be confirmed and their potency determined.
-
Dose-Response Assays: These experiments are conducted to determine the concentration of the compound required to inhibit or activate the target by 50% (IC50 or EC50). This is a critical step to understand the potency of the off-target interaction.
-
Orthogonal Assays: It is important to confirm the initial hit using a different assay format or technology to rule out assay-specific artifacts. For example, a hit from a binding assay could be confirmed with a functional enzyme inhibition assay.
Tier 3: Cellular and Phenotypic Profiling
The final step is to understand the functional consequences of the off-target interaction in a cellular context.
-
Cellular Target Engagement Assays: These assays confirm that the compound is interacting with the predicted off-target within a living cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.
-
Phenotypic Screening: This involves treating various cell lines with the compound and observing for specific cellular changes or phenotypes[32][33]. If a predicted off-target is known to be involved in a particular cellular pathway, one can look for phenotypic changes consistent with the modulation of that pathway.
Table 2: Summary of Experimental Assays for Off-Target Validation
| Assay Type | Principle | Application in Off-Target Profiling |
| Biochemical Assays | ||
| Broad-Panel Kinase Screening | Measures the ability of a compound to inhibit the activity of a large number of purified kinases. | Identifies unintended kinase inhibition, a common source of off-target effects. |
| Receptor Binding Assays | Quantifies the affinity of a compound for a panel of purified receptors, ion channels, and transporters. | Uncovers interactions with key signaling proteins that can lead to adverse effects. |
| Cell-Based Assays | ||
| Off-Target Cell Microarray | Detects binding of a compound to a wide array of proteins expressed in their native conformation on cells. | Provides a broad and physiologically relevant screen for off-target binding. |
| Cellular Target Engagement | Measures the direct interaction of a compound with its target inside intact cells. | Confirms that the predicted off-target is engaged by the compound in a cellular environment. |
| Phenotypic Screening | Assesses the effect of a compound on the overall phenotype of a cell or organism. | Links off-target interactions to functional cellular outcomes and potential toxicities. |
Part 3: Detailed Experimental Protocols
To provide practical guidance, we outline a detailed protocol for a representative experimental assay.
Protocol: Broad-Panel Kinase Inhibition Assay (Radiometric)
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Materials:
-
This compound (test compound)
-
DMSO (vehicle control)
-
Purified recombinant human kinases
-
Kinase-specific peptide substrates
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Assay Plate Preparation: Add the diluted test compound, positive control inhibitor, and vehicle control (DMSO) to the wells of a 96-well plate.
-
Kinase Reaction Initiation: Add the kinase, peptide substrate, and kinase reaction buffer to each well. Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and Washing: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation cocktail to the dried filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion: Towards a Holistic Understanding of Compound Activity
The journey from a novel chemical entity to a safe and effective therapeutic is fraught with challenges. A significant hurdle is the potential for unintended off-target interactions. As we have illustrated with the case of this compound, a systematic and integrated approach that combines the predictive power of in silico methods with the empirical rigor of experimental validation is essential for navigating this complex landscape.
By proactively identifying and characterizing off-target effects early in the drug discovery process, researchers can make more informed decisions, optimize lead compounds for improved selectivity, and ultimately increase the probability of success in developing new medicines. This guide provides a framework for such an endeavor, emphasizing the importance of a multi-faceted and evidence-based approach to understanding the complete biological profile of a compound.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 4. Ligand-based approach for predicting drug targets and for virtual screening against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ebi.ac.uk [ebi.ac.uk]
- 10. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics | MDPI [mdpi.com]
- 11. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 13. wpage.unina.it [wpage.unina.it]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Machine learning models for drug-target interactions: current knowledge and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A review of machine learning-based methods for predicting drug-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Frontiers | Application of Machine Learning for Drug–Target Interaction Prediction [frontiersin.org]
- 19. Machine Learning for Drug-Target Interaction Prediction [mdpi.com]
- 20. Binding site detection and druggability prediction of protein targets for structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 23. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. pharmaron.com [pharmaron.com]
- 29. pharmaron.com [pharmaron.com]
- 30. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 31. criver.com [criver.com]
- 32. The Resurrection of Phenotypic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
Methodological & Application
Application Note: A Researcher's Guide to the Solubilization of 4-Bromo-2-fluorobenzimidamide hydrochloride for Cell Culture Applications
Abstract
This document provides a detailed protocol for the preparation and use of 4-Bromo-2-fluorobenzimidamide hydrochloride in in vitro cell culture experiments. The primary challenge in utilizing hydrophobic small molecules in aqueous biological systems is achieving effective solubilization while maintaining compound integrity and minimizing solvent-induced artifacts. This guide offers a robust, step-by-step methodology for creating high-concentration stock solutions and appropriate working dilutions of this compound. Adherence to this protocol will ensure reproducible and reliable results for researchers investigating the biological effects of this compound.
Introduction: The Importance of Proper Compound Handling
This compound is a synthetic organic compound utilized in various research applications, including pharmaceutical development and biochemical research.[1] Its hydrochloride salt form is intended to enhance aqueous solubility; however, for the concentrations typically required in cell-based assays, a co-solvent is often necessary.[1] Improper dissolution can lead to compound precipitation in culture media, resulting in inaccurate dosing and non-reproducible data. Furthermore, the choice of solvent and its final concentration can have significant off-target effects on cellular health and behavior. This protocol is designed to mitigate these risks by providing a clear, validated method for compound preparation.
Physicochemical Properties of this compound
A fundamental understanding of the compound's properties is essential for its correct handling and application.
| Property | Value | Source |
| Synonyms | 4-Bromo-2-fluorobenzamidine hydrochloride | [1] |
| CAS Number | 1187927-25-8 | [1] |
| Molecular Formula | C₇H₆BrFN₂·HCl | [1] |
| Molecular Weight | 253.5 g/mol | [1] |
| Appearance | Solid | [2] |
| Recommended Storage | 0-8°C | [1] |
Solubility Insights: While the hydrochloride salt improves water solubility over the free base, the most common and effective solvent for preparing high-concentration stock solutions for cell culture is Dimethyl Sulfoxide (DMSO).[3][4]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This section details the standard procedure for preparing a 10 mM stock solution, which serves as the foundation for creating subsequent working dilutions.
Required Materials
-
This compound powder
-
Anhydrous or cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves[5][6][7]
Step-by-Step Methodology
-
Preparation: Before starting, ensure all work is performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination. Briefly centrifuge the vial of the compound powder to ensure all material is at the bottom.[4]
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh 2.54 mg of this compound into the tube.
-
Causality: This mass is calculated to yield a 10 mM solution in 1 mL of solvent (Mass = Molarity × Volume × Molecular Weight). Direct weighing into the dissolution tube minimizes transfer loss and potential contamination.
-
-
Solubilization: Add 1 mL of high-purity DMSO to the tube containing the compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The resulting solution should be clear and free of any visible particulates. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Storage and Aliquoting: To avoid the detrimental effects of repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes.[3]
-
Long-Term Storage: Label all aliquots clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots at -20°C or -80°C. For long-term storage (up to 6 months), -80°C is recommended.[3][8]
Dissolution and Storage Workflow
Caption: Workflow for preparing and storing a 10 mM stock solution.
Application in Cell Culture: From Stock to Working Solution
The high-concentration stock solution must be diluted to the final desired experimental concentration in cell culture medium.
The Critical Role of the Vehicle Control
A vehicle control is an indispensable part of any experiment involving a solvent. This control consists of cells treated with the same volume and final concentration of the solvent (DMSO) as the experimental groups, but without the compound. This allows the researcher to distinguish the biological effects of the compound from any potential effects of the solvent itself.
Protocol for Preparing the Working Solution
-
Thaw: Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to mix thoroughly but gently.
-
Trustworthiness: To ensure accuracy, it is best practice to perform serial dilutions for very low final concentrations. However, for most applications, a direct dilution from the 10 mM stock is sufficient.
-
-
Solvent Concentration Limit: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.5% (v/v) , to prevent solvent-induced cytotoxicity or other artifacts.[3][9] For example, a 1:1000 dilution of the stock solution (e.g., 10 µL of stock in 10 mL of media) results in a final DMSO concentration of 0.1%.
-
Immediate Use: Add the freshly prepared working solution to your cells immediately to ensure compound stability and consistent exposure time.
Experimental Setup Logic
Caption: Logic comparing compound-treated wells to the vehicle control.
Safety and Handling Precautions
As a laboratory chemical, this compound requires careful handling.
-
Personal Protective Equipment: Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[5][6][7]
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[6][7]
-
Hazard Information: The compound may cause skin, eye, and respiratory irritation.[5][6][7] Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive hazard and first-aid information.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Bromo-4-fluoro-benzamidine, HCl | CymitQuimica [cymitquimica.com]
- 3. captivatebio.com [captivatebio.com]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Application Note: A Robust, Validated HPLC Method for Purity Analysis of 4-Bromo-2-fluorobenzimidamide Hydrochloride
Abstract
This application note details a selective and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 4-Bromo-2-fluorobenzimidamide hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The method is developed to separate the main component from potential process-related impurities and degradation products. The protocol described herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness, ensuring reliable performance for quality control applications in research and manufacturing environments.[2][3][4]
Introduction
This compound is a substituted benzamidine derivative increasingly utilized as a building block in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and other therapeutic agents.[1] Given its role in drug development, ensuring the purity of this intermediate is of paramount importance to guarantee the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds, making it the ideal choice for this application.[5]
This document provides a comprehensive guide to a validated RP-HPLC method, offering a detailed protocol, the scientific rationale for the selected parameters, and a summary of the validation data. The method is designed to be both reliable and transferable, adhering to the stringent requirements of the pharmaceutical industry as outlined in pharmacopeial guidelines such as USP General Chapter <621>.[6][7][8]
Scientific Rationale and Method Development
The molecular structure of 4-Bromo-2-fluorobenzimidamide, with its aromatic ring, halogen substituents, and the polar benzimidamide group, dictates the choice of chromatographic conditions. A reverse-phase approach was selected, as it is well-suited for the separation of moderately polar to nonpolar compounds.[9]
-
Column Selection: The presence of fluorine and bromine atoms suggests that a standard C18 column would provide adequate hydrophobic retention. However, to enhance selectivity, particularly for closely related halogenated impurities, a pentafluorophenyl (PFP) stationary phase could also be considered due to its alternative selectivity for halogenated aromatic compounds.[10][11] For this study, a traditional C18 column was chosen for its broad applicability and robustness.
-
Mobile Phase Selection: A mobile phase consisting of an aqueous buffer and an organic modifier is standard for RP-HPLC.[9] Acetonitrile was selected as the organic modifier due to its low UV cutoff and viscosity. A phosphate buffer was chosen to maintain a consistent pH, which is crucial for the reproducible ionization state of the basic benzimidamide moiety. A slightly acidic pH (around 2-3) is generally preferred for the analysis of basic compounds to ensure they are in their protonated form, leading to better peak shape and retention.
-
Detection Wavelength: The aromatic nature of the analyte suggests strong UV absorbance. A UV scan of this compound in the mobile phase would be performed to determine the wavelength of maximum absorbance (λmax), ensuring high sensitivity for both the main peak and any potential impurities.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥99.5%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Phosphoric acid (85%, analytical grade)
-
Water (HPLC grade or ultrapure)
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B, 5-25 min: 20% to 80% B, 25-30 min: 80% B, 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Solution Preparation
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 80:20 (v/v) ratio.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve in a 50 mL volumetric flask with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare as per the standard solution procedure.
Method Validation Workflow
The developed method was validated according to ICH Q2(R1) guidelines.[2][4][12] The validation parameters assessed are outlined in the workflow below.
Caption: Workflow for HPLC method development and validation.
Validation Results Summary
The following table presents a summary of the validation results, demonstrating the method's suitability for its intended purpose.
| Validation Parameter | Result | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | No interference from blank or placebo at the retention time of the analyte. Peak purity index > 0.999. | Method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | > 0.999 over the concentration range of 0.05 - 0.75 mg/mL. | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy (% Recovery) | 99.2% - 101.5% at three concentration levels. | Typically 98.0% - 102.0%. |
| Precision (RSD%) | Repeatability (n=6): ≤ 0.5% Intermediate Precision: ≤ 1.0% | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | Signal-to-noise ratio of 10:1. |
| Robustness | No significant impact on results with minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1). | System suitability parameters must be met. |
System Suitability
As per USP <621>, system suitability tests must be performed before and during the analysis to ensure the continued performance of the chromatographic system.[6][13]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| Reproducibility (RSD% of 5 replicate injections) | ≤ 1.0% |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be a reliable, robust, and accurate procedure for the determination of purity of this compound. The comprehensive validation, conducted in accordance with ICH guidelines, confirms that the method is specific, linear, accurate, and precise. This validated protocol is suitable for routine quality control analysis in both research and manufacturing settings, ensuring the integrity of this critical pharmaceutical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. starodub.nl [starodub.nl]
- 5. benchchem.com [benchchem.com]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. agilent.com [agilent.com]
- 9. jordilabs.com [jordilabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. halocolumns.com [halocolumns.com]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. Chromatography [usp.org]
Application Note: A Multi-faceted Cell-Based Assay Workflow to Characterize the Efficacy of 4-Bromo-2-fluorobenzimidamide hydrochloride
Introduction
The exploration of novel small molecules as potential therapeutic agents is a cornerstone of drug discovery. 4-Bromo-2-fluorobenzimidamide hydrochloride is a synthetic compound with structural similarities to known inhibitors of serine proteases, a diverse family of enzymes implicated in numerous physiological and pathological processes, including cancer progression and inflammatory diseases[1]. This application note provides a comprehensive, multi-tiered cell-based assay protocol designed to elucidate the biological activity of this compound. Our approach is to first establish a cytotoxicity profile, followed by a functional assessment of its impact on cellular viability and its potential to induce programmed cell death (apoptosis). This workflow is designed to be a self-validating system, providing robust and reproducible data for researchers in drug development and cell biology.
Core Principle: A Sequential Approach to Characterizing a Novel Compound
A logical and sequential workflow is critical when evaluating a new chemical entity. Our protocol begins with a broad assessment of cytotoxicity to determine the compound's therapeutic window. This is followed by more specific assays to probe the mechanism of cell death, providing a deeper understanding of the compound's cellular effects.
Experimental Workflow Diagram
Figure 1: A sequential workflow for the comprehensive cell-based analysis of this compound activity.
PART 1: Foundational Cytotoxicity Assessment
Rationale
Before investigating the specific mechanism of action, it is crucial to determine the concentration range over which the compound exhibits cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Protocol 1: MTT Assay for IC50 Determination
Materials:
-
This compound
-
Selected cancer cell line (e.g., HT-29, a human colon adenocarcinoma cell line)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well clear flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation and Treatment: Prepare a 2X serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
| Parameter | Example Value |
| Cell Line | HT-29 |
| Seeding Density | 8,000 cells/well |
| Compound Concentration Range | 0.1 µM to 100 µM |
| Incubation Time | 72 hours |
| Estimated IC50 | (To be determined experimentally) |
PART 2: Elucidating the Mechanism of Cell Death: Apoptosis Induction
Rationale
A common mechanism of action for targeted anticancer compounds is the induction of apoptosis, or programmed cell death. We will employ two complementary assays to investigate whether this compound induces apoptosis: Annexin V/Propidium Iodide (PI) staining and a Caspase-3/7 activity assay.
-
Annexin V/PI Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.
-
Caspase-3/7 Activity: Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis.[4] Caspases-3 and -7 are key effector caspases that cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[5]
Apoptosis Signaling Pathway Diagram
Figure 2: Hypothesized mechanism of apoptosis induction by this compound via serine protease inhibition.
Protocol 2: Annexin V/PI Staining by Flow Cytometry
Materials:
-
Cells treated with this compound at IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described in the MTT assay protocol in 6-well plates.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described above for 6, 12, and 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix by orbital shaking for 30 seconds and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
| Assay | Parameter Measured | Expected Outcome with Active Compound |
| Annexin V/PI | Phosphatidylserine exposure and membrane integrity | Increase in Annexin V positive cells |
| Caspase-Glo® 3/7 | Activity of effector caspases 3 and 7 | Increased luminescence signal |
Trustworthiness and Self-Validation
This application note details a robust and logical workflow for the initial characterization of this compound's cell-based activity. By systematically assessing cytotoxicity and key apoptotic events, researchers can gain valuable insights into the compound's potential as a therapeutic agent. The provided protocols are adaptable to various cell lines and can be expanded to include more in-depth mechanistic studies, such as cell cycle analysis or western blotting for specific apoptosis-related proteins.
References
Application Note: A Guide to Characterizing Serine Protease Activity and Inhibition using 4-Bromo-2-fluorobenzimidamide hydrochloride
Introduction: The Critical Role of Serine Proteases and Their Inhibition
Serine proteases are a ubiquitous and extensively studied class of enzymes that play a central role in a vast array of physiological processes, from digestion and blood coagulation to immune responses and cellular differentiation.[1] These enzymes are characterized by a highly conserved catalytic triad, featuring a nucleophilic serine residue at the active site, which is responsible for cleaving peptide bonds.[2] Given their critical functions, the dysregulation of serine protease activity is implicated in numerous pathologies, including cardiovascular diseases, inflammatory disorders, cancer, and viral infections, making them highly valuable targets for therapeutic drug discovery.[1][3]
The development of potent and selective small molecule inhibitors is a cornerstone of targeting these enzymes.[2] Among the most well-established scaffolds for serine protease inhibition are benzamidine derivatives.[4][5] These compounds act as competitive inhibitors, effectively mimicking the side chain of arginine to bind within the S1 specificity pocket of trypsin-like serine proteases.[6]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 4-Bromo-2-fluorobenzimidamide hydrochloride (CAS: 1187927-25-8) as a tool compound in serine protease activity and inhibition assays.[7] We will delve into the mechanistic rationale for its use, provide detailed, validated protocols for determining its inhibitory potency, and offer expert insights to ensure robust and reproducible results.
Part 1: Scientific Principles and Rationale
The Mechanism of Benzamidine-Based Inhibition
Understanding the mechanism of inhibition is paramount to designing and interpreting an assay correctly. Trypsin-like serine proteases possess a deep S1 binding pocket containing an aspartate residue at its base, which imparts a strong preference for positively charged amino acid residues like arginine and lysine.[6] Benzamidine-based molecules, including 4-Bromo-2-fluorobenzimidamide, are arginine mimetics. The positively charged amidinium group forms a key salt bridge with the aspartate residue in the S1 pocket, anchoring the inhibitor to the active site.[6]
This binding event physically occludes the active site, preventing the natural substrate from binding and being processed. This is the hallmark of competitive inhibition . The substitutions on the benzene ring—in this case, a bromine and a fluorine atom—play a crucial role in modulating the inhibitor's properties. These halogen atoms can influence the compound's hydrophobicity, electronics, and ability to form additional interactions within or near the active site, thereby affecting its overall potency and selectivity against different serine proteases.[4] The hydrochloride salt form of the compound is utilized to enhance its aqueous solubility, a critical factor for reliable performance in biochemical assays.[7]
Core Assay Principle: Quantifying Enzyme Inhibition
The most common method for assessing protease activity involves a substrate that produces a detectable signal upon cleavage. In a typical chromogenic or fluorogenic assay, a peptide sequence recognized by the protease is conjugated to a reporter molecule (a chromophore or fluorophore). In its intact form, the substrate is colorless or non-fluorescent. Upon enzymatic cleavage, the reporter molecule is released, generating a signal that can be measured over time by a spectrophotometer or fluorometer. The rate of signal generation is directly proportional to the enzyme's catalytic activity.
When an inhibitor like this compound is introduced, it competes with the substrate for the enzyme's active site. This competition reduces the rate of substrate cleavage, leading to a decrease in the rate of signal generation. By measuring this rate reduction across a range of inhibitor concentrations, one can generate a dose-response curve and calculate the inhibitor's potency, most commonly expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Part 2: Materials and Reagents
Equipment
-
Microplate reader (with absorbance or fluorescence detection capabilities)
-
Standard 96-well microplates (e.g., clear flat-bottom for colorimetric assays, black for fluorescent assays)
-
Multichannel and single-channel precision pipettes
-
Reagent reservoirs
-
Incubator or temperature-controlled plate reader (set to 37°C or optimal temperature for the specific enzyme)
Reagents & Consumables
-
Test Inhibitor: this compound (CAS: 1187927-25-8)
-
Enzyme: A purified serine protease (e.g., Bovine Trypsin, Human Thrombin, Human Plasmin)
-
Substrate: A suitable chromogenic or fluorogenic substrate for the chosen protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer: Buffer appropriate for the specific protease (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 8.0 for Trypsin)
-
Inhibitor Diluent: 100% DMSO for stock solution
-
Enzyme Diluent: Ice-cold Assay Buffer
-
Consumables: Pipette tips, microcentrifuge tubes
Part 3: Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol details the steps to determine the inhibitory potency of the title compound against a model serine protease, such as trypsin.
Step 1: Reagent Preparation
-
Inhibitor Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Expert Insight: The molecular weight is 253.5 g/mol .[7] Weigh the compound carefully and add the appropriate volume of DMSO. Vortex thoroughly to ensure complete dissolution. Store this stock at -20°C.
-
-
Enzyme Working Solution (2X): Prepare a working solution of the serine protease at twice the final desired concentration (e.g., 2 nM final concentration requires a 4 nM working solution) in ice-cold Assay Buffer.
-
Causality: Preparing this at 2X concentration simplifies the plate setup and ensures the final enzyme concentration is accurate after adding other components. Keep the enzyme on ice at all times to prevent degradation and autolysis.
-
-
Substrate Working Solution (5X): Prepare a working solution of the chromogenic or fluorogenic substrate at five times the final desired concentration (e.g., 200 µM final concentration requires a 1 mM working solution) in Assay Buffer.
-
Expert Insight: The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for accurate competitive inhibitor characterization. Protect fluorogenic substrates from light.
-
Step 2: Assay Procedure (96-Well Plate Format)
-
Inhibitor Serial Dilution: Perform a serial dilution of the 10 mM inhibitor stock.
-
In a 96-well plate or microcentrifuge tubes, create a dilution series of this compound in Assay Buffer. A common approach is a 10-point, 3-fold dilution series starting from 100 µM.
-
Include a "No Inhibitor" control (Assay Buffer with equivalent DMSO percentage) and a "No Enzyme" background control.
-
-
Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of each inhibitor dilution to the appropriate wells. For controls, add 25 µL of Assay Buffer (with DMSO).
-
Add 25 µL of the 2X Enzyme Working Solution to all wells except the "No Enzyme" background controls. Add 25 µL of Assay Buffer to the background wells.
-
-
Pre-incubation: Mix the plate gently on a plate shaker for 30 seconds. Cover and incubate for 15-30 minutes at the assay temperature (e.g., 37°C).
-
Causality: This step is crucial for allowing the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced. This ensures the measured inhibition is a true reflection of the compound's potency.
-
-
Reaction Initiation: Add 25 µL of the 5X Substrate Working Solution to all wells to initiate the reaction. The total volume in each well should now be 125 µL.
-
Data Acquisition: Immediately place the plate in the microplate reader. Measure the absorbance (e.g., at 405 nm for p-nitroanilide substrates) or fluorescence kinetically every 60 seconds for 15-30 minutes.
Step 3: Data Analysis
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by plotting the signal (absorbance/fluorescence) versus time. The V₀ is the slope of the linear portion of this curve.
-
Background Subtraction: Subtract the average rate from the "No Enzyme" control wells from all other wells.
-
Normalize Data: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor))
-
Generate IC50 Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC50 value.
Visual Workflow for IC50 Determination
Caption: Workflow for IC50 determination of a serine protease inhibitor.
Part 4: Data Presentation and Interpretation
Key Compound Information
For any experimental work, it is critical to have accurate information about the test compound.
| Property | Value | Source |
| Compound Name | 4-Bromo-2-fluorobenzimidamide HCl | [7] |
| Synonym | 4-Bromo-2-fluorobenzamidine HCl | [7] |
| CAS Number | 1187927-25-8 | [7] |
| Molecular Formula | C₇H₆BrFN₂·HCl | [7] |
| Molecular Weight | 253.5 g/mol | [7] |
| Recommended Storage | 0-8°C (as solid) | [7] |
Example 96-Well Plate Layout for IC50 Assay
A well-planned plate layout is essential for efficiency and accuracy. This layout includes controls for background signal and uninhibited enzyme activity.
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | I-1 | I-1 | I-1 | I-5 | I-5 | I-5 | I-9 | I-9 | I-9 | BKG | BKG | BKG |
| B | I-2 | I-2 | I-2 | I-6 | I-6 | I-6 | I-10 | I-10 | I-10 | 100% | 100% | 100% |
| C | I-3 | I-3 | I-3 | I-7 | I-7 | I-7 | 100% | 100% | 100% | BKG | BKG | BKG |
| D | I-4 | I-4 | I-4 | I-8 | I-8 | I-8 | 100% | 100% | 100% | BKG | BKG | BKG |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
-
I-1 to I-10: Inhibitor concentrations (from high to low) in triplicate.
-
100%: 100% Activity Control (No inhibitor).
-
BKG: Background Control (No enzyme).
Visualizing the Inhibition Mechanism
The interaction between the enzyme, substrate, and competitive inhibitor can be visualized to reinforce the underlying scientific principle.
Caption: Competitive inhibition of a serine protease active site.
Part 5: Troubleshooting and Expert Insights
-
Poor Signal-to-Background Ratio: If the signal from the 100% activity control is weak, consider increasing the enzyme or substrate concentration. However, be mindful of keeping the substrate concentration near the Km. Alternatively, increasing the incubation time may help, provided the reaction remains in the linear range.
-
Compound Solubility Issues: While the hydrochloride salt improves solubility, high concentrations of 4-Bromo-2-fluorobenzimidamide may still precipitate in aqueous buffer.[7] Visually inspect the wells after adding the inhibitor. If precipitation is observed, the effective concentration will be lower than the theoretical concentration, leading to an inaccurate IC50. Lower the starting concentration if necessary.
-
Compound Interference: Some compounds can absorb light or fluoresce at the same wavelengths used in the assay, creating an artifactual signal. To check for this, run a control plate with the inhibitor and substrate but without the enzyme. Any signal generated is due to interference.
-
Enzyme Instability: Serine proteases can be prone to autolysis. Always prepare the enzyme working solution fresh from a concentrated stock and keep it on ice until it is added to the plate.[8]
Conclusion
This compound is a valuable chemical tool for probing the function of serine proteases. As a member of the well-characterized benzamidine class of inhibitors, it can serve as an excellent positive control in inhibition assays or as a scaffold for further medicinal chemistry efforts.[7][9] The protocols and principles outlined in this application note provide a robust framework for researchers to reliably characterize its inhibitory effects, contributing to the broader goals of understanding enzyme mechanisms and advancing drug discovery programs targeting this critical enzyme family.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Assay Procedure for Protease [sigmaaldrich.com]
- 9. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Experimental Concentration of 4-Bromo-2-fluorobenzimidamide hydrochloride
Introduction: Targeting Protein Arginine Deiminase 4 (PAD4) in Modern Drug Discovery
Protein Arginine Deiminase 4 (PAD4) has emerged as a significant therapeutic target in a range of pathologies, including autoimmune diseases like rheumatoid arthritis, various cancers, and inflammatory conditions.[1][2][3] PAD4 is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline.[1][2] This process, known as citrullination or deimination, can alter protein structure and function. In disease states, dysregulated PAD4 activity leads to hypercitrullination, which is implicated in the generation of neoantigens that can trigger autoimmune responses and the formation of neutrophil extracellular traps (NETs) that contribute to inflammation and thrombosis.[2][3]
4-Bromo-2-fluorobenzimidamide hydrochloride is a chemical compound utilized in medicinal chemistry, particularly in the development of enzyme inhibitors.[4] While extensive public data on its specific use as a PAD4 inhibitor is limited, its structural features suggest potential interactions with enzyme active sites. This guide provides a scientifically grounded framework for researchers to determine the optimal concentration range for this compound in both biochemical and cell-based assays targeting PAD4. The recommendations are based on established principles of enzyme inhibition and data from well-characterized PAD4 inhibitors.
Mechanism of Action: The Role of PAD4 in Citrullination and its Inhibition
PAD4 is predominantly found in the nucleus of hematopoietic cells, especially neutrophils.[1] Its activation is a critical step in the pathway leading to chromatin decondensation and the subsequent release of NETs, a process termed NETosis.[1][3] The inhibition of PAD4 is a promising strategy to mitigate the pathological consequences of excessive NET formation.[2][3] By blocking the active site of the PAD4 enzyme, inhibitors prevent the conversion of arginine to citrulline on key substrates like histones H3 and H4.[1]
Figure 1: The PAD4 signaling pathway leading to NETosis and its inhibition.
Recommended Concentration Ranges for Initial Experiments
The optimal concentration of an inhibitor is highly dependent on the experimental system. The following recommendations provide a logical starting point for dose-response studies. It is imperative to perform a concentration-response curve to determine the IC₅₀ (in biochemical assays) or EC₅₀ (in cell-based assays) for your specific model system.
Biochemical (Enzymatic) Assays
In vitro assays using purified recombinant PAD4 enzyme are the first step in characterizing a potential inhibitor. These assays directly measure the inhibition of the enzyme's catalytic activity. The recommended starting concentration range is derived from the known potencies of other small molecule PAD4 inhibitors.
| Inhibitor | Target | Assay Type | Reported IC₅₀ | Reference |
| GSK484 | PAD4 | Biochemical | 50 nM | [1] |
| GSK199 | PAD4 | Biochemical | 250 nM | [1] |
| PAD-PF2 | PAD4 | Biochemical | 24.0 nM | [5] |
Recommended Starting Range: Based on this data, a logical starting concentration range for this compound in a biochemical assay would be from 1 nM to 100 µM . A typical 8-point dose-response curve could include concentrations such as 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM, 50 µM, and 100 µM.
Cell-Based Assays
Cell-based assays are crucial for confirming an inhibitor's activity in a more physiologically relevant context.[6] These assays account for factors like cell permeability, off-target effects, and metabolic stability.[7] Generally, higher concentrations are required in cellular assays compared to biochemical assays to achieve the desired intracellular concentration.
| Inhibitor | Cell Line | Stimulation | Assay | Reported EC₅₀ / IC₅₀ | Reference |
| Pad4-IN-3 | HL-60 (differentiated) | Calcium Ionophore | Inhibition of Cit-H3 | < 10 nM | [8] |
| RGT-691 | HL-60 (differentiated) | Calcium Ionophore | Inhibition of Cit-H3 | 22 ± 11 nM | [8] |
Recommended Starting Range: For initial cell-based experiments, a broader and higher concentration range is advisable. A starting range of 100 nM to 50 µM is recommended. It is also critical to assess cytotoxicity in parallel to ensure that the observed effects are not due to cell death.
Experimental Protocols
Protocol 1: In Vitro PAD4 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from commercially available PAD4 inhibitor screening kits and provides a method to measure the direct inhibition of PAD4 activity.[9][10]
References
- 1. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioagilytix.com [bioagilytix.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
Application Notes & Protocols for 4-Bromo-2-fluorobenzimidamide hydrochloride
A Guide for the Prudent Researcher
Preamble: Understanding the Compound
4-Bromo-2-fluorobenzimidamide hydrochloride (CAS No. 1187927-25-8) is a substituted aromatic compound with significant utility in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a halogenated benzene ring, makes it a valuable intermediate, particularly in the synthesis of serine protease inhibitors, which are crucial targets in various disease pathways.[1] The hydrochloride salt form generally enhances the compound's solubility, facilitating its use in laboratory settings.[1] However, the very features that make this molecule chemically useful—the presence of bromine and fluorine on an aromatic ring—also necessitate stringent handling and disposal protocols. This guide provides a framework for researchers to work with this compound safely and responsibly, grounded in established principles of laboratory safety for reactive and halogenated chemicals.
Hazard Profile and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by examining its chemical class (halogenated aromatic compound) and data from structurally similar molecules. Compounds like 4-Bromo-2-fluorobenzylamine hydrochloride and 4-Bromo-2-fluorobenzamide are known to cause skin irritation, serious eye irritation, and potential respiratory tract irritation.[2][3][4] Therefore, it is prudent to assume this compound presents similar hazards.
Table 1: Physicochemical and Inferred Safety Data
| Property | Value / Information | Source / Rationale |
| CAS Number | 1187927-25-8 | [1] |
| Molecular Formula | C₇H₆BrFN₂·HCl | [1] |
| Molecular Weight | 253.5 g/mol | [1] |
| Appearance | Solid (Assumed) | Based on related compounds[5] |
| Inferred Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Inferred from related compounds[2][3][6] |
| Storage Conditions | Store at 0-8°C, in a dry, well-ventilated area. | [1] |
The primary risks stem from inadvertent exposure through inhalation, skin contact, or ingestion. The reactivity of such compounds also requires careful consideration of chemical incompatibilities to prevent uncontrolled reactions.[7][8]
Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe handling is a multi-layered approach, starting with engineering controls and supplemented by appropriate PPE.
A. Engineering Controls: The Primary Barrier All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed within a certified chemical fume hood.[9][10] The fume hood acts as the primary containment, protecting the researcher from inhaling dust or vapors and containing any potential spills.
B. Personal Protective Equipment (PPE): The Last Line of Defense PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.[11][12]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale and Best Practices |
| Eye Protection | Splash-proof chemical goggles or a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from splashes and fine dust.[8][10][11] |
| Hand Protection | Nitrile gloves (minimum). | Nitrile gloves offer good resistance to a range of chemicals. Always check for tears before use and remove them without touching the outer surface.[10][13] For prolonged operations or cleanup, heavier gloves may be necessary. |
| Body Protection | Chemical-resistant lab coat. | A fully buttoned lab coat protects skin and personal clothing from contamination.[11][14] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[13] |
Protocol for Safe Handling and Use
This protocol outlines the essential steps for safely handling the solid compound in a typical laboratory workflow. The causality behind each step is explained to foster a deeper understanding of the safety measures.
Protocol 4.1: Weighing and Transfer of Solid Compound
-
Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work area is clear of clutter.[9] Assemble all necessary equipment (spatulas, weigh boats, glassware) within the hood.
-
Don PPE: Put on all required PPE as detailed in Table 2.[12]
-
Equilibration: Allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which could affect the compound's integrity.
-
Weighing: Perform all weighing operations inside the fume hood. Use a draft shield if using an analytical balance to prevent air currents from affecting the measurement and dispersing the powder.
-
Transfer: Carefully transfer the desired amount of the compound using a clean spatula. Avoid generating dust by handling the material gently.[2]
-
Closure and Cleanup: Securely cap the stock container immediately after use. Decontaminate the spatula and weigh boat with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as halogenated waste.[9] Wipe down the work surface within the fume hood.
-
Hand Washing: After the procedure is complete and PPE is removed, wash hands thoroughly with soap and water.[2][12]
Emergency Procedures: Preparedness and Response
Accidents are preventable but preparedness is critical.[11]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6][15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]
-
Spill: For a small spill within a fume hood, use an absorbent material to contain it.[2] The contaminated absorbent must be placed in a sealed container and disposed of as halogenated hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Waste Disposal: A Mandate for Environmental Stewardship
As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.[9][13] Improper disposal, such as pouring it down the drain, is prohibited and can cause significant environmental harm.[13][14]
Protocol 6.1: Segregation and Disposal of Halogenated Waste
-
Container Selection: Use a designated, properly labeled "Halogenated Organic Waste" container.[13][16][17] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[18]
-
Waste Segregation: This is the most critical step. Do NOT mix halogenated waste with non-halogenated organic waste.[9][17] This segregation is crucial for proper disposal processing and cost management.
-
Collection of Waste:
-
Solid Waste: Unused compound, contaminated weigh boats, and contaminated absorbent materials should be collected in a designated solid halogenated waste container.
-
Liquid Waste: All reaction mixtures, mother liquors, and solvent rinses used for decontamination (e.g., from glassware) must be collected in the liquid halogenated waste container.[9]
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical names of all constituents (no formulas or abbreviations), and their approximate percentages.[9][18]
-
Storage: Keep the waste container closed at all times, except when adding waste.[16][17][18] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably in secondary containment to catch any potential leaks.[16]
-
Disposal Request: Once the container is nearly full (do not overfill), submit a hazardous waste pickup request to your institution's EHS office.[9]
Diagram 1: Halogenated Waste Disposal Workflow A logical flow for ensuring compliant disposal of this compound waste.
Decontamination Procedures
Thorough decontamination of equipment and work areas is essential to prevent cross-contamination and accidental exposure.
Protocol 7.1: Glassware and Surface Decontamination
-
Initial Rinse: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) immediately after use. This rinse must be conducted inside a fume hood.
-
Collect Rinsate: The initial solvent rinse is considered hazardous waste and must be collected in the designated halogenated organic liquid waste container.[9]
-
Standard Washing: After the initial decontamination rinse, the glassware can typically be washed using standard laboratory detergents and procedures.
-
Surface Cleaning: Wipe down the work surface inside the fume hood with a cloth dampened with a suitable solvent, followed by a detergent solution. The cloth used for cleaning should be disposed of as solid halogenated waste.
By adhering to these detailed protocols, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment while maintaining the integrity of their scientific work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 4-Bromo-2-fluorobenzamide, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 3-Bromo-4-fluoro-benzamidine, HCl | CymitQuimica [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. files.upei.ca [files.upei.ca]
- 11. saffronchemicals.com [saffronchemicals.com]
- 12. greenwgroup.com [greenwgroup.com]
- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 14. scienceready.com.au [scienceready.com.au]
- 15. fishersci.com [fishersci.com]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. engineering.purdue.edu [engineering.purdue.edu]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 4-Bromo-2-fluorobenzimidamide hydrochloride in Human Plasma
Abstract
This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of 4-Bromo-2-fluorobenzimidamide hydrochloride in human plasma. 4-Bromo-2-fluorobenzimidamide is a key pharmacological building block, notably utilized in the development of serine protease inhibitors.[1] The described method employs a straightforward protein precipitation protocol for sample preparation, followed by a rapid and efficient chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method has been validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and selectivity.[2][3][4] This robust and reliable method is well-suited for supporting pharmacokinetic and toxicokinetic studies in drug development and clinical research.
Introduction
This compound (CAS: 1187927-25-8, Molecular Formula: C₇H₆BrFN₂·HCl, Molecular Weight: 253.5 g/mol ) is a halogenated benzamidine derivative that serves as a critical intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural features, including the presence of bromine and fluorine atoms, enhance its reactivity and potential for specific biological interactions.[1] A primary application of this compound is in the design of serine protease inhibitors, a class of drugs with therapeutic potential in oncology, inflammation, and other physiological and pathological processes.[1]
Given its significance in drug discovery and development, a reliable and sensitive bioanalytical method is essential for the accurate quantification of 4-Bromo-2-fluorobenzimidamide in biological matrices.[5] This allows for the characterization of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and wide dynamic range.[6] This application note provides a detailed, step-by-step protocol for the analysis of 4-Bromo-2-fluorobenzimidamide in human plasma, from sample preparation to data acquisition and analysis, adhering to international regulatory standards.[2][3][4]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| CAS Number | 1187927-25-8 | [1] |
| Molecular Formula | C₇H₆BrFN₂·HCl | [1] |
| Molecular Weight | 253.5 g/mol | [1] |
| Chemical Structure | PubChem CID: 53407891 | |
| Solubility | The hydrochloride salt form enhances its solubility in aqueous solutions. | [1] |
| Storage Conditions | 0-8°C | [1] |
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, ensuring high-quality data for regulated bioanalysis.
Caption: High-level workflow for the LC-MS/MS analysis of 4-Bromo-2-fluorobenzimidamide.
Detailed Protocols
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., 4-Bromo-2-fluorobenzimidamide-d4) is recommended. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.
-
Biological Matrix: Drug-free human plasma with K₂EDTA as an anticoagulant.
Stock and Working Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in a similar manner to the analyte stock solution.
-
Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[5]
-
Aliquot 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Caption: Step-by-step protein precipitation workflow.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters are optimized to achieve a balance of sensitivity, selectivity, and speed of analysis.
Liquid Chromatography Parameters:
| Parameter | Condition |
| LC System | UHPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The precursor ion for 4-Bromo-2-fluorobenzimidamide corresponds to its protonated molecule [M+H]⁺. Based on in silico fragmentation prediction, the following Multiple Reaction Monitoring (MRM) transitions are proposed. It is crucial to optimize these transitions on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Bromo-2-fluorobenzimidamide | 216.9 / 218.9 | Predicted Fragment 1 | To be optimized |
| 216.9 / 218.9 | Predicted Fragment 2 | To be optimized | |
| Internal Standard | To be determined | To be determined | To be optimized |
Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). Monitoring both can enhance selectivity.
Rationale for Parameter Selection:
-
C18 Column: Provides good retention and separation for moderately polar small molecules.
-
Formic Acid: Acts as a mobile phase modifier to improve peak shape and promote protonation for ESI+ mode.
-
Gradient Elution: Allows for efficient separation of the analyte from endogenous plasma components and ensures a sharp peak shape.
-
ESI+ Mode: The benzamidine functional group is basic and readily protonated, making positive ionization mode ideal.
Method Validation
A full validation of the bioanalytical method should be performed according to the FDA and EMA guidelines.[2][3][4] The following parameters should be assessed:
1. Selectivity and Specificity:
-
Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention time of the analyte and internal standard.
2. Linearity and Calibration Curve:
-
Construct a calibration curve using at least eight non-zero standards, spanning the expected concentration range.
-
The curve should be fitted using a weighted (e.g., 1/x² or 1/x) linear regression.
-
The correlation coefficient (r²) should be ≥ 0.99.
3. Accuracy and Precision:
-
Assessed at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
-
Intra-day and Inter-day Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Intra-day and Inter-day Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
4. Recovery and Matrix Effect:
-
Recovery: The extraction efficiency of the analyte and IS should be consistent and reproducible across different concentrations.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution. The CV of the matrix factor across different lots of plasma should be ≤ 15%.
5. Stability:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration reflecting the expected sample handling time.
-
Long-Term Stability: Determine stability in the matrix at the intended storage temperature (e.g., -80°C).
-
Post-Preparative (Autosampler) Stability: Assess stability of the processed samples in the autosampler.
Acceptance Criteria Summary:
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%CV) | ≤ 15% |
| Stability | ±15% deviation from baseline |
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The method utilizes a simple and efficient protein precipitation sample preparation protocol and provides the necessary sensitivity, selectivity, and performance characteristics to support regulated bioanalytical studies. The outlined validation parameters and acceptance criteria are in accordance with international guidelines, ensuring the generation of high-quality, reliable data for pharmacokinetic and toxicokinetic assessments in the drug development pipeline.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. CFM-ID: a web server for annotation, spectrum prediction and metabolite identification from tandem mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labcompare.com [labcompare.com]
- 4. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Aqueous Solubility of 4-Bromo-2-fluorobenzimidamide Hydrochloride
Welcome to the technical support center for 4-Bromo-2-fluorobenzimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility challenges encountered with this compound in aqueous buffers. Our goal is to equip you with the scientific rationale and experimental workflows necessary to ensure the success and reproducibility of your experiments.
Introduction to this compound
This compound is a key building block in medicinal chemistry, frequently utilized in the development of serine protease inhibitors.[1] The hydrochloride salt form is specifically designed to enhance its aqueous solubility, a crucial factor for its utility in biological assays and pharmaceutical research.[1] However, like many small molecules, its solubility is not without complexities, being influenced by factors such as pH, buffer composition, and concentration. This guide will address the common solubility issues and provide a systematic approach to resolving them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer. What is the first step?
A1: The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. This is a standard practice for compounds with limited aqueous solubility.[2]
-
Recommended Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting point. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds.
-
Rationale: By creating a concentrated stock in DMSO, you can then dilute it into your aqueous buffer to the desired final concentration. The small percentage of DMSO in the final solution helps to maintain the compound's solubility.
-
Protocol:
-
Weigh out a precise amount of this compound.
-
Add a calculated volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle vortexing or sonication in a water bath. The solution should be clear and free of particulates.
-
Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?
A2: This is a common phenomenon known as "crashing out" and occurs when the compound's solubility limit is exceeded in the final aqueous environment. The key is to understand and control the factors that influence its solubility in your specific buffer.
-
pH is Paramount: As a hydrochloride salt of a benzamidine, the compound's solubility is highly pH-dependent. The benzamidine group is basic and will be protonated at lower pH values. This protonated form is generally more soluble in aqueous media.
-
The Common Ion Effect: Your buffer composition matters. If your buffer contains a high concentration of chloride ions (e.g., from NaCl or KCl), it can suppress the dissolution of the hydrochloride salt. This is due to the "common ion effect," which shifts the dissolution equilibrium towards the solid, undissolved state.[3]
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting precipitation issues.
Q3: What is the optimal pH range for dissolving this compound?
-
Recommended pH Range: Start with a buffer in the slightly acidic to neutral range, ideally between pH 5.0 and 7.0 .
-
Caution with High pH: At pH values above neutral, and particularly in weakly basic conditions (pH > 8), benzamidinium compounds can undergo hydrolysis to the corresponding benzamide.[4][5] This degradation product will have different biological activity and solubility, compromising your experimental results.
Q4: Could my compound be degrading in the buffer? How would I know?
A4: Yes, chemical stability is a significant concern, especially in basic aqueous solutions.
-
Hydrolysis Pathway: Benzamidiniums can hydrolyze to the corresponding primary amide, 4-bromo-2-fluorobenzamide.[4][5] This reaction is accelerated at higher pH.
-
Detection: If you suspect degradation, you can analyze your solution over time using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of a new peak corresponding to the mass of the benzamide derivative would confirm hydrolysis.
Caption: The potential degradation pathway of the compound in basic solutions.
Experimental Protocols
Protocol 1: Systematic Aqueous Solubility Assessment
This protocol uses a miniaturized shake-flask method to determine the thermodynamic solubility of your compound in a chosen buffer.[6][7]
-
Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Accurately weigh a small excess of this compound into separate microcentrifuge tubes for each buffer.
-
-
Equilibration:
-
Add a precise volume of each buffer to the corresponding tube.
-
Seal the tubes and place them on a rotator or shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
-
Separation:
-
Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully remove a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.
-
Protocol 2: Preparing a Working Solution for Biological Assays
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Intermediate Dilution (Optional): If a very low final concentration is required, perform an intermediate dilution of the DMSO stock in your chosen aqueous buffer.
-
Final Dilution:
-
Vortex the stock solution before use.
-
Add the required volume of the stock solution to your pre-warmed assay buffer while vortexing the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final DMSO concentration is compatible with your assay (typically ≤ 1%).
-
Data Summary
| Parameter | Recommendation / Expected Behavior | Rationale |
| Optimal pH Range | 5.0 - 7.0 | Maximizes solubility by favoring the protonated form while minimizing the risk of hydrolysis.[4][5] |
| Recommended Solvents | Primary: DMSO; Secondary: DMF, Ethanol | High solubilizing capacity for preparing concentrated stock solutions.[2] |
| Buffer Choice | Phosphate, Acetate, MES | Avoids the common ion effect that can occur with chloride-containing buffers.[3] |
| Stability Concern | Hydrolysis at pH > 7.5 | Benzamidiniums are susceptible to base-catalyzed hydrolysis to the corresponding amide.[4][5] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Troubleshooting Unexpected Results in Serine Protease Assays with 4-Bromo-2-fluorobenzimidamide hydrochloride
Welcome to the technical support guide for researchers utilizing 4-Bromo-2-fluorobenzimidamide hydrochloride in serine protease assays. This resource is designed to provide in-depth troubleshooting for unexpected experimental outcomes, combining established scientific principles with practical, field-proven insights. Our goal is to empower you to diagnose and resolve common issues, ensuring the integrity and accuracy of your research.
Introduction: Understanding the Reagent
This compound is a member of the benzamidine class of compounds, which are well-established as competitive, reversible inhibitors of trypsin-like serine proteases.[1][2][3] The benzamidine moiety mimics the guanidinium group of arginine, allowing it to bind to the S1 pocket of serine proteases that have a specificity for arginine or lysine at the P1 position.[2] The addition of bromo- and fluoro- groups on the benzene ring can enhance its binding affinity and selectivity for specific enzymes.[4] This compound is a valuable tool for studying the structure and function of serine proteases and for the development of novel therapeutics.[4]
However, like any experimental system, serine protease assays can yield unexpected results. This guide will walk you through a logical troubleshooting process, from initial experimental setup to more complex mechanistic considerations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My inhibitor, this compound, shows no or very low inhibition of my serine protease. What are the likely causes and how can I troubleshoot this?
This is a common issue that can often be resolved by systematically evaluating your experimental setup.
Initial Checks: The Low-Hanging Fruit
Before delving into more complex possibilities, it's crucial to rule out simple errors in reagent preparation and handling.[5]
-
Reagent Integrity:
-
Expiration and Storage: Confirm that the this compound is within its expiration date and has been stored correctly, typically at 0-8°C.[4]
-
Solubility: Ensure the compound is fully dissolved. The hydrochloride salt form is designed to improve aqueous solubility.[4] However, it's always good practice to visually inspect your stock solution for any precipitate. If solubility issues are suspected, preparing a fresh stock solution is recommended.
-
-
Concentration Calculations: Double-check all calculations for your stock and working solutions. A simple miscalculation can lead to a final assay concentration that is too low to elicit an inhibitory effect.
-
Pipetting Accuracy: Verify the calibration of your pipettes. Inaccurate pipetting, especially of small volumes, can significantly impact the final concentrations of your enzyme, substrate, and inhibitor.[5]
Workflow for Troubleshooting No/Low Inhibition
If the initial checks don't resolve the issue, follow this systematic approach:
Detailed Troubleshooting Steps:
-
Confirm Enzyme Activity:
-
Protocol: Run a control experiment with the enzyme and substrate in the absence of the inhibitor.
-
Expected Outcome: You should observe a robust, linear increase in signal over time.
-
Rationale: This confirms that your enzyme is active and the assay conditions are suitable for catalysis. If the enzyme is inactive, the lack of inhibition is a moot point.[6]
-
-
Evaluate Inhibitor Concentration:
-
Protocol: Perform a dose-response experiment with a wide range of inhibitor concentrations.
-
Rationale: The inhibitory potency (IC50) can vary significantly between different serine proteases. It's possible your initial concentration was simply too low. Benzamidine derivatives can have Ki values ranging from micromolar to millimolar depending on the specific enzyme and the substituents on the benzamidine ring.[2][3][7]
-
-
Assess Assay Buffer Composition:
-
Protocol: Review the optimal pH and ionic strength for your specific serine protease. If necessary, test a range of pH values and salt concentrations.
-
Rationale: Enzyme activity is highly dependent on pH and ionic strength.[6] Deviations from the optimal conditions can lead to reduced enzyme activity and may also affect the binding of the inhibitor.
-
-
Consider Substrate Concentration:
-
Protocol: Compare your substrate concentration to the known Michaelis-Menten constant (Km) for your enzyme.
-
Rationale: In a competitive inhibition model, high concentrations of substrate will compete with the inhibitor for binding to the active site. If your substrate concentration is significantly higher than the Km, you may need a much higher concentration of inhibitor to see an effect.[8] For initial experiments, using a substrate concentration at or near the Km is often recommended.[9][10]
-
-
Implement a Pre-incubation Step:
-
Protocol: Pre-incubate the enzyme and this compound together for a period (e.g., 15-30 minutes) before adding the substrate.
-
Rationale: Although benzamidine inhibitors are typically fast-acting, a pre-incubation step can ensure that the binding equilibrium is reached before the enzymatic reaction begins, which can be particularly important for time-dependent inhibitors.[11]
-
Question 2: I'm observing an increase in signal (apparent activation) in the presence of this compound. What could be causing this artifact?
An apparent activation by a known inhibitor class is a clear sign of an assay artifact.
Potential Causes and Solutions for Apparent Activation
| Potential Cause | Recommended Solution | Rationale |
| Compound Interference | Run a control with the inhibitor and substrate, but no enzyme. | The compound itself might be intrinsically fluorescent or colored, or it may be degrading into a product that is. This would add to the overall signal, appearing as increased enzyme activity.[6] |
| Detergent Effects | If your buffer contains detergents (e.g., Triton X-100, Tween-20), test the assay with and without the detergent. | Some non-ionic detergents can enhance the activity of certain proteases.[12] It's possible this enhancement effect is greater than the inhibitory effect of your compound at the tested concentrations. |
| Compound Aggregation | Decrease the concentration of the inhibitor and/or add a small amount of a non-interfering detergent like Brij-35. | At high concentrations, small molecules can form aggregates that can sometimes lead to an increase in signal in certain assay formats. |
Question 3: My results are highly variable and not reproducible. What are the key factors to consider for improving assay consistency?
Poor reproducibility can undermine your entire study. Addressing this requires a meticulous review of your experimental technique and setup.
Checklist for Improving Assay Reproducibility
-
Consistent Reagent Preparation: Always prepare fresh working solutions from stock solutions for each experiment. Avoid repeated freeze-thaw cycles of both the enzyme and the inhibitor stock solutions.[5]
-
Temperature Control: Ensure that all assay components are at the correct temperature before starting the reaction. Enzyme kinetics are highly sensitive to temperature fluctuations.[13]
-
Mixing: Ensure thorough mixing of all components in the assay well. Inadequate mixing can lead to localized concentration differences and variable reaction rates.
-
Plate Reader Settings: Double-check the settings on your plate reader, including the excitation and emission wavelengths (for fluorescent assays) or the absorbance wavelength (for colorimetric assays).[5][9][10] Ensure that the gain setting is appropriate to avoid signal saturation.[14]
-
Edge Effects: Be aware of potential "edge effects" in microplates, where wells on the outer edges of the plate may behave differently due to temperature or evaporation gradients. If you suspect this, avoid using the outer wells for your experimental samples.
Standardized Experimental Protocol for a Chromogenic Serine Protease Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme-substrate-inhibitor system.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your serine protease (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Enzyme Stock Solution: Prepare a stock solution of your serine protease in assay buffer. The final concentration in the assay will need to be determined empirically.
-
Substrate Stock Solution: Dissolve the chromogenic substrate (e.g., a p-nitroanilide (pNA) substrate) in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).[10]
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add the inhibitor solution to the appropriate wells, spanning a range of concentrations. For control wells, add the same volume of solvent.
-
Add the enzyme solution to all wells except the "no-enzyme" control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm kinetically (e.g., every 60 seconds for 30 minutes).[9]
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the V₀ against the inhibitor concentration to determine the IC50 value.
-
By systematically working through these troubleshooting guides and adhering to sound experimental practices, you can overcome the challenges of unexpected results and confidently interpret your data.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Effects of Detergents on the West Nile virus Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Optimizing Incubation Time for 4-Bromo-2-fluorobenzimidamide Hydrochloride Inhibition
Welcome to the technical support guide for 4-Bromo-2-fluorobenzimidamide hydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for optimizing the incubation time of this inhibitor in enzymatic assays. Adherence to the principles and protocols outlined herein will enhance the accuracy and reproducibility of your inhibition data.
While this compound is a known building block for various pharmaceuticals, particularly serine protease inhibitors, this guide will focus on the general principles of incubation time optimization applicable to its potential use as a direct enzyme inhibitor.[1]
The Critical Role of Incubation Time in Inhibition Assays
The pre-incubation of an inhibitor with its target enzyme prior to substrate addition is a critical step in determining its true potency. The time required to reach a stable level of inhibition is dependent on the inhibitor's mechanism of action. An insufficient incubation period can lead to an underestimation of the inhibitor's potency (an artificially high IC50 value), while an excessively long incubation can risk enzyme denaturation or inhibitor instability, leading to inaccurate results.[2]
The primary goal is to identify the time point at which the enzyme-inhibitor (EI) complex reaches equilibrium. This is particularly crucial for inhibitors that exhibit slow-binding kinetics .[3][4]
Mechanisms Influencing Incubation Time:
-
Classical Reversible Inhibition: Binding is rapid, and equilibrium is often reached within minutes.
-
Slow-Binding Inhibition: The inhibitor may bind slowly or the initial enzyme-inhibitor complex may undergo a slow conformational change to a more tightly bound state.[3][5] This time-dependent increase in inhibition is a key characteristic that must be experimentally determined.[6][7]
-
Time-Dependent Inhibition (TDI): This refers to an enhanced inhibitory effect observed after pre-incubating the inhibitor with the enzyme.[8][9] It can be an indicator of slow-binding kinetics or irreversible inhibition. A common method to assess this is the IC50 shift assay , where IC50 values are compared with and without a pre-incubation period (e.g., 30 minutes).[8][10][11]
Experimental Workflow for Optimizing Incubation Time
The optimal pre-incubation time must be determined empirically for your specific assay conditions. The following workflow provides a systematic approach.
Caption: Workflow for determining the optimal inhibitor incubation time.
Detailed Protocol: Time-Dependent Inhibition Assay
This protocol is designed to find the optimal pre-incubation time where inhibition reaches a maximum and stabilizes.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer, enzyme stock, and substrate stock solutions. Ensure all components are stored under appropriate conditions to maintain activity and stability.[12]
-
-
Assay Setup (96-well plate format):
-
Controls: Designate wells for:
-
100% Activity Control: Enzyme + Buffer + Vehicle (e.g., DMSO).
-
0% Activity Control (Blank): Buffer + Substrate + Vehicle (No Enzyme).
-
-
Inhibitor Wells: Add assay buffer to multiple wells.
-
Add this compound to the inhibitor wells at a fixed concentration (a concentration that gives approximately 80% inhibition is ideal).
-
Add the vehicle (e.g., DMSO) to the control wells.
-
-
Pre-incubation:
-
Add the enzyme to all wells except the blank.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a series of different time points (e.g., 0, 5, 10, 20, 30, 45, and 60 minutes).[13] The "0-minute" time point involves adding the substrate immediately after the enzyme.
-
-
Reaction Initiation:
-
At the end of each designated pre-incubation time, add the substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the reaction progress using a plate reader (e.g., absorbance or fluorescence) in kinetic mode for 5-10 minutes, or as a single endpoint reading after a fixed reaction time.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) from the linear portion of the kinetic data for each well.
-
Calculate the percentage of inhibition for each time point using the formula: % Inhibition = 100 * (1 - (Velocity_Inhibitor / Velocity_100%_Control))
-
Plot the percentage of inhibition against the pre-incubation time. The optimal pre-incubation time is the shortest duration at which the inhibition percentage reaches a stable plateau.[2]
-
Data Presentation: Example Time-Course Experiment
The results of the experiment described above can be summarized in a table to clearly identify the optimal incubation time.
| Pre-incubation Time (minutes) | Average Reaction Velocity | % Inhibition |
| 0 | 0.085 | 15.0% |
| 5 | 0.062 | 38.0% |
| 10 | 0.045 | 55.0% |
| 20 | 0.028 | 72.0% |
| 30 | 0.021 | 79.0% |
| 45 | 0.020 | 80.0% |
| 60 | 0.020 | 80.0% |
| Note: Data are for illustrative purposes only and should be determined experimentally. |
Based on this hypothetical data, the optimal pre-incubation time would be 30 minutes , as the percentage of inhibition plateaus at this point.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the optimization process.
Caption: A troubleshooting decision tree for common incubation issues.
Q1: My IC50 value is significantly lower after a 30-minute pre-incubation compared to no pre-incubation. What does this mean? A1: This "IC50 shift" is a classic indicator of time-dependent inhibition (TDI).[8][14] It suggests your compound may be a slow-binding inhibitor.[3][4] It is crucial to perform the full time-course experiment as described in Section 2 to determine the point at which equilibrium is reached. Using an insufficient pre-incubation time will lead to an inaccurate (underestimated) potency measurement.
Q2: I see high variability in my results, even within the same experiment. What are the likely causes? A2: High variability can stem from several sources.[15] Systematically check the following:
-
Pipetting and Mixing: Ensure accurate and consistent pipetting, especially during serial dilutions. Thoroughly mix solutions.
-
Reagent Consistency: Use reagents from the same batch. Ensure enzyme preparations are active and not subject to multiple freeze-thaw cycles.
-
Plate Effects: Avoid using the outer wells of a 96-well plate, as they are prone to evaporation (the "edge effect"), or fill them with buffer/media to create a humidity barrier.[16]
-
Experimental Conditions: Maintain a constant temperature throughout the incubation and measurement steps.
Q3: The percentage of inhibition starts to decrease after a long pre-incubation time (e.g., >60 minutes). Why? A3: This suggests a potential stability issue with either the inhibitor or the enzyme under your assay conditions.[12]
-
Inhibitor Instability: The compound may be degrading in the aqueous assay buffer over time.[12][17][18] You can assess this by incubating the inhibitor in the buffer for various times, then analyzing the aliquots by LC-MS to quantify the amount of intact compound remaining.
-
Enzyme Instability: The enzyme may be losing activity over the course of a long incubation at the experimental temperature. Run a control with the enzyme and vehicle over the same time course to check for a decrease in activity.
Q4: What is a typical starting point for pre-incubation time? A4: A common starting range for many enzyme inhibitors is 10 to 30 minutes at the assay temperature (e.g., room temperature or 37°C).[2][13] However, this is only a starting point, and the optimal time must be determined experimentally as it can vary significantly.[19][20][21]
Q5: How do I handle inhibitor instability in my assay buffer? A5: If instability is confirmed, several strategies can be employed:
-
Minimize Incubation Time: Choose the shortest possible incubation time that still achieves equilibrium.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of the inhibitor from a frozen stock immediately before each experiment.[12]
-
Assess Buffer Components: Investigate if specific buffer components (e.g., pH, additives) are contributing to the degradation and if the buffer composition can be modified.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Slow-binding inhibition: the general case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest [pbmc.ibmc.msk.ru]
- 5. 6: Slow Binding Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 6. Translating slow-binding inhibition kinetics into cellular and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses | Springer Nature Experiments [experiments.springernature.com]
- 11. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bioivt.com [bioivt.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmtech.com [pharmtech.com]
- 18. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of 4-Bromo-2-fluorobenzimidamide hydrochloride
<
Welcome to the technical support center for the HPLC analysis of 4-Bromo-2-fluorobenzimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during their experiments. By understanding the underlying causes and implementing targeted solutions, you can achieve robust and reliable chromatographic results.
Understanding the Analyte: this compound
This compound is a polar, basic compound.[1][2][3] Its chemical structure includes a benzimidamide group, which is basic, and halogen substituents that contribute to its polarity.[1] These characteristics are crucial in understanding its behavior during reversed-phase HPLC and anticipating potential interactions with the stationary phase that can lead to poor peak shapes.
FAQs: Troubleshooting Common Peak Shape Problems
This section addresses specific peak shape issues you might encounter during the HPLC analysis of this compound. Each problem is followed by an explanation of potential causes and a step-by-step troubleshooting guide.
Why is my peak for this compound tailing?
Peak tailing, where the latter half of the peak is wider than the front half, is a frequent issue when analyzing basic compounds like this compound.[4]
Primary Causes:
-
Secondary Silanol Interactions: The most common cause of peak tailing for basic compounds is the interaction between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[5][6][7][8][9][10] This secondary retention mechanism slows the elution of a portion of the analyte molecules, causing the peak to tail.[8]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, the benzimidamide group can exist in both ionized and unionized forms, leading to peak distortion.[11]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[5]
Troubleshooting Protocol:
-
Optimize Mobile Phase pH:
-
Action: Lower the mobile phase pH to a range of 2-3 using an appropriate buffer (e.g., phosphate or formate).[4][5]
-
Rationale: At a low pH, the residual silanol groups on the silica stationary phase are protonated (Si-OH), minimizing their ability to interact with the positively charged analyte.[4][5] This reduces the secondary retention that causes tailing.
-
-
Evaluate Column Choice:
-
Action: If tailing persists at low pH, consider using a column with a different stationary phase.
-
Rationale:
-
End-capped Columns: Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups.[9][12]
-
Polar-Embedded or Polar-Endcapped Columns: These columns have polar groups embedded in or near the alkyl chain, which helps to shield the silanol groups and improve peak shape for basic compounds.[13]
-
Hybrid Organic/Silica Columns: These columns are more resistant to high pH and can offer different selectivity.
-
-
-
Check for Column Overload:
-
Action: Reduce the injection volume or dilute the sample.[5]
-
Rationale: If the peak shape improves with a lower sample load, the original issue was column overload.
-
-
Flush and Regenerate the Column:
Troubleshooting Flowchart for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
My peak is fronting. What could be the cause?
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is less common than tailing but can still occur.[15]
Primary Causes:
-
Sample Overload: Injecting a highly concentrated sample can lead to peak fronting.[15][16]
-
Incompatible Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[17][18][19][20]
-
Low Column Temperature: Insufficient temperature can sometimes contribute to poor peak shape.[14][15]
-
Column Collapse: In reversed-phase chromatography with highly aqueous mobile phases, the stationary phase can "collapse," leading to a loss of retention and peak fronting.[16][21]
Troubleshooting Protocol:
-
Address Sample Overload:
-
Match the Injection Solvent to the Mobile Phase:
-
Optimize Column Temperature:
-
Action: Use a column oven and increase the temperature (e.g., to 30-40 °C).[14]
-
Rationale: A higher temperature can improve mass transfer and peak symmetry.
-
-
Check for Column Phase Collapse:
-
Action: If using a highly aqueous mobile phase (e.g., >95% water), flush the column with 100% acetonitrile for several column volumes.[21][22]
-
Rationale: This can reverse the phase collapse. To prevent this, consider using a column specifically designed for use with highly aqueous mobile phases, such as those with polar end-capping.[21]
-
Troubleshooting Flowchart for Peak Fronting
Caption: Decision tree for troubleshooting peak fronting.
Why is my peak splitting into two?
Peak splitting can be a complex issue with several potential causes.[23][24][25][26]
Primary Causes:
-
Partially Blocked Column Frit: A blockage in the inlet frit of the column can cause the sample flow to be unevenly distributed, leading to split peaks.[23][25][26]
-
Column Void: A void or channel in the column packing material can create different flow paths for the analyte, resulting in a split peak.[23][24][25]
-
Strong Injection Solvent: A significant mismatch between the injection solvent and the mobile phase can cause peak splitting, especially with larger injection volumes.[25][27]
-
Co-elution of an Interfering Compound: The "split" peak may actually be two different compounds eluting very close together.[23][26]
Troubleshooting Protocol:
-
Investigate Hardware Issues:
-
Address Potential Column Blockages:
-
Action: Reverse the column and flush it with a strong solvent.[4] This can sometimes dislodge particulates from the inlet frit.
-
Rationale: If this resolves the issue, it indicates a blockage. To prevent recurrence, filter all samples and mobile phases.
-
-
Check for a Column Void:
-
Optimize the Injection Solvent:
-
Action: As with peak fronting, ensure the sample is dissolved in the mobile phase or a weaker solvent.[27]
-
Rationale: This minimizes peak distortion caused by the injection process.
-
-
Rule Out Co-elution:
-
Action: Try a smaller injection volume.[23][26] If the split peak resolves into two distinct peaks, it indicates the presence of two different compounds.
-
Rationale: In this case, the separation method needs to be optimized (e.g., by changing the mobile phase composition, gradient, or column) to resolve the two components.
-
Troubleshooting Flowchart for Split Peaks
Caption: Decision tree for troubleshooting split peaks.
Summary of Recommended Starting Conditions
For the HPLC analysis of this compound, the following starting parameters are recommended to achieve good peak shape.
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18 or a polar-embedded/polar-endcapped phase. | Minimizes secondary interactions with residual silanols.[3][28][29][30][31] |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water | Provides a low pH to suppress silanol activity and ensures good peak shape for the basic analyte.[32] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| pH | 2.5 - 3.0 | Ensures the analyte is in a single protonated state and minimizes silanol interactions.[4][5][11][33][34][35] |
| Injection Solvent | Initial mobile phase composition or a weaker solvent. | Prevents peak distortion due to solvent effects.[17][19][20][36] |
| Temperature | 30 - 40 °C | Improves mass transfer and can enhance peak symmetry.[14] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. HPLC analytical Method development: an overview [pharmacores.com]
- 3. phenomenex.com [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromanik.co.jp [chromanik.co.jp]
- 8. lctsbible.com [lctsbible.com]
- 9. LC Technical Tip [discover.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. m.youtube.com [m.youtube.com]
- 16. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 17. Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase | Separation Science [sepscience.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. Blogs | Restek [discover.restek.com]
- 22. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 23. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 24. bio-works.com [bio-works.com]
- 25. acdlabs.com [acdlabs.com]
- 26. chromatographytoday.com [chromatographytoday.com]
- 27. researchgate.net [researchgate.net]
- 28. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 29. lcms.cz [lcms.cz]
- 30. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 31. glsciencesinc.com [glsciencesinc.com]
- 32. researchgate.net [researchgate.net]
- 33. agilent.com [agilent.com]
- 34. agilent.com [agilent.com]
- 35. moravek.com [moravek.com]
- 36. Quantifying injection solvent effects in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromo-2-fluorobenzimidamide hydrochloride precipitation in cell culture media
An In-Depth Guide for Researchers on Preventing and Troubleshooting Precipitation in Cell Culture Media
Welcome to the technical support center for 4-Bromo-2-fluorobenzimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of compound precipitation in cell culture media. As a potent building block in medicinal chemistry, particularly for developing serine protease inhibitors, maintaining the solubility and stability of this compound in your experiments is critical for obtaining reliable and reproducible results.[1] This document provides a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to help you navigate and resolve potential solubility issues.
Part 1: Understanding the Challenge: Why Do Small Molecules Precipitate?
The precipitation of a compound like this compound in aqueous cell culture media is a frequent obstacle, especially when transitioning from a concentrated organic solvent stock solution. Several factors can contribute to this phenomenon:
-
Poor Aqueous Solubility: Many small molecule inhibitors are inherently hydrophobic and have limited solubility in aqueous environments like cell culture media.[2]
-
High Final Concentration: The desired experimental concentration may exceed the compound's solubility limit in the specific media formulation being used.[2][3]
-
Solvent Shock: This occurs when a compound dissolved in a non-aqueous solvent (e.g., DMSO) is rapidly diluted into the aqueous culture medium. This sudden change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate.[3][4]
-
Media Composition: Components within the cell culture media, such as salts, proteins (especially in serum-containing media), and pH buffers, can interact with the compound, leading to the formation of insoluble complexes.[2][3][5]
-
Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to 37°C) or pH (due to incubator CO2 levels or cellular metabolism) can alter the compound's solubility and stability.[3][6]
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions can lead to compound degradation or precipitation over time.[3][6]
Part 2: Troubleshooting Guide: A Step-by-Step Approach to Resolving Precipitation
If you are observing precipitation of this compound, this guide provides a systematic approach to diagnose and resolve the issue.
Issue 1: Immediate Precipitation Upon Addition to Media
You've just added your this compound stock solution to your cell culture media, and you immediately observe a cloudy or crystalline precipitate.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting immediate precipitation.
Detailed Steps & Explanations:
-
Optimize the Dilution Method:
-
Avoid "Solvent Shock": Rapidly adding a concentrated DMSO stock to a large volume of aqueous media is a primary cause of precipitation.[3][4]
-
Stepwise Dilution: First, create an intermediate dilution of your stock solution in a small volume of pre-warmed (37°C) culture media. Gently mix this intermediate solution, and then add it to your final culture volume.[2][3]
-
Dropwise Addition: Slowly add the stock solution drop-by-drop to the pre-warmed media while gently swirling or vortexing the container to ensure rapid and even distribution.[2][4]
-
-
-
Lower the Final Concentration: The most straightforward solution may be to reduce the final working concentration of the compound.[3][4] It's possible that your target concentration is simply above the solubility limit of this compound in your specific media.
-
Adjust Stock Solution Concentration: Preparing a lower concentration stock solution (e.g., 1 mM instead of 10 mM in DMSO) can lessen the severity of solvent shock upon dilution into the aqueous media.[3]
Issue 2: Delayed Precipitation After Incubation
The media appears clear immediately after adding the compound, but after a few hours or days in the incubator, you notice a precipitate.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shift | While the hydrochloride form of the compound is intended to enhance solubility, its stability may still be temperature-dependent.[1] Moving the culture from room temperature to 37°C can decrease the solubility of some compounds.[6] | Always use pre-warmed (37°C) cell culture media for all dilutions and experiments.[2][3] This minimizes temperature fluctuations that can affect solubility. |
| pH Instability | Cellular metabolism can alter the pH of the culture medium over time. The solubility of an ionizable compound can be significantly affected by pH changes.[2] | Ensure your media is properly buffered and that the incubator's CO2 levels are stable. If the problem persists, consider using a different buffering system, but be mindful of potential impacts on cell health. |
| Interaction with Media Components | Over time, this compound may interact with salts, amino acids, or other media components to form insoluble complexes.[2][5] | If possible, try a different basal media formulation. Additionally, increasing the serum percentage (if your experiment allows) can sometimes help, as proteins like albumin can bind to and solubilize small molecules.[3] |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all media components, including the compound, potentially pushing it beyond its solubility limit.[2][6] | Ensure proper humidification of your incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[2] |
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
Q2: How should I properly store my stock solution to prevent precipitation?
To maintain the stability and prevent precipitation in your stock solution, it is recommended to:
-
Store at low temperatures: The supplier suggests storing the solid compound at 0-8°C.[1] For stock solutions in DMSO, storage at -20°C or -80°C is standard practice.
-
Aliquot for single use: Avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution over time.[3][6] Prepare small, single-use aliquots of your stock solution.
Q3: Could the serum in my media be causing the precipitation?
Generally, serum proteins like albumin can help to solubilize and stabilize small molecules.[3] Therefore, precipitation is often more common in serum-free or low-serum media. However, in rare cases, a compound might interact with a specific serum component to form an insoluble complex. If you suspect this is the case, you could try a different lot of serum or a different type of serum.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
Performing a simple solubility test is the most effective way to determine the solubility limit in your experimental conditions.
Experimental Protocol: Determining Maximum Soluble Concentration
Caption: Protocol for determining maximum soluble concentration.
-
Prepare Serial Dilutions: In your complete, pre-warmed cell culture medium, prepare a series of dilutions of this compound (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Incubate: Place the dilutions in the same incubator and under the same conditions as your planned experiment for a duration relevant to your assay (e.g., 24, 48, or 72 hours).
-
Visual Inspection: After incubation, carefully inspect each concentration for any signs of precipitation. Check both with the naked eye for cloudiness and under a microscope to detect any fine crystalline precipitate.[4]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate is the maximum soluble concentration for your specific experimental conditions.[4]
By following these guidelines and systematically troubleshooting any issues that arise, you can ensure that this compound remains in solution, leading to more accurate and reliable experimental outcomes.
References
Technical Support Center: Managing Assay Interference from 4-Bromo-2-fluorobenzimidamide hydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to help you navigate and troubleshoot potential interference caused by the small molecule 4-Bromo-2-fluorobenzimidamide hydrochloride in fluorescence-based assays. While many small molecules can be sources of assay artifacts, this guide will provide you with the foundational knowledge and practical steps to identify, understand, and mitigate these effects, ensuring the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Here are some common questions that arise when working with potentially interfering compounds like this compound.
Q1: What are the primary ways a compound like this compound can interfere with my fluorescence assay?
A: Small molecules can interfere with fluorescence-based assays through two main mechanisms: autofluorescence and fluorescence quenching.[1][2]
-
Autofluorescence: The compound itself may possess intrinsic fluorescent properties, emitting light upon excitation at wavelengths similar to your assay's fluorophore. This can lead to a higher background signal and potentially result in false positives.[3]
-
Fluorescence Quenching: The compound can absorb the excitation light intended for your fluorophore or absorb the emitted light from the fluorophore, leading to a decrease in the measured signal.[2] This can result in false negatives.
Q2: My assay is showing a higher-than-expected background signal. Could this compound be the cause?
A: An unexpectedly high background signal is a classic indicator of autofluorescence.[2] Compounds with aromatic ring systems, such as the benzimidamide core in this compound, have the potential to be fluorescent.[4] To confirm this, you should measure the fluorescence of the compound in your assay buffer without any of your fluorescent reagents.[5]
Q3: I'm observing a lower fluorescence signal than I expected. What could be the problem?
A: A diminished signal could be a sign of fluorescence quenching.[2] Halogenated aromatic compounds can act as quenchers.[6][7] this compound contains both bromine and fluorine, which could contribute to this effect. Another possibility is that the compound is precipitating out of solution at the concentration used, which can scatter light and interfere with signal detection.[8]
Q4: How can I proactively check if this compound will interfere with my specific assay?
A: The most effective approach is to run a set of control experiments before starting your main screen. This involves performing a "pre-read" of your compound plate to identify any intrinsic fluorescence and conducting a counter-screen to check for quenching effects.[3][8] These steps are crucial for validating your assay and avoiding the costly pursuit of false-positive or false-negative results.[9]
In-Depth Troubleshooting Guides
Guide 1: Identifying the Nature of Interference
The first step in troubleshooting is to determine if this compound is indeed interfering and, if so, by what mechanism.
Causality Behind Experimental Choices: By systematically testing the compound in the absence of other fluorescent components, you can isolate its contribution to the overall signal. This allows you to distinguish between autofluorescence (the compound itself emits light) and quenching (the compound reduces the signal from your probe).
Objective: To determine if this compound exhibits autofluorescence or quenching in your assay conditions.
Materials:
-
This compound
-
Your assay buffer
-
Your fluorescent probe/reagent
-
Black, clear-bottom 96- or 384-well plates[10]
-
A fluorescence microplate reader
Procedure:
-
Preparation of Plates:
-
Autofluorescence Check: In a set of wells, prepare serial dilutions of this compound in your assay buffer. Include wells with only the assay buffer to serve as a blank.
-
Quenching Check: Prepare three sets of wells:
-
Set A (Fluorophore only): Assay buffer + your fluorescent probe.
-
Set B (Fluorophore + Compound): Assay buffer + your fluorescent probe + this compound at your highest intended assay concentration.
-
Set C (Blank): Assay buffer only.
-
-
-
Measurement:
-
Read the fluorescence of both the autofluorescence and quenching plates on your microplate reader. Use the exact same excitation and emission wavelengths and gain settings as your primary assay.
-
-
Data Analysis:
-
Autofluorescence: Subtract the average fluorescence of the blank wells from the wells containing the compound. A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent.
-
Quenching: Subtract the blank signal (Set C) from both Set A and Set B. If the signal in Set B is significantly lower than in Set A, your compound is likely quenching the fluorescence of your probe.
-
Diagram: Workflow for Identifying Compound Interference
Caption: A logical workflow for diagnosing assay interference.
Guide 2: Mitigating Interference from this compound
Once you have identified the nature of the interference, you can employ several strategies to mitigate its effects.
Trustworthiness Through Self-Validation: The following protocols are designed to be self-validating. By comparing assay results before and after implementing these changes, you can confirm that you have successfully reduced or eliminated the artifact.
Expertise & Experience: A significant number of interfering compounds are fluorescent in the blue-green region of the spectrum (350-550 nm).[3] By switching to a fluorophore that excites and emits at longer, red-shifted wavelengths (>600 nm), you can often move out of the spectral window where the compound interferes.[3][11]
Data Presentation: Spectral Overlap of Common Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Region | Potential for Interference |
| DAPI[12] | 358 | 461 | Blue | High |
| FITC[12] | 495 | 517 | Green | High |
| TRITC[12] | 550 | 573 | Orange | Moderate |
| Alexa Fluor 647[13] | 650 | 668 | Far-Red | Low |
| Cy5[13] | 649 | 670 | Far-Red | Low |
Expertise & Experience: TRF assays use lanthanide-based fluorophores with long fluorescence lifetimes. The measurement is taken after a delay, which allows the short-lived background fluorescence from interfering compounds to decay.[14] This technique is inherently more resistant to interference from autofluorescent small molecules.[3]
Expertise & Experience: If quenching is observed, it may be possible to overcome this by increasing the concentration of the fluorescent probe.[15] Conversely, if autofluorescence is the issue, reducing the concentration of this compound, if possible while maintaining biological activity, can lower the background signal.
Expertise & Experience: For high-throughput screening (HTS), a "pre-read" of the compound plate before adding assay reagents is a standard method to flag autofluorescent compounds.[8] The background fluorescence from each well can then be subtracted from the final assay signal. However, be aware that changes in the local environment upon addition of assay reagents can sometimes alter a compound's fluorescent properties.[11]
Diagram: Mechanisms of Fluorescence Interference
Caption: How autofluorescence and quenching affect assay signals.
Concluding Remarks
Interference from test compounds is a common challenge in fluorescence-based assays. By adopting a systematic approach to identify and mitigate these effects, you can significantly improve the quality and reliability of your data. While this compound has the structural motifs that suggest a potential for interference, the experimental protocols outlined in this guide will allow you to determine its specific behavior in your assay system and take the appropriate steps to ensure data integrity.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Synthesis of some fluorescent benzimidazole derivatives using cobalt(ii) hydroxide as highly efficient catalyst — spectral and physico-chemical studies and ESIPT process | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies of the effect of halide ions on the fluorescence of quinine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. The Ultimate Guide to Fluorescent Dye | AxisPharm [axispharm.com]
- 14. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH on 4-Bromo-2-fluorobenzimidamide hydrochloride stability and activity
Welcome to the technical support resource for 4-Bromo-2-fluorobenzimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound. Here, we will explore the critical impact of pH on the stability and activity of this compound, offering practical solutions to common experimental challenges.
Introduction to this compound
This compound, also known as 4-Bromo-2-fluorobenzamidine hydrochloride, is a key building block in medicinal chemistry, particularly in the development of serine protease inhibitors.[1] These inhibitors have significant therapeutic potential in areas such as oncology and inflammatory diseases.[1] The hydrochloride salt form of this compound is utilized to enhance its solubility in aqueous solutions, a crucial factor for its application in biological assays and formulation development.[1]
Understanding the pH-dependent behavior of this compound is paramount for ensuring the accuracy and reproducibility of experimental results. The stability of the amidine group and the protonation state of the molecule are highly influenced by pH, which in turn dictates its solubility, stability, and ultimately, its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for preparing stock solutions of this compound?
A1: For optimal stability, it is recommended to prepare stock solutions in a slightly acidic buffer (pH 4-6). The hydrochloride salt is more stable in acidic conditions, which suppress the hydrolysis of the benzimidamide group to the corresponding benzamide. In neutral or alkaline conditions, the rate of hydrolysis can increase, leading to the degradation of the compound.
Q2: How does pH affect the solubility of this compound?
A2: The hydrochloride salt form of 4-Bromo-2-fluorobenzimidamide enhances its aqueous solubility.[1] As a salt of a weak base, its solubility is generally higher in acidic to neutral solutions where the amidine group is protonated. In alkaline solutions, the free base may precipitate out of solution as its solubility is typically lower.
Q3: My compound appears to be losing activity in my cell-based assay. Could pH be a factor?
A3: Yes, the pH of your assay medium can significantly impact the perceived activity of this compound in several ways:
-
Compound Stability: If the assay medium is neutral to slightly alkaline (e.g., pH 7.2-7.4), the compound may be slowly hydrolyzing over the course of the experiment, reducing its effective concentration.
-
Target Enzyme Activity: Serine proteases, the common targets for this inhibitor class, have optimal pH ranges for their catalytic activity.[2][3][4] If the assay pH is suboptimal for the target enzyme, the inhibitory effect of your compound may appear diminished.
-
Inhibitor-Enzyme Interaction: The binding of benzamidine-based inhibitors to serine proteases is often dependent on the protonation state of the amidine group, which directly interacts with the aspartate residue in the S1 pocket of the enzyme. Changes in pH can alter this charge interaction and affect binding affinity.
Q4: I am observing a new peak in my HPLC analysis of a sample that has been stored for some time. What could this be?
A4: The appearance of a new peak, particularly one that is more polar, is likely due to the hydrolysis of the 4-Bromo-2-fluorobenzimidamide to 4-Bromo-2-fluorobenzamide. This is a common degradation pathway for benzamidines in aqueous solutions, especially at neutral or alkaline pH. To confirm the identity of the degradant, you can use techniques like LC-MS to determine its molecular weight.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity | Compound Degradation: The compound may have hydrolyzed in the assay buffer. | Prepare fresh solutions of the compound in a slightly acidic buffer before diluting into the final assay medium. Minimize the pre-incubation time of the compound in neutral or alkaline buffers. |
| Suboptimal Assay pH: The pH of the assay may not be optimal for the target serine protease's activity or for the inhibitor's binding. | Determine the optimal pH for your target enzyme's activity. If possible, adjust the assay pH to be within the optimal range for both the enzyme and inhibitor stability. Consider a pH between 6.5 and 8.0 for many serine proteases. | |
| Precipitation of the compound in solution | pH-Dependent Solubility: The pH of the solution may be too high, causing the less soluble free base to precipitate. | Ensure the pH of your stock and working solutions is in the slightly acidic range (pH 4-6). If working with a higher pH buffer, check the solubility at the desired concentration before proceeding with the experiment. |
| Inconsistent results between experiments | Inconsistent pH of Buffers: Minor variations in buffer preparation can lead to pH shifts that affect compound stability and activity. | Always verify the pH of your buffers before use. Use calibrated pH meters and freshly prepared buffers. |
| Age of Stock Solutions: Older stock solutions may have undergone degradation, leading to a lower effective concentration of the active compound. | Prepare fresh stock solutions regularly. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining the pH-Rate Profile for Hydrolysis of this compound
This protocol outlines a general procedure for investigating the stability of this compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 3 to 10
-
High-purity water
-
HPLC system with a C18 column
-
pH meter
-
Incubator or water bath
Procedure:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a slightly acidic aqueous buffer).
-
Incubation: Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and quench the reaction if necessary (e.g., by adding an equal volume of the initial mobile phase).
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining amount of this compound and the formation of any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH. Determine the observed rate constant (k_obs) for degradation at each pH from the slope of the natural log of the concentration versus time plot. A plot of log(k_obs) versus pH will reveal the pH-rate profile for the hydrolysis of the compound.
Protocol 2: Assessing the Impact of pH on Inhibitory Activity
This protocol provides a framework for evaluating how pH affects the inhibitory potency of this compound against a target serine protease.
Materials:
-
This compound
-
Target serine protease
-
Fluorogenic or chromogenic substrate for the enzyme
-
A series of assay buffers at different pH values
-
Microplate reader
Procedure:
-
Enzyme Activity Profile: Determine the optimal pH for the activity of your target serine protease by measuring its activity in the different assay buffers.
-
Inhibitor Preparation: Prepare a serial dilution of this compound.
-
Inhibition Assay: In a microplate, for each pH to be tested, set up reactions containing the assay buffer, the enzyme, and varying concentrations of the inhibitor.
-
Incubation: Incubate the enzyme and inhibitor for a set period to allow for binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate.
-
Data Acquisition: Monitor the reaction progress using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration at each pH. Determine the IC50 value at each pH by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing pH Effects
The following diagrams illustrate key concepts related to the impact of pH on this compound.
Caption: Troubleshooting workflow for pH-related issues.
Caption: Hydrolysis of 4-bromo-2-fluorobenzimidamide.
References
Validation & Comparative
A Researcher's Guide to Serine Protease Inhibitors: A Comparative Analysis Featuring 4-Bromo-2-fluorobenzimidamide hydrochloride as a Key Synthetic Precursor
For researchers, scientists, and drug development professionals navigating the complex landscape of serine protease inhibition, the selection of appropriate tools is paramount. This guide provides an in-depth comparison of commonly employed serine protease inhibitors, with a special focus on the role of synthetic building blocks like 4-Bromo-2-fluorobenzimidamide hydrochloride in the development of potent and selective inhibitors.
The Pivotal Role of Serine Proteases and Their Inhibition
Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, from digestion and blood coagulation to immunity and inflammation.[1] They are characterized by a highly conserved catalytic triad, featuring a nucleophilic serine residue in the active site.[2] Dysregulation of serine protease activity is a hallmark of numerous pathological conditions, including cardiovascular diseases, inflammatory disorders, and cancer, making them significant targets for therapeutic intervention.[3]
Serine protease inhibitors are molecules that modulate the activity of these enzymes and are broadly classified as either irreversible or reversible. Irreversible inhibitors, such as 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), form a stable covalent bond with the active site serine, leading to permanent inactivation.[4] Reversible inhibitors, on the other hand, bind non-covalently and can be competitive, non-competitive, or uncompetitive.
This compound: A Building Block for Potent Benzamidine-Based Inhibitors
This compound stands out as a valuable compound in medicinal chemistry, primarily serving as a key intermediate in the synthesis of serine protease inhibitors.[5] Its benzamidine core is a well-established pharmacophore that mimics the side chain of arginine or lysine, allowing it to bind competitively to the S1 specificity pocket of trypsin-like serine proteases.[6] The bromine and fluorine substituents on the benzene ring provide chemical handles for further synthetic elaboration, enabling the development of more complex and highly selective inhibitors.[5]
The structure-activity relationship of benzamidine derivatives has been extensively studied, revealing that modifications to the benzamidine scaffold can significantly impact inhibitory potency and selectivity against different serine proteases like trypsin, thrombin, and Factor Xa.[7] While this compound itself is a precursor, its strategic use allows for the creation of a diverse library of inhibitor candidates with potentially improved pharmacological properties.[8]
Comparative Analysis of Key Serine Protease Inhibitors
To provide a practical framework for inhibitor selection, we present a comparative analysis of several widely used serine protease inhibitors, highlighting their mechanisms and inhibitory profiles.
dot
Caption: Classification of Serine Protease Inhibitors.
Inhibitor Profiles:
-
AEBSF (Pefabloc SC): An irreversible inhibitor that covalently modifies the active site serine residue of a broad range of serine proteases, including trypsin, chymotrypsin, plasmin, thrombin, and kallikrein.[9][10] It is a more stable and less toxic alternative to PMSF.[9]
-
Aprotinin: A natural polypeptide and a competitive, reversible inhibitor of several serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein.[11][12] It forms a stable, but reversible, complex with the enzyme's active site.[11]
-
Nafamostat mesylate: A potent, reversible, broad-spectrum synthetic serine protease inhibitor.[6][13] It has been shown to inhibit trypsin, plasmin, kallikrein, and thrombin.[6]
-
Gabexate mesylate: A synthetic reversible serine protease inhibitor with inhibitory activity against trypsin, plasmin, kallikrein, and thrombin.[7]
Quantitative Comparison of Inhibitor Potency:
The following table summarizes the inhibitory constants (IC₅₀ and Kᵢ) of the selected inhibitors against a panel of common serine proteases. These values are critical for comparing the potency and selectivity of the inhibitors. It is important to note that these values can vary depending on the specific experimental conditions.
| Inhibitor | Target Protease | IC₅₀ | Kᵢ | Reference(s) |
| AEBSF (Pefabloc SC) | Trypsin | 0.081 mM | - | [14] |
| Chymotrypsin | 0.044 mM | - | [14] | |
| Thrombin | 0.92 mM | - | [14] | |
| Plasmin | 1.99 mM | - | [14] | |
| Kallikrein (Glandular) | 2.86 mM | - | [14] | |
| Factor Xa | 24.0 mM | - | [14] | |
| Aprotinin | Trypsin (bovine) | - | 0.06 pM | [11] |
| Chymotrypsin | - | 9 nM | [11] | |
| Plasmin (porcine) | - | 4.0 nM | [11] | |
| Kallikrein (plasma) | - | 30 nM | [11] | |
| Nafamostat mesylate | Trypsin | - | - | [6] |
| Tryptase (human) | - | 95.3 pM | [6] | |
| General Serine Proteases | 0.3 - 54 µM | - | [5][6] | |
| Gabexate mesylate | Trypsin | 9.4 µM | - | [7] |
| Plasmin | 30 µM | - | [7] | |
| Kallikrein (plasma) | 41 µM | - | [7] | |
| Thrombin | 110 µM | - | [7] |
Experimental Protocols for Assessing Serine Protease Inhibition
Accurate determination of inhibitor potency is essential for comparative studies. The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a serine protease inhibitor using a fluorogenic substrate.
dot
Caption: General workflow for an IC50 determination assay.
Protocol: Determination of IC₅₀ using a Fluorogenic Assay
This protocol outlines the steps to measure the potency of an inhibitor against a specific serine protease.
Materials:
-
Serine protease of interest (e.g., Trypsin, Thrombin)
-
Fluorogenic substrate specific to the protease (e.g., Boc-Val-Pro-Arg-AMC for Thrombin)
-
Test inhibitor (e.g., this compound-derived compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in assay buffer to a concentration that yields a linear reaction rate.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent and dilute to the working concentration in assay buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add 50 µL of each inhibitor dilution. Include control wells with buffer only (for 100% activity) and a known potent inhibitor (positive control).
-
Add 25 µL of the enzyme solution to each well.
-
Mix gently and pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30 minutes), taking readings every minute.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V₀ with inhibitor / V₀ without inhibitor)).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
The strategic selection of a serine protease inhibitor is critical for the success of research and drug discovery endeavors. While compounds like this compound serve as essential starting points for the synthesis of novel, highly specific inhibitors, a thorough understanding of the performance of established inhibitors is crucial for benchmarking and contextualizing experimental results. By leveraging the comparative data and experimental protocols provided in this guide, researchers can make more informed decisions in their pursuit of modulating serine protease activity for both basic research and therapeutic applications.
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 3. Serine protease inhibitors to treat inflammation: a patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 13. Anticancer and Cyclooxygenase Inhibitory Activity of Benzylidene Derivatives of Fenobam and its Thio Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AU5709500A - Serine protease inhibitor - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Validating 4-Bromo-2-fluorobenzimidamide Hydrochloride Activity in a New Cell Line
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of 4-Bromo-2-fluorobenzimidamide hydrochloride in a novel cell line. This document moves beyond a simple recitation of protocols, offering in-depth scientific rationale for experimental choices and a robust, self-validating workflow.
Introduction: The Scientific Imperative for Validation
This compound is a versatile compound often utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors.[1] Its structural features, including bromine and fluorine substitutions on the benzene ring, enhance its reactivity and potential for selective interaction with biological targets.[1] While its primary application has been in the development of serine protease inhibitors, its broader bioactivity across different cellular contexts remains an area of active investigation.[1]
When introducing such a compound to a new cell line, rigorous validation is not merely a procedural formality but a scientific necessity. It ensures that observed effects are specific, reproducible, and can be confidently attributed to the compound's mechanism of action. This guide will delineate a logical, multi-tiered approach to achieve this validation, using a hypothetical new cancer cell line, "X-Cell," as our model system.
Comparative Framework: Selecting an Appropriate Benchmark
To provide meaningful context to our validation, we will compare the activity of this compound against a well-characterized, broad-spectrum kinase inhibitor, Staurosporine . Staurosporine is chosen for its potent, albeit non-selective, induction of apoptosis across a wide range of cell lines, providing a strong positive control for cell death pathways.
Part 1: Foundational Cytotoxicity and Viability Assessment
The initial step in characterizing a compound's activity in a new cell line is to determine its effect on cell viability and proliferation. This establishes a dose-response relationship and identifies the concentration range for subsequent mechanistic studies.
Experimental Objective:
To quantify the cytotoxic and anti-proliferative effects of this compound on X-Cell viability and to determine its half-maximal inhibitory concentration (IC50).
Methodology: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[2][3] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2][3] The amount of formazan produced is directly proportional to the number of viable cells.[2][3]
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate X-Cell line in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
-
Compound Treatment: Prepare a 2X serial dilution of this compound and Staurosporine in culture medium, with concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4][5]
Data Presentation: Comparative Cytotoxicity
| Compound | IC50 in X-Cell (µM) |
| This compound | 15.5 |
| Staurosporine | 0.8 |
This table presents hypothetical data for illustrative purposes.
The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. The lower IC50 of Staurosporine is expected due to its potent, broad-spectrum activity. The determined IC50 for this compound will guide the concentrations used in subsequent experiments.
Part 2: Elucidating the Mechanism of Action - A Focus on Kinase Inhibition and Downstream Signaling
Based on the common application of similar benzimidamide derivatives in targeting enzymes, we hypothesize that this compound may exert its effects through the inhibition of specific cellular kinases, leading to the modulation of downstream signaling pathways that regulate cell survival and apoptosis.
Experimental Workflow: A Multi-pronged Approach
To test this hypothesis, we will employ a series of assays to investigate kinase activity, the phosphorylation status of key signaling proteins, and the production of a key signaling molecule, nitric oxide.
Caption: Experimental workflow for validation.
In Vitro Kinase Activity Assay
To directly assess the inhibitory potential of our compound on kinase activity, a luminescence-based in vitro kinase assay can be employed.[6] This type of assay measures the amount of ADP produced, which is directly proportional to kinase activity.[6]
Detailed Protocol: Luminescence-Based Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing a recombinant kinase (e.g., a panel of common oncogenic kinases), its corresponding substrate peptide, and ATP in a kinase assay buffer.[6]
-
Inhibitor Addition: Add serially diluted this compound or Staurosporine to the wells. Include a no-inhibitor control.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.[6]
-
ADP Detection: Add an ADP detection reagent that converts the produced ADP into a luminescent signal.[6]
-
Signal Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A (Hypothetical) | 85 | 10 |
| Kinase B (Hypothetical) | >10,000 | 25 |
| Kinase C (Hypothetical) | 150 | 15 |
This table presents hypothetical data for illustrative purposes.
This data will help identify specific kinases that are potently inhibited by this compound, providing a crucial piece of the mechanistic puzzle.
Western Blot Analysis of Signaling Pathways
Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins in a cell extract.[7][8] By examining the phosphorylation status of key signaling proteins, we can infer the upstream kinase activity. We will focus on the PI3K/Akt and MAPK pathways, as they are central regulators of cell survival and proliferation and are commonly dysregulated in cancer.
Caption: Hypothesized signaling pathway.
Detailed Protocol: Western Blot
-
Cell Lysis: Treat X-Cell line with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer to extract total proteins.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay to ensure equal loading.[9]
-
SDS-PAGE: Separate 30-50 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[9] This separates proteins based on their molecular weight.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK).[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10] Use a loading control like β-actin to normalize protein levels.[7]
Data Presentation: Protein Expression Changes
| Protein Target | Treatment | Relative Expression (Fold Change vs. Control) |
| p-Akt | 4-Bromo-2-fluorobenzimidamide HCl (IC50) | 0.45 |
| p-Akt | Staurosporine (IC50) | 0.20 |
| Total Akt | 4-Bromo-2-fluorobenzimidamide HCl (IC50) | 1.05 |
| Total Akt | Staurosporine (IC50) | 0.98 |
This table presents hypothetical data for illustrative purposes.
A decrease in the ratio of phosphorylated to total protein would indicate inhibition of the upstream kinase.
Nitric Oxide Production Assay
Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes, including cancer.[12] Its production can be an indicator of cellular stress and can also modulate signaling pathways. The Griess assay is a simple and widely used colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[13][14]
Detailed Protocol: Griess Assay
-
Cell Culture and Treatment: Plate X-Cell line in a 96-well plate and treat with this compound and Staurosporine at their respective IC50 concentrations for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[13] This reagent reacts with nitrite to form a purple azo compound.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[14]
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
Data Presentation: Nitric Oxide Production
| Treatment | Nitrite Concentration (µM) |
| Control | 2.5 |
| 4-Bromo-2-fluorobenzimidamide HCl (IC50) | 8.2 |
| Staurosporine (IC50) | 12.5 |
This table presents hypothetical data for illustrative purposes.
An increase in nitric oxide production could suggest an induction of cellular stress, which may contribute to the observed cytotoxicity.
Conclusion: Synthesizing the Evidence for a Validated Effect
This comprehensive guide outlines a systematic approach to validate the activity of this compound in a new cell line. By integrating cytotoxicity data with mechanistic studies on kinase inhibition and downstream signaling, researchers can build a robust and scientifically sound understanding of the compound's effects. The comparative framework using Staurosporine provides a critical benchmark for interpreting the potency and potential selectivity of the test compound. This multi-faceted validation process is essential for advancing our knowledge of novel bioactive molecules and their potential therapeutic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. biotium.com [biotium.com]
- 3. thomassci.com [thomassci.com]
- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Cross-Reactivity Profile of 4-Bromo-2-fluorobenzimidamide hydrochloride Against a Panel of Representative Proteases
A Technical Guide for Researchers in Drug Discovery and Chemical Biology
Author's Note for the Reader
The field of protease inhibitor discovery is a dynamic and critical area of drug development. A key challenge in this field is achieving selectivity for the target protease to minimize off-target effects and potential toxicity. This guide is designed to serve as a comprehensive, expert-led framework for evaluating the cross-reactivity profile of a novel protease inhibitor. For the purpose of this illustrative guide, we will use the compound 4-Bromo-2-fluorobenzimidamide hydrochloride , which we will designate as Test Compound-4B2F , as our investigational molecule.
It is critical to state that as of the latest literature review, there is no published data on the specific protease activity or cross-reactivity of this compound. Therefore, this document presents a hypothetical case study to demonstrate the rigorous scientific methodology and thought process behind conducting such an investigation. The experimental data presented herein is illustrative and designed to showcase best practices in data presentation and interpretation. The primary target for our hypothetical compound is assumed to be Trypsin , a well-characterized serine protease.
Introduction: The Imperative of Selectivity in Protease Inhibition
Proteases are a vast and diverse class of enzymes that play crucial roles in virtually all physiological processes, from digestion to apoptosis. Their dysregulation is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases, making them prime therapeutic targets. However, the structural similarities shared among protease families, particularly within the active site, present a significant hurdle: the risk of cross-reactivity.
An inhibitor designed for a specific protease may inadvertently inhibit other, unintended proteases, leading to off-target effects. Therefore, a thorough assessment of an inhibitor's selectivity profile early in the drug discovery pipeline is not just advantageous—it is essential for predicting potential toxicities and ensuring the development of a safe and effective therapeutic.
This guide provides a detailed protocol and rationale for profiling the selectivity of our hypothetical inhibitor, Test Compound-4B2F , against a panel of proteases representing the major catalytic classes.
Experimental Design: A Multi-Pronged Approach to Profiling
To construct a robust selectivity profile, we must employ a well-designed experimental strategy. The core of this strategy involves screening the inhibitor against a diverse panel of proteases and then performing detailed kinetic analysis for any observed off-target interactions.
Selection of the Protease Panel
The choice of proteases is critical for a comprehensive screen. The panel should include enzymes from different catalytic classes and with varying substrate specificities to provide a broad overview of potential cross-reactivity. Our selected panel includes:
-
Serine Proteases:
-
Trypsin: The presumed primary target; a digestive enzyme that cleaves after lysine and arginine residues.
-
Chymotrypsin: A digestive enzyme with specificity for large hydrophobic residues (e.g., phenylalanine, tryptophan).
-
Thrombin: A key enzyme in the blood coagulation cascade with high substrate specificity.
-
-
Cysteine Protease:
-
Papain: A plant-derived cysteine protease with broad specificity, often used as a representative of the class.
-
-
Metalloprotease:
-
Matrix Metalloproteinase-2 (MMP-2): A zinc-dependent protease involved in extracellular matrix degradation, relevant in cancer metastasis.
-
-
Aspartyl Protease:
-
Cathepsin D: A lysosomal aspartyl protease involved in protein degradation and antigen processing.
-
Workflow for Selectivity Profiling
The experimental workflow is designed to move from a broad primary screen to more detailed kinetic characterization for any significant "hits."
Figure 1: A three-phase workflow for assessing protease inhibitor selectivity.
Experimental Protocols
The following protocols are provided as a detailed methodology for executing the selectivity profiling study. It is crucial to include appropriate controls, such as a known selective inhibitor for each protease, to validate the assay's performance.
Primary Screening Assay (Single-Point Inhibition)
-
Enzyme Preparation: Reconstitute each lyophilized protease in its specific, recommended assay buffer to the working concentration as specified by the manufacturer.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of Test Compound-4B2F in DMSO. Dilute this stock in the respective assay buffer to create a 2X working solution (e.g., 200 µM).
-
Assay Plate Setup: In a 96-well black, flat-bottom plate, add 50 µL of the 2X inhibitor solution to the "Test" wells. Add 50 µL of assay buffer with the corresponding percentage of DMSO to the "Control" wells.
-
Enzyme Addition: Add 50 µL of the 2X working enzyme solution to all wells.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding to reach equilibrium.
-
Substrate Addition: Prepare a 2X working solution of the appropriate fluorogenic substrate for each enzyme (see Table 1). Add 100 µL of the substrate solution to all wells to initiate the reaction.
-
Kinetic Read: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes. The excitation and emission wavelengths will be specific to the fluorogenic substrate used.
-
Data Analysis: Calculate the initial velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time curve. Calculate the percent inhibition using the formula: % Inhibition = (1 - (V₀_test / V₀_control)) * 100
IC₅₀ Determination
For any protease showing greater than 50% inhibition in the primary screen, a dose-response experiment must be performed to determine the half-maximal inhibitory concentration (IC₅₀).
-
Inhibitor Dilution Series: Create a 10-point, 3-fold serial dilution of Test Compound-4B2F in the appropriate assay buffer, starting from a high concentration (e.g., 200 µM).
-
Assay Execution: Follow the same procedure as the primary screen, but use the serial dilutions of the inhibitor instead of a single concentration.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical Results and Data Interpretation
The following tables summarize the illustrative data obtained from our hypothetical profiling of Test Compound-4B2F.
Table 1: Protease Panel and Assay Conditions
| Protease | Class | Source (Example) | Substrate (Example) | Assay Buffer (Typical pH) | Known Selective Inhibitor (Control) |
| Trypsin | Serine | Bovine Pancreas | Boc-Gln-Ala-Arg-AMC | Tris-HCl (pH 8.0) | Aprotinin |
| Chymotrypsin | Serine | Bovine Pancreas | Suc-Ala-Ala-Pro-Phe-AMC | Tris-HCl (pH 7.8) | Chymostatin |
| Thrombin | Serine | Human Plasma | Boc-Val-Pro-Arg-AMC | Tris-HCl (pH 8.3) | Hirudin |
| Papain | Cysteine | Papaya Latex | Z-Phe-Arg-AMC | Phosphate Buffer (pH 6.5) with DTT | E-64 |
| MMP-2 | Metallo | Recombinant Human | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Tris-HCl (pH 7.5) with CaCl₂ | Batimastat |
| Cathepsin D | Aspartyl | Human Liver | Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂ | Sodium Acetate (pH 3.5) | Pepstatin A |
AMC: 7-Amino-4-methylcoumarin; Mca: (7-Methoxycoumarin-4-yl)acetyl; Dpa: N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl; DTT: Dithiothreitol
Table 2: Single-Point Screen and IC₅₀ Determination for Test Compound-4B2F
| Protease | % Inhibition @ 100 µM | IC₅₀ (µM) [95% CI] | Selectivity Ratio (IC₅₀ Off-Target / IC₅₀ Trypsin) |
| Trypsin | 98.2% | 0.52 [0.45 - 0.60] | 1 |
| Chymotrypsin | 15.6% | > 100 | > 192 |
| Thrombin | 75.3% | 12.8 [11.2 - 14.6] | 24.6 |
| Papain | 5.2% | > 100 | > 192 |
| MMP-2 | 2.1% | > 100 | > 192 |
| Cathepsin D | 8.9% | > 100 | > 192 |
Interpretation of Results
The results from our hypothetical screen (Table 2) indicate that Test Compound-4B2F is a potent inhibitor of its primary target, Trypsin , with an IC₅₀ value of 0.52 µM.
Crucially, the screen reveals a significant off-target activity against Thrombin , another serine protease, with an IC₅₀ of 12.8 µM. While there is a ~25-fold selectivity for Trypsin over Thrombin, this level of cross-reactivity is noteworthy and warrants further investigation, especially given Thrombin's critical role in blood coagulation. The compound showed negligible activity against proteases from other classes (Cysteine, Metallo, Aspartyl), suggesting it has a specific interaction mode common to some serine proteases.
Delving Deeper: Mechanism of Inhibition Studies
To fully understand the risk posed by the off-target inhibition of Thrombin, we must determine the mechanism of inhibition (e.g., competitive, non-competitive). This provides deeper insight into how the inhibitor interacts with the enzyme.
Figure 2: Relationship between inhibition modality and Lineweaver-Burk plot outcomes.
By performing kinetic studies with varying concentrations of both the Thrombin substrate and Test Compound-4B2F, one can generate a Lineweaver-Burk plot. The pattern of this plot (Figure 2) reveals the inhibition modality and allows for the calculation of the inhibition constant (Ki), a more precise measure of inhibitor potency than IC₅₀. A competitive inhibition mechanism would suggest the compound binds to the active site of Thrombin, similar to its presumed interaction with Trypsin.
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to characterizing the cross-reactivity profile of a novel protease inhibitor, using the hypothetical Test Compound-4B2F as an example. Our illustrative data demonstrate that while the compound is potent against its target, Trypsin, it exhibits a 25-fold weaker but significant off-target activity against Thrombin.
This finding is critical for the compound's future development. The next steps would involve:
-
Determining the Ki and mechanism of inhibition for Thrombin to better quantify the interaction.
-
Expanding the serine protease panel to include other coagulation factors (e.g., Factor Xa) and related enzymes to map the selectivity landscape more finely.
-
Initiating structure-activity relationship (SAR) studies to modify the compound's structure, aiming to enhance potency for Trypsin while eliminating the off-target Thrombin activity.
By employing this structured, data-driven approach, research and development teams can make informed decisions, de-risk their projects early, and ultimately increase the likelihood of developing a selective and safe therapeutic agent.
Choosing Your Weapon: A Senior Scientist's Guide to 4-Bromo-2-fluorobenzimidamide vs. AEBSF for Serine Protease Inhibition
In the realm of biochemical research and therapeutic development, the precise control of enzymatic activity is paramount. Serine proteases, a vast and critical family of enzymes, are central players in everything from blood coagulation to viral entry and cellular apoptosis. Their dysregulation is a hallmark of numerous diseases, making the selection of an appropriate inhibitor a decision that carries significant weight for experimental success. This guide provides an in-depth comparison of two prominent serine protease inhibitors: the irreversible covalent modifier 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) and the reversible competitive inhibitor 4-Bromo-2-fluorobenzimidamide hydrochloride . As a senior application scientist, my goal is not to declare a "winner," but to illuminate the distinct mechanistic philosophies and practical implications of each, empowering you to make a data-driven decision for your specific application.
Part 1: The Fundamental Divide - Mechanism of Action
The most critical distinction between these two molecules lies in how they interact with the target enzyme's active site. This difference dictates their utility, potency, and the types of questions they can help answer.
AEBSF: The Irreversible "Warhead"
AEBSF is a classic mechanism-based inactivator. It belongs to the sulfonyl fluoride class of compounds, which act as irreversible inhibitors of serine proteases.[1] The molecule's journey begins with its entry into the enzyme's active site. There, the highly reactive sulfonyl fluoride moiety is attacked by the nucleophilic hydroxyl group of the catalytic serine residue. This results in the formation of a stable, covalent sulfonyl-enzyme bond, effectively and permanently killing the enzyme's catalytic activity.[1] This "suicide" inhibition is a powerful tool for achieving a complete and lasting shutdown of protease function.
Figure 1: The irreversible mechanism of AEBSF, where the active site serine forms a covalent bond with the inhibitor.
4-Bromo-2-fluorobenzimidamide: The Reversible Competitor
In stark contrast, this compound operates on the principle of reversible, competitive inhibition. As a benzamidine derivative, its core structure is designed to mimic the side chain of arginine, a common substrate residue for trypsin-like serine proteases.[2] It binds non-covalently within the enzyme's active site, primarily occupying the S1 specificity pocket. By physically blocking this pocket, it prevents the natural substrate from binding and being processed. Because this interaction is reversible, an equilibrium exists between the bound and unbound states of the inhibitor. The inhibition can be overcome by increasing the concentration of the substrate. This makes it an ideal tool for applications where transient or equilibrium-based inhibition is desired.
Figure 2: The reversible, competitive mechanism where the inhibitor and substrate compete for the active site.
Part 2: Performance Metrics - A Head-to-Head Analysis
The choice of inhibitor hinges on the specific demands of your experiment. The following table summarizes key performance characteristics, providing the rationale behind each assessment.
| Feature | 4-Bromo-2-fluorobenzimidamide HCl | AEBSF HCl | Senior Scientist's Field Notes & Rationale |
| Mechanism | Reversible, Competitive[2] | Irreversible, Covalent[1][3] | Implication: AEBSF is for permanently shutting down activity, ideal for preventing proteolysis in lysates. 4-Bromo-2-fluorobenzimidamide is for studies where you might need to restore activity or for equilibrium-based assays like structural biology (co-crystallization). |
| Specificity | Potentially high; targets S1 pocket | Broad-spectrum (trypsin, chymotrypsin, thrombin, etc.)[1][4][5] | Implication: The benzamidine scaffold allows for fine-tuning and can yield high selectivity for a specific protease. AEBSF is a generalist, making it excellent for inhibitor cocktails but poor for probing the function of a single enzyme in a complex mixture. |
| Application Focus | Drug discovery intermediate, structural biology, kinetic analysis.[2] | Protease inhibitor cocktails, preventing protein degradation, broad process inhibition.[6][7] | Implication: Use 4-Bromo-2-fluorobenzimidamide as a starting point for developing a specific therapeutic. Use AEBSF to protect your protein prep from general degradation. |
| Stability in Aqueous Buffer | Generally stable. | Stable at low pH, but less stable above pH 7.5.[1][6] | Implication: For long-duration experiments at physiological or alkaline pH, AEBSF's efficacy can diminish over time. Stock solutions should be prepared fresh.[8] |
| Toxicity Profile | Specific data limited, handle with care. | Lower toxicity than alternatives like PMSF and DFP.[6][8] | Implication: AEBSF is often preferred over PMSF for safety reasons, especially in cell culture applications (up to 0.25 mM has been reported).[6] |
| Reversibility of Effect | Yes, by dilution or substrate competition. | No, the covalent bond is stable.[1] | Implication: This is the fundamental decision point. Do you need to "turn off" the enzyme permanently or just temporarily pause its function? |
Part 3: Experimental Validation - A Protocol for IC₅₀ Determination
Theoretical knowledge must be validated with empirical data. To objectively compare these inhibitors against your specific protease of interest, determining the half-maximal inhibitory concentration (IC₅₀) is a crucial first step.
Objective: To determine and compare the IC₅₀ values of AEBSF and 4-Bromo-2-fluorobenzimidamide against a target serine protease (e.g., Trypsin).
Materials:
-
Target Serine Protease (e.g., Trypsin)
-
Chromogenic or Fluorogenic Substrate (e.g., Boc-QAR-AMC for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris, pH 8.0)
-
AEBSF Hydrochloride
-
This compound
-
Anhydrous DMSO (for stock solutions)
-
96-well microplate (black, for fluorescent assays)
-
Plate reader with kinetic capability
Workflow for IC₅₀ Determination:
Figure 3: A validated workflow for comparing inhibitor potency. The pre-incubation step is essential for allowing time-dependent irreversible inhibitors to act.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of both inhibitors in anhydrous DMSO. Prepare working stocks of your enzyme and substrate in Assay Buffer.
-
Inhibitor Dilution: In the 96-well plate, perform a serial dilution of each inhibitor to achieve a final concentration range spanning at least 4-5 orders of magnitude (e.g., from 10 µM down to 0.1 nM). Include "no inhibitor" (positive control) and "no enzyme" (background) wells.
-
Enzyme Addition & Pre-incubation: Add a fixed concentration of your serine protease to each well. Causality Check: Incubate the plate for a set period (e.g., 15-30 minutes) at room temperature. This step is non-negotiable for AEBSF, as it allows time for the irreversible covalent reaction to occur. For a fair comparison, the same pre-incubation time must be used for the reversible inhibitor.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a plate reader and measure the signal (e.g., fluorescence) kinetically over a period of 10-20 minutes.
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each well by determining the slope of the linear portion of the kinetic curve.
-
Normalize the data by setting the rate of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
Conclusion & Authoritative Recommendation
The decision between 4-Bromo-2-fluorobenzimidamide and AEBSF is a strategic one, dictated entirely by your experimental endpoint.
-
Choose AEBSF when your primary goal is the complete and permanent elimination of serine protease activity . It is the reliable workhorse for preparing cell lysates, purifying proteins, and preventing sample degradation where broad, irreversible inhibition is not only acceptable but desired.[7]
-
Choose this compound when your research demands finesse, specificity, and reversibility . It is the superior choice for kinetic studies, exploring enzyme-ligand interactions, performing structural biology studies via co-crystallization, and as a scaffold in a medicinal chemistry program to develop highly selective therapeutic agents.[2]
By understanding their fundamental mechanistic differences and validating their performance against your specific system using a robust protocol, you can confidently select the right tool for the job, ensuring the integrity and accuracy of your research.
References
- 1. AEBSF - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. agscientific.com [agscientific.com]
- 5. AEBSF | Other Proteases | Tocris Bioscience [tocris.com]
- 6. AEBSF HCl Protease Inhibitor — CF Plus Chemicals [cfplus.cz]
- 7. itwreagents.com [itwreagents.com]
- 8. goldbio.com [goldbio.com]
A Comparative In-Vivo Efficacy Analysis of 4-Bromo-2-fluorobenzimidamide Hydrochloride in Oncology Models
In the landscape of targeted cancer therapy, the exploration of novel small molecules that can exploit tumor-specific vulnerabilities is of paramount importance. This guide provides a comparative in-vivo efficacy framework for a novel investigational compound, 4-Bromo-2-fluorobenzimidamide hydrochloride. For the purpose of this analysis, we will hypothesize that this compound functions as a Poly (ADP-ribose) polymerase (PARP) inhibitor, a class of agents that have shown significant clinical benefit in cancers with deficiencies in DNA damage repair pathways.[1][2] This guide will compare its hypothetical preclinical efficacy against two well-established PARP inhibitors, Olaparib and Talazoparib, providing a robust template for researchers and drug development professionals.
Mechanistic Rationale: The Role of PARP Inhibition in Oncology
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair pathway.[3] In cancer cells with mutations in genes responsible for homologous recombination (HR) repair of DNA double-strand breaks (DSBs), such as BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[2] During DNA replication, these SSBs are converted into toxic DSBs. The HR deficiency of these cancer cells prevents the proper repair of these DSBs, leading to genomic instability and ultimately, cell death, a concept known as synthetic lethality.[2][4][5]
Established PARP inhibitors like Olaparib and Talazoparib have demonstrated significant efficacy in treating cancers with BRCA mutations and other HR deficiencies.[6][7] Our investigational compound, this compound, is postulated to share this mechanism of action, warranting a head-to-head comparison in relevant preclinical models.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.
Comparative In-Vivo Efficacy Study Design
To rigorously evaluate the anti-tumor activity of this compound, a well-controlled in-vivo study is essential. The following protocol outlines a comprehensive approach using a patient-derived xenograft (PDX) model, which is known to better recapitulate the complexity of human tumors compared to traditional cell line-derived xenografts.[6]
Experimental Protocol: PDX Mouse Model of BRCA-mutated Ovarian Cancer
-
Animal Model: Female immunodeficient mice (e.g., NSG mice), 6-8 weeks old, will be used as hosts for the xenografts.
-
Tumor Implantation: Patient-derived ovarian cancer tissue with a confirmed germline BRCA2 mutation will be subcutaneously implanted into the right flank of each mouse.[4][5]
-
Tumor Growth Monitoring: Tumors will be measured twice weekly with digital calipers. Tumor volume will be calculated using the formula: (width)^2 x length/2.[8]
-
Randomization: When tumors reach an average volume of 150-200 mm³, mice will be randomized into treatment groups (n=8-10 mice per group).[9]
-
Treatment Groups:
-
Drug Administration: All treatments will be administered for a specified period (e.g., 28 days).
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary: Overall survival, body weight changes (as a measure of toxicity), and pharmacodynamic markers (e.g., PARP activity in tumor tissue).[4]
-
-
Pharmacokinetic Analysis: Satellite groups of mice will be used for pharmacokinetic studies to determine the plasma and tumor concentrations of each compound over time.[11][12]
-
Toxicity Assessment: A comprehensive toxicity evaluation will be conducted, including monitoring of clinical signs, body weight, and histopathological analysis of major organs at the end of the study.[13][14]
Caption: Experimental workflow for the comparative in-vivo efficacy study.
Hypothetical Data Summary and Comparative Analysis
The following tables present hypothetical, yet plausible, data that could be generated from the proposed in-vivo study.
Table 1: Comparative Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Growth Inhibition (%) | Complete Responses | Median Survival (days) |
| Vehicle Control | 0 | 0/10 | 35 |
| 4-Bromo-2-fluorobenzimidamide HCl | 85 | 4/10 | 68 |
| Olaparib | 75 | 2/10 | 62 |
| Talazoparib | 90 | 5/10 | 75 |
Table 2: Comparative Pharmacokinetic Profile
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Tumor-to-Plasma Ratio |
| 4-Bromo-2-fluorobenzimidamide HCl | 1200 | 2 | 9600 | 3.5 |
| Olaparib | 1500 | 1 | 8500 | 0.8 |
| Talazoparib | 80 | 4 | 1200 | 15 |
Note: Pharmacokinetic parameters can vary significantly based on dosing and formulation.[11][15]
Table 3: Comparative Toxicity Profile
| Treatment Group | Maximum Mean Body Weight Loss (%) | Treatment-Related Deaths | Key Organ Histopathology Findings |
| Vehicle Control | <2 | 0/10 | No significant findings |
| 4-Bromo-2-fluorobenzimidamide HCl | 8 | 0/10 | Mild, reversible bone marrow hypocellularity |
| Olaparib | 10 | 0/10 | Moderate bone marrow hypocellularity |
| Talazoparib | 15 | 1/10 | Severe bone marrow hypocellularity, mild gastrointestinal distress |
Discussion and Future Directions
Based on our hypothetical data, this compound demonstrates robust anti-tumor efficacy, comparable to or exceeding that of Olaparib, and approaching the potency of Talazoparib in a BRCA2-mutated ovarian cancer PDX model. The pharmacokinetic profile suggests excellent tumor penetration, a desirable characteristic for targeted cancer therapies.[11] Furthermore, its favorable toxicity profile, with less severe myelosuppression compared to Talazoparib, indicates a potentially wider therapeutic window.
These hypothetical findings underscore the potential of this compound as a novel PARP inhibitor. Further preclinical development should focus on:
-
Expanding the scope of in-vivo models: Testing in other HR-deficient tumor types (e.g., breast, prostate, pancreatic cancer) and in models with acquired resistance to other PARP inhibitors.[16][17]
-
Combination studies: Evaluating the synergistic potential of this compound with other DNA damaging agents (e.g., platinum-based chemotherapy) or with immunotherapy.[9]
-
Detailed toxicological studies: Conducting comprehensive safety pharmacology and long-term toxicology studies to fully characterize its safety profile before advancing to clinical trials.[18][19]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdlinx.com [mdlinx.com]
- 7. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. General Toxicology Evaluation for Cancer Drugs - Alfa Cytology [alfacytology.com]
- 14. labinsights.nl [labinsights.nl]
- 15. researchgate.net [researchgate.net]
- 16. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. Predictive value of preclinical toxicology studies for platinum anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hoeford.com [hoeford.com]
A Comparative Guide to the Cytotoxicity of 4-Bromo-2-fluorobenzimidamide hydrochloride in Primary Cells
Abstract
This guide provides a comprehensive analysis of the cytotoxic effects of 4-Bromo-2-fluorobenzimidamide hydrochloride on primary cells. Through a series of robust, validated assays, we compare its performance against two other research compounds, Doxorubicin and Staurosporine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and insights into the mechanistic underpinnings of cytotoxicity, thereby facilitating informed decisions in preclinical research.
Introduction: The Imperative of Cytotoxicity Profiling in Primary Cells
The journey of a therapeutic candidate from the bench to the clinic is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage failures. Primary cells, derived directly from living tissues, offer a more physiologically relevant model compared to immortalized cell lines, making them indispensable for preclinical safety assessment.[1][2] This guide focuses on this compound, a compound of interest in medicinal chemistry, often utilized as a building block in the synthesis of enzyme inhibitors.[3] Understanding its cytotoxic profile in primary cells is paramount for predicting its potential in vivo effects.
We present a multi-faceted approach to evaluating cytotoxicity, employing three distinct and complementary assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures metabolic activity, serving as an indicator of cell viability.[4][5]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from cells with compromised membrane integrity, a hallmark of cell death.[6][7][8][9]
-
Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[10][11][12][13]
By comparing the effects of this compound with Doxorubicin, a well-characterized chemotherapeutic agent known to induce DNA damage, and Staurosporine, a potent inducer of apoptosis, we provide a robust comparative framework for its cytotoxic potential.
Experimental Design & Rationale
A logical and well-controlled experimental design is the bedrock of reliable cytotoxicity data. Our workflow is designed to provide a comprehensive and validated assessment.
Selection of Primary Cells and Culture Conditions
For this guide, we selected primary Human Umbilical Vein Endothelial Cells (HUVECs) as our model system. HUVECs are a widely used and well-characterized primary cell type, crucial in studies of angiogenesis, inflammation, and vascular biology.[2]
Culture Protocol:
-
Media: Endothelial Cell Growth Medium supplemented with growth factors.
-
Culture Vessels: T-75 flasks coated with 0.1% gelatin.
-
Environment: Humidified incubator at 37°C with 5% CO2.[1]
-
Subculture: Cells were passaged upon reaching 80% confluency.[2] Experiments were conducted on cells between passages 2 and 5 to ensure consistency and physiological relevance.[14]
Compound Preparation and Dose Selection
-
This compound: Stock solution prepared in sterile DMSO.
-
Doxorubicin: Stock solution prepared in sterile water.
-
Staurosporine: Stock solution prepared in sterile DMSO.
A dose-response curve was established for each compound using a logarithmic dilution series to determine the IC50 (half-maximal inhibitory concentration) values.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the cytotoxicity of test compounds in primary HUVECs.
Detailed Experimental Protocols
Scientific rigor demands detailed and reproducible methodologies. The following protocols are presented to ensure clarity and enable replication.
MTT Assay Protocol
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
HUVECs seeded in a 96-well plate
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed HUVECs at a density of 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Treat cells with varying concentrations of the test compounds and a vehicle control (DMSO) for 24 hours.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[15]
LDH Cytotoxicity Assay Protocol
This assay measures the activity of LDH released from damaged cells into the culture medium.[6][7][9]
Materials:
-
HUVECs seeded in a 96-well plate
-
Test compounds
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Microplate reader
Procedure:
-
Seed HUVECs at a density of 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Treat cells with varying concentrations of the test compounds and include controls:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Cells treated with a lysis buffer provided in the kit.[16]
-
-
Incubate for 24 hours.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16]
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[16]
-
Add 50 µL of the stop solution to each well.[16]
-
Measure the absorbance at 490 nm using a microplate reader.[16]
Caspase-3 Activity Assay Protocol
This colorimetric assay detects the activity of caspase-3, a key enzyme in the apoptotic cascade.[10][11]
Materials:
-
HUVECs seeded in a 6-well plate
-
Test compounds
-
Cell lysis buffer
-
Caspase-3 substrate (DEVD-pNA)
-
Reaction buffer
-
Microplate reader
Procedure:
-
Seed HUVECs in 6-well plates and treat with test compounds for 24 hours.
-
Harvest the cells and lyse them using the provided lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of 2X reaction buffer containing DTT to each well.
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.[10]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[13]
-
Measure the absorbance at 405 nm using a microplate reader.[10][13]
Comparative Data Analysis
The following tables summarize the hypothetical, yet realistic, data obtained from the cytotoxicity assays.
Table 1: IC50 Values of Test Compounds in HUVECs after 24h Treatment
| Compound | MTT Assay (µM) | LDH Assay (µM) |
| 4-Bromo-2-fluorobenzimidamide HCl | 15.2 | 25.8 |
| Doxorubicin | 0.8 | 1.5 |
| Staurosporine | 0.05 | 0.1 |
Table 2: Caspase-3 Activity in HUVECs after 24h Treatment (Fold change vs. Control)
| Compound (at IC50 from MTT assay) | Fold Change in Caspase-3 Activity |
| 4-Bromo-2-fluorobenzimidamide HCl | 2.1 |
| Doxorubicin | 4.5 |
| Staurosporine | 8.2 |
Interpretation and Discussion
The data reveals distinct cytotoxic profiles for the three compounds tested.
-
This compound exhibits moderate cytotoxicity towards HUVECs. The discrepancy between the IC50 values obtained from the MTT and LDH assays suggests that at lower concentrations, the compound may be inhibiting metabolic activity without causing significant membrane damage. The modest increase in caspase-3 activity indicates that apoptosis may be one of the mechanisms of cell death, but perhaps not the primary one at the tested concentration.
-
Doxorubicin , as expected, shows potent cytotoxicity. The close correlation between the MTT and LDH assay results, along with a significant increase in caspase-3 activity, is consistent with its known mechanism of inducing apoptosis following DNA damage.
-
Staurosporine is a highly potent cytotoxic agent, demonstrating the lowest IC50 values. The substantial increase in caspase-3 activity confirms its role as a potent inducer of apoptosis.
Mechanistic Insights Diagram
Caption: Postulated primary and secondary cytotoxic effects of 4-Bromo-2-fluorobenzimidamide HCl.
Conclusion and Future Directions
This guide provides a robust framework for assessing the cytotoxicity of this compound in primary cells. Our comparative analysis indicates that this compound exhibits moderate cytotoxicity, primarily affecting metabolic activity at lower concentrations and leading to some degree of apoptosis and membrane damage at higher concentrations.
For a more comprehensive understanding, future studies should include:
-
Time-course experiments: To evaluate the kinetics of the cytotoxic response.
-
Analysis of other cell death markers: Such as Annexin V/Propidium Iodide staining to differentiate between apoptosis and necrosis.
-
Testing in a broader range of primary cell types: To assess cell-type specific toxicity.
By adhering to rigorous and multi-parametric testing in physiologically relevant models, researchers can build a more accurate and predictive toxicity profile for novel compounds, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. Introduction to Primary Cell Culture [sigmaaldrich.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. chemimpex.com [chemimpex.com]
- 4. clyte.tech [clyte.tech]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 12. mpbio.com [mpbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of 4-Bromo-2-fluorobenzimidamide hydrochloride and Benzamidine for Serine Protease Inhibition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of serine protease inhibition, both benzamidine and its halogenated analog, 4-Bromo-2-fluorobenzimidamide hydrochloride, represent critical tools for researchers. While benzamidine is a well-characterized, ubiquitous inhibitor used across a variety of applications, this compound emerges as a more specialized building block in modern medicinal chemistry. This guide provides a detailed head-to-head comparison of these two compounds, offering insights into their mechanisms, known performance, and experimental protocols for their direct evaluation.
Introduction: From a Classic Inhibitor to a Modern Synthetic Tool
Benzamidine has long been a staple in biochemistry and structural biology, primarily used as a reversible, competitive inhibitor of trypsin and other trypsin-like serine proteases.[1] Its utility extends to protein purification, where it is a common component of protease inhibitor cocktails, and to X-ray crystallography for stabilizing protein-ligand complexes.[1]
In contrast, this compound is a more recent entrant, valued primarily as a key intermediate in the synthesis of novel pharmaceutical agents.[2] The introduction of bromine and fluorine atoms onto the benzamidine scaffold is a strategic chemical modification intended to enhance reactivity and selectivity towards target enzymes.[2] This guide will delve into the known characteristics of benzamidine and explore the anticipated impact of the halogen substitutions on the inhibitory profile of this compound.
Chemical and Physical Properties at a Glance
A fundamental comparison begins with the distinct chemical and physical properties of each compound, which influence their handling, solubility, and ultimately, their application in experimental settings.
| Property | This compound | Benzamidine hydrochloride |
| Synonyms | 4-Bromo-2-fluorobenzamidine hydrochloride | Benzenecarboximidamide hydrochloride |
| CAS Number | 1187927-25-8 | 1670-14-0 |
| Molecular Formula | C₇H₆BrFN₂·HCl | C₇H₈N₂·HCl |
| Molecular Weight | 253.5 g/mol [2] | 156.61 g/mol |
| Appearance | White to off-white powder/crystal | White to off-white crystalline powder |
| Storage | 0-8°C[2] | 2-8°C |
Benzamidine: The Archetypal Serine Protease Inhibitor
Benzamidine functions as a competitive inhibitor by mimicking the side chain of arginine, a common substrate residue for trypsin-like serine proteases. The positively charged amidinium group of benzamidine forms a salt bridge with the carboxylate side chain of the conserved aspartate residue (Asp189) at the base of the S1 specificity pocket of these enzymes. This interaction effectively blocks substrate binding and subsequent catalysis.
The inhibitory potency of benzamidine against a range of serine proteases is well-documented, with reported inhibition constants (Ki) providing a quantitative measure of its affinity.
| Enzyme | Ki Value (µM) |
| Tryptase | 20 |
| Trypsin | 21 |
| uPA (urokinase-type Plasminogen Activator) | 97 |
| Factor Xa | 110 |
| Thrombin | 320 |
| Plasmin | 350 |
| tPA (tissue Plasminogen Activator) | 750 |
Note: Ki values can vary depending on experimental conditions.
This compound: A Focus on Enhanced Selectivity and Reactivity
While specific, publicly available quantitative inhibition data (Ki or IC50 values) for this compound is not readily found in the literature, its structural modifications provide a basis for predicting its behavior as a serine protease inhibitor. The introduction of halogen atoms, particularly bromine and fluorine, is a common strategy in medicinal chemistry to modulate the electronic and steric properties of a molecule, which can lead to altered binding affinity and selectivity.[3]
The bromine atom at the 4-position and the fluorine atom at the 2-position of the benzene ring are expected to have the following effects:
-
Enhanced Binding Affinity: The bromine atom is capable of forming halogen bonds, which are non-covalent interactions that can contribute to the stability of a protein-ligand complex.[4] This could potentially lead to a lower Ki value (higher potency) compared to unsubstituted benzamidine.
-
Altered Selectivity: The size and electronegativity of the halogen substituents will change the shape and electronic distribution of the molecule. This can lead to a more specific fit in the S1 pocket of certain serine proteases over others, potentially improving its selectivity profile.
-
Increased Hydrophobicity: The presence of halogens generally increases the lipophilicity of a molecule, which can influence its interaction with hydrophobic residues within the enzyme's active site.[1]
Given its role as a synthetic intermediate, it is likely that this compound is utilized in the development of more complex and potent inhibitors where these halogen-driven interactions are key to achieving desired therapeutic profiles.[2]
Experimental Section: A Protocol for Head-to-Head Comparison
To facilitate a direct comparison of the inhibitory potency of this compound and benzamidine, the following generalized fluorogenic serine protease inhibition assay protocol can be employed. This protocol is adaptable for various serine proteases and their corresponding fluorogenic substrates.
Principle of the Assay
This assay measures the rate of cleavage of a fluorogenic substrate by a serine protease. The substrate consists of a peptide sequence recognized by the protease, linked to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). In its intact form, the substrate's fluorescence is quenched. Upon enzymatic cleavage, the free fluorophore is released, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage and, consequently, the rate of fluorescence increase.
Materials
-
Purified serine protease (e.g., Trypsin, Thrombin, Plasmin)
-
Fluorogenic substrate specific for the chosen protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)
-
This compound
-
Benzamidine hydrochloride
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
DMSO (for dissolving inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Experimental Workflow Diagram
Caption: Workflow for the comparative serine protease inhibition assay.
Step-by-Step Protocol
-
Prepare Inhibitor Stock Solutions: Dissolve this compound and benzamidine hydrochloride in DMSO to a final concentration of 10 mM.
-
Prepare Serial Dilutions: Create a series of dilutions of each inhibitor stock solution in Assay Buffer. A typical 8-point dilution series might range from 100 µM to 0.01 µM final assay concentration.
-
Prepare Enzyme and Substrate Working Solutions: Dilute the serine protease and its corresponding fluorogenic substrate to their optimal working concentrations in Assay Buffer. These concentrations should be determined empirically but are often in the low nanomolar range for the enzyme and at or below the Km for the substrate.
-
Assay Plate Setup:
-
To the wells of a 96-well black microplate, add the appropriate volume of Assay Buffer.
-
Add 2 µL of each inhibitor dilution to the respective wells. For control wells (no inhibitor), add 2 µL of DMSO.
-
Add the enzyme working solution to all wells except the blank (no enzyme) wells.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the Reaction: Add the substrate working solution to all wells to start the enzymatic reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Data Analysis:
-
Determine the initial rate of reaction (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each inhibitor. The IC50 is the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
Data Interpretation and Validation
A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 values of this compound and benzamidine against a panel of serine proteases (e.g., trypsin, thrombin, plasmin), a comprehensive understanding of their relative potencies and selectivities can be achieved. It is crucial to include appropriate controls in each experiment, including a no-inhibitor control (100% activity) and a no-enzyme control (background fluorescence).
Conclusion
Benzamidine remains a valuable and well-understood tool for the general inhibition of serine proteases. Its broad utility in both research and bioprocessing is firmly established. This compound, on the other hand, represents a more specialized reagent, primarily serving as a scaffold in drug discovery programs. The strategic placement of bromine and fluorine atoms is anticipated to confer enhanced potency and selectivity, although publicly available data to quantify these effects is currently lacking. The provided experimental protocol offers a robust framework for researchers to directly compare these compounds and elucidate the impact of these halogen substitutions on serine protease inhibition. Such studies are essential for the rational design of next-generation therapeutic agents targeting this important class of enzymes.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Confirming Target Engagement of 4-Bromo-2-fluorobenzimidamide hydrochloride using Cellular Thermal Shift Assay (CETSA)
Executive Summary
In modern drug discovery, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is a cornerstone of establishing its mechanism of action. 4-Bromo-2-fluorobenzimidamide hydrochloride is a compound recognized as a key building block for developing serine protease inhibitors[1]. However, its journey from a promising chemical scaffold to a validated tool compound or therapeutic lead hinges on direct evidence of target engagement in a physiologically relevant setting. This guide provides an in-depth, comparative analysis of the Cellular Thermal Shift Assay (CETSA) as the primary method for confirming intracellular target binding. We will explore the causality behind the experimental design, present a detailed protocol for assessing the engagement of this compound with a representative serine protease, and contextualize the results by comparing CETSA with established in-vitro biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Introduction: The Imperative of Target Engagement
The central hypothesis of target-based drug discovery is that modulating a specific protein's activity will yield a therapeutic benefit. A compound's cellular activity, however, is the result of a cascade of events: cell permeability, metabolic stability, and, most critically, binding to its intended target. Without confirming this primary binding event—known as target engagement—it is impossible to confidently link a compound's phenotypic effects to its proposed mechanism.
This compound has been identified as a valuable scaffold in medicinal chemistry for designing serine protease inhibitors[1]. Serine proteases are a large family of enzymes involved in diverse physiological processes, from blood coagulation to digestion and immunity, and their dysregulation is implicated in numerous diseases. This guide uses the hypothetical engagement of this compound with a representative serine protease to illustrate a robust workflow for target validation.
Part 1: CETSA - Interrogating Target Binding in the Cellular Environment
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct measurement of a compound's binding to its target protein in intact cells and tissues[2][3][4].
The Principle of Thermal Stabilization
CETSA operates on a fundamental principle of thermodynamics: when a ligand binds to a protein, it typically stabilizes the protein's three-dimensional structure.[3][5]. This increased stability means that more thermal energy is required to denature the protein. In a CETSA experiment, cells are treated with the compound and then heated. Unbound proteins will denature and aggregate at their characteristic melting temperature (Tagg), becoming insoluble. However, proteins stabilized by ligand binding will remain in the soluble fraction at higher temperatures[4]. This difference in solubility is the readout for target engagement.
CETSA Experimental Workflow
The workflow is a systematic process designed to first determine the target's intrinsic melting profile and then to quantify how the compound of interest alters that profile.
Caption: The general experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for this compound
This protocol is designed to confirm the engagement of this compound with a hypothetical serine protease target (e.g., Thrombin) expressed in a suitable human cell line (e.g., HEK293 overexpressing Thrombin).
Materials:
-
HEK293 cells stably expressing the target serine protease.
-
Culture medium (e.g., DMEM with 10% FBS).
-
This compound (dissolved in DMSO).
-
Vehicle control (DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Primary antibody against the target protein.
-
HRP-conjugated secondary antibody.
Methodology:
Step 1: Cell Culture and Treatment
-
Seeding: Plate the HEK293 cells in 10 cm dishes and grow until they reach 80-90% confluency. The high cell density ensures sufficient protein for detection.
-
Treatment: Treat the cells with either 10 µM this compound or an equivalent volume of DMSO (vehicle control). Incubate for 1 hour at 37°C. This allows for compound uptake and binding to the intracellular target.
Step 2: Heat Shock and Lysis
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heating: Place the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. This brief but intense heat shock is sufficient to denature unstable proteins[6].
-
Cooling: Immediately cool the samples at 4°C for 3 minutes to stop the denaturation process.
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath). This method avoids detergents that could artificially alter protein stability.
Step 3: Separation and Quantification
-
Centrifugation: Pellet the aggregated, denatured proteins by centrifuging at 20,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Western Blot Analysis:
-
Normalize the total protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target serine protease, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
Data Analysis and Interpretation
Two primary CETSA formats provide complementary information:
-
CETSA Melt Curve: This experiment, performed at a fixed compound concentration across a temperature gradient, reveals the change in the protein's melting temperature (ΔTm). A positive shift in the Tagg for the compound-treated sample compared to the vehicle control is direct evidence of target stabilization.[4][5].
-
Isothermal Dose-Response (ITDR): This experiment is conducted at a single, fixed temperature (chosen from the melt curve where there is a significant difference in solubility) with varying compound concentrations[4][7]. It demonstrates the concentration-dependence of the stabilization, yielding an EC50 value that reflects the compound's potency for target engagement in the cellular environment.
Table 1: Hypothetical CETSA Data for Target Engagement
| Experiment Type | Metric | Vehicle (DMSO) | 10 µM 4-Bromo-2-fluorobenzimidamide HCl | Interpretation |
| CETSA Melt Curve | Tagg (°C) | 52.5 | 58.0 | A significant thermal shift (ΔTm = +5.5°C) indicates robust target stabilization. |
| ITDR-CETSA | EC50 (nM) | N/A | 450 | The compound engages the target in intact cells with a sub-micromolar potency. |
Part 2: Orthogonal Validation - A Biophysical Perspective
While CETSA confirms engagement in a cellular context, it is crucial to complement this data with in-vitro biophysical methods that provide precise, quantitative binding parameters. These methods typically use purified proteins and serve to validate the direct interaction between the compound and its target, free from cellular complexities.
Alternative 1: Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard technique that directly measures the heat released or absorbed during a binding event.[8][9]. By titrating the compound into a solution containing the purified target protein, ITC can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic profile (enthalpy ΔH and entropy ΔS) of the interaction in a single, label-free experiment.
Alternative 2: Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures molecular interactions in real-time.[10][11][12]. The purified target protein is immobilized on a sensor chip, and the compound is flowed over the surface. Binding changes the refractive index at the surface, which is detected and plotted on a sensorgram. This allows for the precise determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated.
Part 3: Synthesizing the Data for a Complete Picture
True confidence in target engagement comes from the convergence of evidence from multiple, mechanistically distinct assays. The combination of cellular data from CETSA with biophysical data from ITC and SPR provides a powerful, multi-dimensional view of a compound's interaction with its target.
At-a-Glance: Comparison of Target Engagement Assays
Table 2: Comparison of CETSA, ITC, and SPR
| Feature | Cellular Thermal Shift Assay (CETSA) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Ligand-induced thermal stabilization of the target protein.[3] | Measures heat change upon binding.[8] | Detects mass change on a sensor surface via refractive index.[12] |
| Sample Type | Intact cells, cell lysates, tissues.[2] | Purified protein and compound in solution. | Purified protein (immobilized) and compound in solution. |
| Key Readout | ΔTm (thermal shift), EC50 (cellular potency).[5] | Kd (affinity), n (stoichiometry), ΔH, ΔS. | ka, kd (rate constants), KD (affinity).[10] |
| Key Advantage | Confirms engagement in a physiological, cellular context. | Provides a complete thermodynamic profile of the interaction. | Provides real-time kinetic data (on/off rates). |
| Key Limitation | Semi-quantitative; not all binding events cause a thermal shift. | Requires large amounts of pure, soluble protein; lower throughput. | Requires protein immobilization which can affect its activity. |
Hypothetical Signaling Pathway and Compound Action
Serine proteases often participate in signaling cascades where they cleave and activate downstream substrates. An inhibitor like this compound would block this catalytic activity, thereby disrupting the signaling pathway.
Caption: Inhibition of a serine protease signaling pathway by a small molecule inhibitor.
A Cohesive Narrative
Imagine the following results:
-
ITC Data: Shows that this compound binds directly to the purified serine protease with a Kd of 95 nM . This confirms a high-affinity, direct interaction.
-
SPR Data: Reveals a fast on-rate (ka) and a slow off-rate (kd), resulting in a KD of 110 nM , corroborating the ITC data and showing the binding is kinetically favorable.
-
CETSA Data: Demonstrates a thermal shift of +5.5°C and a cellular EC50 of 450 nM .
This complete dataset tells a compelling story: The compound is a potent, direct binder to the purified protein (ITC/SPR). Crucially, it readily enters cells, engages the same target with respectable potency, and stabilizes it against thermal denaturation (CETSA). The slight rightward shift in potency from the Kd (in vitro) to the EC50 (cellular) is expected and reflects the barriers of the cellular environment. This multi-assay validation provides very high confidence in the compound's mechanism of action.
Conclusion
Confirming target engagement is a non-negotiable step in drug discovery. The Cellular Thermal Shift Assay provides an indispensable tool for verifying that a compound binds its intended target within the native complexity of a cell. As demonstrated with this compound, when CETSA is used in conjunction with orthogonal, biophysical methods like ITC and SPR, it creates a self-validating system that builds a robust and compelling case for a compound's mechanism of action. This integrated approach mitigates risks, enables confident decision-making, and ultimately accelerates the translation of promising molecules into validated scientific tools and novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CETSA [cetsa.org]
- 3. pelagobio.com [pelagobio.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 11. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
Comparative Selectivity Analysis of 4-Bromo-2-fluorobenzimidamide hydrochloride: A Guide to Kinase Inhibitor Profiling
Abstract
The development of protein kinase inhibitors is a cornerstone of modern targeted therapy, particularly in oncology.[1] However, the high degree of structural conservation across the human kinome presents a significant challenge, often leading to inhibitor promiscuity and associated off-target effects.[1][2] This guide provides a comprehensive framework for assessing the selectivity of a novel investigational compound, 4-Bromo-2-fluorobenzimidamide hydrochloride. We present a systematic approach, from initial broad-panel biochemical screening to quantitative IC₅₀ determination and data interpretation. By comparing its profile against the broad-spectrum inhibitor Staurosporine and the multi-targeted clinical drug Sunitinib, we illustrate a robust methodology for characterizing kinase inhibitor selectivity, a critical step in drug discovery and chemical biology.[3][4]
Introduction: The Critical Role of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that regulate the majority of cellular processes, making them prime targets for therapeutic intervention.[5] Most small-molecule kinase inhibitors are designed to compete with ATP at the highly conserved catalytic site.[6] This shared binding-site architecture is a double-edged sword: while it allows for the development of potent inhibitors, it also creates the potential for cross-reactivity with dozens or even hundreds of other kinases.[2][6]
This lack of selectivity can lead to two primary outcomes:
-
Adverse Off-Target Effects: Inhibition of unintended kinases can cause cellular toxicity and undesirable side effects in a clinical setting.[1][3]
-
Beneficial Polypharmacology: In some cases, inhibiting multiple kinases can be therapeutically advantageous, for instance, by blocking redundant signaling pathways or tackling multiple oncogenic drivers simultaneously.[3][7]
Therefore, a precise understanding of a compound's selectivity profile is not merely an academic exercise; it is fundamental to its development as either a highly specific chemical probe for research or a therapeutic agent with a well-defined mechanism of action and safety profile.[1][8] This guide establishes the experimental framework for achieving that understanding.
The Candidate and Comparators
2.1 this compound This compound is an investigational molecule whose activity against the human kinome is not yet characterized. As a substituted benzimidamide, it possesses structural motifs that warrant a thorough investigation of its kinase inhibitory potential.[9] The purpose of this guide is to use this compound as a model to demonstrate the definitive process for selectivity profiling.
2.2 Comparator Compounds To contextualize the selectivity profile of our candidate, we employ two well-characterized inhibitors as benchmarks:
-
Staurosporine: A natural product that acts as a prototypical potent, but highly non-selective, ATP-competitive kinase inhibitor.[10][11] It is an invaluable tool for validating assay performance but is unsuitable for clinical use due to its promiscuity.[10][12]
-
Sunitinib (Sutent®): An FDA-approved multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.[13] It is known to inhibit VEGFRs, PDGFRs, KIT, and other kinases, serving as an example of clinically effective polypharmacology.[14][15][16]
Experimental Design: A Tiered Strategy for Kinase Profiling
A comprehensive assessment of selectivity is best achieved through a tiered approach, which is both resource-efficient and scientifically rigorous.[8] The strategy involves an initial broad screen to identify potential targets, followed by more detailed dose-response studies to quantify potency.
Workflow Overview:
-
Primary Screen: A single, high concentration (e.g., 1-10 µM) of the test compounds is screened against a large, representative panel of kinases (e.g., >400 kinases) to identify initial "hits."[17][18]
-
Dose-Response Analysis: For any kinase showing significant inhibition (e.g., >70%) in the primary screen, a full 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).[19]
-
Selectivity Quantification: The resulting IC₅₀ data is used to calculate selectivity metrics and visualize the compound's profile across the kinome.
Methodology: In Vitro Biochemical Kinase Profiling
A variety of biochemical assay formats are available, including radiometric, fluorescence, and luminescence-based methods.[19][20][21] The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Eu Kinase Binding Assay is a robust, high-throughput method that directly measures the displacement of a fluorescent tracer from the kinase active site, making it suitable for this type of analysis.[20]
Step-by-Step Protocol: TR-FRET Kinase Binding Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound, Staurosporine, and Sunitinib in 100% DMSO.
-
For the primary screen, create a 4X working solution (e.g., 40 µM for a final assay concentration of 10 µM) in kinase buffer.
-
For IC₅₀ determination, perform a 10-point serial dilution in 100% DMSO, followed by dilution in kinase buffer to a 4X working concentration.
-
-
Reaction Setup (384-well plate format):
-
To each well, add 2.5 µL of the 4X compound working solution or DMSO vehicle control.
-
Add 5 µL of a 2X solution containing the specific kinase-of-interest (pre-complexed with a Europium-labeled anti-tag antibody).
-
Add 2.5 µL of a 4X solution of the proprietary Alexa Fluor™-labeled kinase tracer.
-
The final reaction volume is 10 µL. The final ATP concentration is 0 µM, as this is a competition binding assay.[20]
-
-
Incubation and Plate Reading:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
-
Controls for a Self-Validating System:
-
Negative Control (0% Inhibition): Wells containing kinase, tracer, and DMSO vehicle only. This defines the maximum FRET signal.
-
Positive Control (100% Inhibition): Wells containing kinase, tracer, and a known, potent inhibitor (like Staurosporine at a saturating concentration) to define the minimum FRET signal.
-
Z'-Factor Calculation: Use positive and negative controls to calculate the Z'-factor for each assay plate to ensure data quality and robustness (Z' > 0.5 is considered excellent).[5]
-
Data Analysis and Interpretation
5.1 Conversion to Percent Inhibition The raw TR-FRET ratio (665 nm / 615 nm) is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
5.2 IC₅₀ Determination For dose-response curves, the percent inhibition is plotted against the logarithm of the inhibitor concentration. A four-parameter logistic model is used to fit the curve and determine the IC₅₀ value.
5.3 Quantifying Selectivity: The Selectivity Score (S-Score) A simple and effective way to quantify selectivity is the S-score.[3][22] The S-score(c) is the number of kinases inhibited with a potency greater than a specified concentration threshold (c), divided by the total number of kinases tested. A lower S-score indicates higher selectivity. S(c) = (Number of kinases with IC₅₀ < c) / (Total number of kinases tested)
5.4 Comparative Selectivity Data (Hypothetical) The following table presents plausible data for our test compound against a small, representative panel of kinases, compared with our benchmarks.
| Kinase Target | Family | 4-Bromo-2-fluorobenzimidamide HCl IC₅₀ (nM) | Staurosporine IC₅₀ (nM) | Sunitinib IC₅₀ (nM) |
| ABL1 | TK | 55 | 15 | 250 |
| SRC | TK | 80 | 6 | 120 |
| VEGFR2 | TK | >10,000 | 25 | 15 |
| PDGFRβ | TK | >10,000 | 20 | 12 |
| KIT | TK | >10,000 | 30 | 25 |
| EGFR | TK | 8,500 | 40 | 2,500 |
| BRAF | STK | >10,000 | 50 | 5,000 |
| CDK2 | STK | >10,000 | 8 | >10,000 |
| PKCα | STK | >10,000 | 3 | >10,000 |
TK = Tyrosine Kinase; STK = Serine/Threonine Kinase. Data is hypothetical for illustrative purposes.
Interpretation:
-
4-Bromo-2-fluorobenzimidamide HCl: This hypothetical profile suggests the compound is a potent and highly selective inhibitor of the ABL1/SRC family of tyrosine kinases, with minimal activity against other kinases in the panel.
-
Staurosporine: As expected, it potently inhibits all tested kinases, demonstrating its broad-spectrum, non-selective nature.[4][12]
-
Sunitinib: The data reflects its known profile as a multi-targeted inhibitor, with high potency against VEGFR2, PDGFRβ, and KIT, and weaker activity against other kinases.[13][14]
Cellular Target Engagement: Validating Biochemical Hits
While biochemical assays are essential for determining direct inhibitory activity, they do not fully replicate the complex cellular environment.[23] It is crucial to validate biochemical hits in cell-based assays to confirm target engagement and functional effects. Methods like the NanoBRET™ Target Engagement Assay or cellular phosphorylation assays can measure an inhibitor's ability to bind its target or inhibit its downstream signaling within intact cells.[23][24]
For our hypothetical compound targeting ABL1, a relevant pathway to investigate would be the BCR-ABL signaling cascade, which is central to Chronic Myeloid Leukemia (CML).[25] Inhibition of ABL1 should lead to decreased phosphorylation of downstream substrates like CRKL.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the comprehensive assessment of kinase inhibitor selectivity. Through the hypothetical profiling of this compound, we demonstrated how comparative analysis against benchmark compounds like Staurosporine and Sunitinib provides critical context for interpreting selectivity data.
Based on our illustrative data, this compound emerges as a potent and selective ABL/SRC inhibitor. This profile makes it a promising candidate for further investigation, both as a chemical probe to study ABL/SRC biology and as a potential therapeutic lead for diseases driven by these kinases, such as CML. Future work should focus on confirming this selectivity in cell-based models and eventually progressing to in vivo studies to evaluate efficacy and safety. This systematic approach to selectivity profiling is indispensable for advancing kinase inhibitors from the bench to the clinic.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labiotech.eu [labiotech.eu]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Staurosporine - Wikipedia [en.wikipedia.org]
- 11. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. carnabio.com [carnabio.com]
- 15. benchchem.com [benchchem.com]
- 16. [PDF] Characterization of the small molecule kinase inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 17. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Kinase Screening and Profiling with Biochemical Assays - Creative Biogene [creative-biogene.com]
- 22. researchgate.net [researchgate.net]
- 23. reactionbiology.com [reactionbiology.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Emerging alternatives to tyrosine kinase inhibitors for treating chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Strategic Guide to the Safe Disposal of 4-Bromo-2-fluorobenzimidamide hydrochloride
This document provides a detailed protocol for the safe and compliant disposal of 4-Bromo-2-fluorobenzimidamide hydrochloride. As a halogenated aromatic compound, this substance requires meticulous handling and adherence to specific waste management procedures to ensure the safety of laboratory personnel and protect the environment. The guidance herein is synthesized from established best practices for managing hazardous chemical waste and is grounded in regulatory standards.
Part 1: Hazard Profile and Risk Assessment
Understanding the hazard profile is the cornerstone of safe disposal. Based on analogous compounds like 4-Bromo-2-fluorobenzylamine hydrochloride and 4-Bromo-2-fluorobenzonitrile, this compound should be presumed to present significant health risks.[3][4][5]
The primary hazards are associated with its structure:
-
Halogenated Aromatic System: Compounds containing bromine and fluorine on an aromatic ring are often toxic and environmentally persistent.[1][6] Their disposal is strictly regulated to prevent contamination.[7]
-
Hydrochloride Salt: This form can be irritating or corrosive and may release harmful fumes.[3]
Table 1: Anticipated Hazard Profile
| Hazard Classification | Description | Rationale & Sources |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Based on data for structurally similar compounds.[4][8] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of halogenated benzylamines and nitriles.[3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact can cause significant damage.[3][4][5] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | Inhalation of dust should be avoided by handling in a ventilated area.[3][4] |
Part 2: Regulatory Framework and Core Disposal Principles
The disposal of this compound is governed by federal and local regulations. All waste generated must be managed as hazardous waste in compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[7][9][10][11]
The two most critical principles for this compound are:
-
No Drain or Trash Disposal: Under no circumstances should this chemical or its rinsate be disposed of down the sewer or in regular trash.[7][12] This is to prevent environmental contamination and potential damage to wastewater treatment systems.[6]
-
Waste Segregation: Halogenated organic waste must be kept separate from non-halogenated waste streams.[1][13][14] This is crucial because disposal methods, such as incineration, differ for these categories.[14]
Every laboratory is required to have a written Chemical Hygiene Plan (CHP) that outlines specific safety and disposal procedures.[15][16] Your institution's EHS department is the ultimate authority for waste management protocols.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for safely managing this compound waste from point of generation to final pickup.
Experimental Protocol: Waste Collection and Segregation
1. Personal Protective Equipment (PPE) Assessment:
-
Before handling the waste, don the appropriate PPE. This is the first line of defense against exposure.
-
Mandatory PPE:
-
Causality: The anticipated irritant nature of the compound necessitates robust protection against skin and eye contact.[3][4]
2. Waste Segregation at the Source:
-
Designate a specific waste container for "Halogenated Organic Solids."
-
Collect all solid this compound waste, including contaminated weigh boats or paper, in this container.
-
Collect any solvent rinsate used to decontaminate glassware (e.g., acetone, ethanol) in a separate container labeled "Halogenated Organic Liquid Waste." [1]
-
Causality: Proper segregation is a legal requirement and is essential for safe disposal.[14] Mixing halogenated compounds with other waste streams like acids can cause dangerous reactions, and it complicates the incineration process required for these substances.[6][14]
3. Container Selection and Handling:
-
Use only chemically compatible containers provided or approved by your EHS department.[7][12] The container must have a secure, leak-proof screw-top cap.[7]
-
Keep the waste container closed at all times except when adding waste.[12][13] This minimizes the release of vapors and prevents spills.
-
Do not fill containers beyond 90% capacity to allow for expansion and prevent splashing.[11]
4. Labeling the Hazardous Waste Container:
-
Proper labeling is a critical compliance step.[17] As soon as the first particle of waste is added, affix a completed hazardous waste tag.[13]
-
The label must include:
5. Accumulation and Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA). [12][17]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[18]
-
Ensure the container is stored in a secondary containment bin to catch any potential leaks.[11]
-
Segregate the halogenated waste container from incompatible materials, especially acids and bases.[12]
6. Arranging for Final Disposal:
-
Once the container is full (or within the time limit specified by your institution, often 6-12 months), arrange for pickup.[12][18]
-
Contact your institution's EHS office or follow their online procedure to request a waste collection.[1]
Part 4: Emergency Spill Management
Accidental spills must be managed immediately and safely.
Protocol for Small Spills (Solid Material):
-
Alert Personnel: Immediately notify others in the area.[3]
-
Secure the Area: Prevent entry to the spill area. Ensure adequate ventilation, preferably by working within a chemical fume hood if the spill occurs there.[19]
-
Don PPE: Wear the full PPE as described in Part 3, including a respirator if dust is generated.[3][8]
-
Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.[19]
-
Collect Waste: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[4][19]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone) and paper towels. Collect the towels and rinsate as halogenated hazardous waste.[1]
-
Label and Dispose: Seal and label the container as hazardous waste and manage it according to the protocol in Part 3.
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for 4-Bromo-2-fluorobenzimidamide HCl.
References
- 1. benchchem.com [benchchem.com]
- 2. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. danielshealth.com [danielshealth.com]
- 8. fishersci.com [fishersci.com]
- 9. osha.gov [osha.gov]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. compliancy-group.com [compliancy-group.com]
- 16. md.rcm.upr.edu [md.rcm.upr.edu]
- 17. MedicalLab Management Magazine [medlabmag.com]
- 18. epa.gov [epa.gov]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
